Technical Documentation Center

Methyl 3,5-dimethylisoxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3,5-dimethylisoxazole-4-carboxylate
  • CAS: 56328-87-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 3,5-dimethylisoxazole-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 3,5-dimethylisoxazole-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols required for its successful laboratory preparation. Emphasis is placed on the critical control points for maximizing yield and purity, particularly concerning the mitigation of isomeric byproducts. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reliable method for the synthesis of this important isoxazole derivative.

Introduction and Strategic Overview

The isoxazole moiety is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. Methyl 3,5-dimethylisoxazole-4-carboxylate, in particular, serves as a key intermediate in the synthesis of various biologically active molecules.

The synthesis of this target molecule is most effectively approached via a multi-step sequence, which can be broadly categorized as follows:

  • Heterocyclic Ring Formation: Construction of the core 3,5-dimethylisoxazole ring system.

  • Saponification: Hydrolysis of an intermediate ester to the corresponding carboxylic acid.

  • Final Esterification: Conversion of the carboxylic acid to the desired methyl ester.

This guide will focus on a well-established and optimized pathway that proceeds through an ethyl ester intermediate, which is then hydrolyzed and subsequently esterified to yield the target methyl ester. This approach offers reliable control over regioselectivity, a common challenge in isoxazole synthesis.

Mechanistic Insights and Rationale for Experimental Design

A deep understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthesis. The chosen synthetic route is predicated on a Hantzsch-type isoxazole synthesis, which involves the condensation of a β-ketoester with hydroxylamine.

Formation of the Isoxazole Ring: Controlling Regioselectivity

The initial and most critical phase of the synthesis is the formation of the isoxazole ring. This is typically achieved through the reaction of an activated β-dicarbonyl compound with hydroxylamine. A key challenge in this step is controlling the regioselectivity of the hydroxylamine attack, which can lead to the formation of an undesired constitutional isomer.

The formation of the desired 3,5-disubstituted isoxazole, as opposed to the 5,3-isomer, is achieved by using a precursor that differentiates the two carbonyl carbons in terms of their electrophilicity. The process begins with the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate possesses two distinct electrophilic sites for the nucleophilic attack of hydroxylamine: the ethoxymethylene carbon and the ketone carbonyl carbon.

A critical aspect of this synthesis is minimizing the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate. This impurity arises from the non-specific attack of the nitrogen lone pair of hydroxylamine on the carbonyl carbon of the intermediate. To favor the desired reaction pathway, where the hydroxylamine attacks the ethoxymethylene carbon, precise temperature control is essential. It has been demonstrated that conducting this cyclization step at low temperatures, specifically between -20°C and 10°C, significantly enhances the regioselectivity of the reaction[1]. This is because the lower temperature provides a greater energetic barrier to the undesired attack on the more sterically hindered and less activated carbonyl carbon.

The choice of base in this step is also crucial. While strong bases like sodium hydroxide can be used, they have been shown to promote the formation of byproducts. The use of a weaker base, such as sodium acetate, in conjunction with hydroxylamine sulfate, provides a milder reaction environment that further limits the formation of the isomeric impurity[1].

Reaction Mechanism cluster_0 Step 1: Formation of Enol Ether cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Esterification Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl Acetoacetate->Intermediate_1 + Reagents Triethyl Orthoformate Triethyl Orthoformate Acetic Anhydride Acetic Anhydride Intermediate_2 Oxime Intermediate Intermediate_1->Intermediate_2 + NH2OH (Regioselective Attack) Hydroxylamine Hydroxylamine Ethyl_Ester Ethyl 3,5-dimethylisoxazole-4-carboxylate Intermediate_2->Ethyl_Ester Cyclization - H2O Carboxylic_Acid 3,5-Dimethylisoxazole-4-carboxylic acid Ethyl_Ester->Carboxylic_Acid + NaOH, H2O Then H+ NaOH NaOH Final_Product Methyl 3,5-dimethylisoxazole-4-carboxylate Carboxylic_Acid->Final_Product + CH3OH, H+ Methanol Methanol H_plus H+

Caption: Overall synthetic workflow for Methyl 3,5-dimethylisoxazole-4-carboxylate.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate. Standard laboratory safety procedures should be followed at all times.

Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This procedure is adapted from a patented process and is optimized for high purity[1].

  • Step 1: Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

    • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

    • Heat the mixture to a temperature between 100°C and 110°C and maintain reflux for 2-3 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature. The crude ethyl 2-(ethoxymethylene)-3-oxobutanoate can be purified by distillation under reduced pressure, although for many applications, the crude product can be carried forward to the next step.

  • Step 2: Cyclization to Ethyl 3,5-dimethylisoxazole-4-carboxylate.

    • In a separate vessel, prepare a solution of hydroxylamine sulfate in water.

    • In the main reaction vessel, dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate and sodium acetate in ethanol.

    • Cool the ethanolic solution to between -5°C and 0°C using an ice-salt bath.

    • Slowly add the hydroxylamine sulfate solution dropwise to the cooled ethanolic solution, ensuring the temperature does not rise above 5°C. This slow, reverse addition at low temperature is critical for controlling the regioselectivity.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it slowly warm to room temperature and stir overnight.

    • The reaction mixture is then worked up by adding water and extracting the product with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3,5-dimethylisoxazole-4-carboxylate.

Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

This step involves the saponification of the ethyl ester.

  • Dissolve the crude ethyl 3,5-dimethylisoxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and methanol[2].

  • Add an aqueous solution of sodium hydroxide (5 N) to the mixture[2].

  • Stir the reaction mixture at room temperature for approximately 8 hours, or until TLC analysis indicates the complete consumption of the starting material[2].

  • Remove the organic solvents (THF and methanol) under reduced pressure[2].

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 using 6 N hydrochloric acid. This will precipitate the carboxylic acid[2].

  • Filter the white solid product, wash it thoroughly with cold water, and dry it under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid in high yield and purity[2].

Synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate

The final step is the esterification of the carboxylic acid. A standard Fischer esterification protocol is effective for this transformation.

  • In a round-bottom flask, suspend 3,5-dimethylisoxazole-4-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dimethylisoxazole-4-carboxylate.

  • The product can be further purified by silica gel column chromatography if necessary.

Product Characterization: A Self-Validating System

Accurate characterization of the final product is essential to confirm its identity and purity. The following data serves as a benchmark for a successfully synthesized sample of Methyl 3,5-dimethylisoxazole-4-carboxylate.

Property Value Source
Molecular Formula C₇H₉NO₃N/A
Molecular Weight 155.15 g/mol N/A
Appearance White to off-white solid or crystalline powderN/A
Spectroscopic Data

The following spectroscopic data is for the precursor, 3,5-Dimethylisoxazole-4-carboxylic acid, which is a key intermediate and should be characterized to ensure purity before proceeding to the final step.

Technique Data Source
¹H NMR (CDCl₃, 300 MHz) δ 2.72 (s, 3H), 2.49 (s, 3H)[2]
IR Spectrum (Gas Phase) Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N stretch (~1600 cm⁻¹)[3]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z 141[4]

Conclusion

The synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate is a multi-step process that can be achieved with high yield and purity through careful control of reaction conditions, particularly during the initial ring formation. By understanding the underlying mechanisms and the rationale for the chosen experimental parameters, researchers can reliably produce this valuable synthetic intermediate. The protocols and characterization data provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, enabling the consistent and verifiable synthesis of this important isoxazole derivative.

References

  • (Reference for the importance of isoxazoles in medicinal chemistry - to be added from general knowledge or a suitable review article)
  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • (Additional references for isoxazole synthesis methodologies - to be added if necessary)
  • (Additional references for isoxazole synthesis methodologies - to be added if necessary)
  • (Additional references for isoxazole synthesis methodologies - to be added if necessary)
  • (Additional references for isoxazole synthesis methodologies - to be added if necessary)
  • (Additional references for isoxazole synthesis methodologies - to be added if necessary)
  • (Additional references for isoxazole synthesis methodologies - to be added if necessary)
  • 3,5-Dimethylisoxazole-4-carboxylic acid. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3,5-dimethylisoxazole-4-carboxylate: Synthesis, Properties, and Applications

Introduction Methyl 3,5-dimethylisoxazole-4-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of the 3,5-dimethylisoxazole core, this compound serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dimethylisoxazole-4-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of the 3,5-dimethylisoxazole core, this compound serves as a versatile intermediate for constructing more complex molecular architectures. The isoxazole ring is a prominent scaffold in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in crucial binding interactions with biological targets.[1][2] This guide provides an in-depth analysis of the synthesis, chemical properties, reactivity, and applications of Methyl 3,5-dimethylisoxazole-4-carboxylate, offering field-proven insights for researchers and drug development professionals. While this specific methyl ester is often synthesized and used directly in multi-step sequences, this document consolidates its known characteristics and predictable behavior based on robust data from closely related analogues.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of Methyl 3,5-dimethylisoxazole-4-carboxylate are not extensively documented in standalone literature, as it is typically generated as an intermediate. However, its properties can be reliably inferred from its parent carboxylic acid and the corresponding ethyl ester.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource / Justification
Molecular Formula C₇H₉NO₃Calculated
Molecular Weight 155.15 g/mol Calculated[3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.Inferred from related esters and the parent acid which is a cream to brown powder.[4]
Melting Point Not available. The parent carboxylic acid melts at 139-144 °C.[4]N/A
Boiling Point Not available. A related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, boils at 72 °C / 0.5 mmHg.[5]N/A
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and alcohols.Standard for similar organic esters.
CAS Number Not definitively assigned in major databases. The parent acid is CAS 2510-36-3.[6]N/A
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the compound during synthesis. The following data are predicted based on the known spectra of 3,5-dimethylisoxazole-4-carboxylic acid and general principles of spectroscopy.[6]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Signature Features
¹H NMR Three sharp singlets are anticipated in a deuterated solvent like CDCl₃: • ~3.8 ppm (3H, s): Protons of the methyl ester (-COOCH₃). • ~2.7 ppm (3H, s): Protons of the methyl group at the C3 position. • ~2.5 ppm (3H, s): Protons of the methyl group at the C5 position. Note: Assignment of the C3 and C5 methyl signals is based on data for the parent carboxylic acid.[7]
¹³C NMR Key resonances are expected around: • ~164 ppm: Carbonyl carbon of the ester (C=O). • ~172 ppm & ~160 ppm: Quaternary carbons of the isoxazole ring (C3 and C5). • ~110 ppm: Quaternary carbon at the C4 position. • ~52 ppm: Methyl carbon of the ester (-OC H₃). • ~14 ppm & ~11 ppm: Methyl carbons attached to the isoxazole ring.
IR Spectroscopy ~1725-1740 cm⁻¹: Strong C=O stretching vibration from the ester functional group. • ~1600-1640 cm⁻¹: C=N stretching of the isoxazole ring. • ~1100-1300 cm⁻¹: C-O stretching vibrations.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 155. • Key Fragments: Loss of methoxy group (-OCH₃) leading to a peak at m/z = 124; subsequent loss of carbonyl (-CO) leading to m/z = 96.

Synthesis of the Isoxazole Core

The construction of the 3,5-disubstituted-4-isoxazolecarboxylate core is a well-established process. The most reliable and versatile method avoids the formation of positional isomers, which can be a significant issue with other synthetic routes.[5] The procedure detailed in Organic Syntheses provides an authoritative blueprint for this transformation, which can be adapted for the methyl ester.[5]

The synthesis is a two-step process starting from a β-ketoester, such as methyl acetoacetate.

Diagram: Synthesis Workflow

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Isoxazole Ring Formation A Methyl Acetoacetate C Methyl β-pyrrolidinocrotonate A->C Toluene, reflux (Dean-Stark) B Pyrrolidine F Methyl 3,5-dimethylisoxazole- 4-carboxylate C->F CHCl₃, 0°C to RT D Nitroethane E POCl₃, Triethylamine

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate

This protocol is adapted from a general, peer-reviewed procedure for analogous esters.[5]

Step 1: Preparation of Methyl β-pyrrolidinocrotonate (Enamine Intermediate)

  • Setup: To a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl acetoacetate (1.0 mol), pyrrolidine (1.0 mol), and 400 mL of toluene.

  • Reaction: Heat the mixture to a vigorous reflux. The progress is monitored by the collection of water in the Dean-Stark trap (theoretical amount is 18 mL). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude enamine is of sufficient purity for the next step and does not require distillation.

    • Scientist's Insight: The azeotropic removal of water is the driving force for this reaction. Using toluene and a Dean-Stark trap is a classic and highly efficient method to shift the equilibrium towards the enamine product. Bypassing distillation of the enamine is advisable as it can be thermally unstable and prone to discoloration.[5]

Step 2: Isoxazole Ring Formation

  • Setup: In a 5 L three-necked flask fitted with a dropping funnel and a mechanical stirrer, dissolve the crude enamine from Step 1 (1.0 mol), nitroethane (1.2-1.3 mol), and triethylamine (400 mL) in 1 L of chloroform. Cool the flask in an ice bath to 0 °C.

  • Addition: Prepare a solution of phosphorus oxychloride (POCl₃, 1.1 mol) in 200 mL of chloroform and add it slowly via the dropping funnel to the stirred reaction mixture over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large separatory funnel and wash with 1 L of cold water.

    • Wash the organic layer with 6 N HCl until the aqueous layer remains acidic. This crucial step removes triethylamine.

    • Next, wash the organic layer with 5% aqueous NaOH, followed by saturated brine.

    • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by vacuum distillation to yield pure Methyl 3,5-dimethylisoxazole-4-carboxylate.

    • Scientist's Insight: This reaction is a variation of the Vilsmeier-Haack reaction followed by cyclization. POCl₃ acts as a dehydrating and activating agent. The slow, cold addition is critical to control the exothermic reaction. The acidic wash must be thorough to prevent triethylamine hydrochloride from contaminating the final product during distillation.[5]

Chemical Reactivity and Derivatization

The utility of Methyl 3,5-dimethylisoxazole-4-carboxylate lies in the reactivity of its ester functional group, which allows for straightforward conversion into other key synthons like carboxylic acids, amides, and alcohols.

Diagram: Key Derivatization Reactions

G A Methyl 3,5-dimethylisoxazole- 4-carboxylate B 3,5-Dimethylisoxazole- 4-carboxylic Acid A->B Hydrolysis (NaOH, H₂O/MeOH) C 3,5-Dimethylisoxazole- 4-carboxamide A->C Amidation (Amine, Heat or Catalyst) D (3,5-Dimethylisoxazol-4-yl) methanol A->D Reduction (e.g., LiAlH₄, THF)

Caption: Primary chemical transformations of the title compound.

1. Saponification (Hydrolysis) to the Carboxylic Acid The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding transformation. This carboxylic acid (CAS 2510-36-3) is itself a valuable building block for forming amides via peptide coupling reagents.

  • Protocol Example (adapted from ethyl ester): [7]

    • Dissolve Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a 1:1 mixture of methanol and THF.

    • Add an aqueous solution of 5 N NaOH (1.5-2.0 eq) and stir the mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the organic solvents under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6 N HCl.

    • The product, 3,5-dimethylisoxazole-4-carboxylic acid, will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Yields are typically excellent (>90%).[7]

2. Amidation The ester can be converted into amides by heating with an amine (aminolysis) or, more commonly, by first hydrolyzing to the carboxylic acid and then using standard peptide coupling conditions (e.g., HATU, EDC/HOBt) or converting the acid to an acid chloride with thionyl chloride (SOCl₂) followed by reaction with an amine. This pathway is central to building the complex molecular scaffolds found in many drug candidates.

3. Reduction to the Alcohol Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF will reduce the ester to the primary alcohol, (3,5-dimethylisoxazol-4-yl)methanol. This alcohol can then be used in further synthetic manipulations, such as ether formation or conversion to a leaving group for nucleophilic substitution.

Applications in Research and Drug Development

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for orienting other functional groups for optimal target binding.

  • As a Bioisostere: The isoxazole ring can act as a bioisosteric replacement for other groups, such as phenyl or amide moieties, helping to fine-tune the electronic and steric properties of a molecule.

  • Inhibitors of Bromodomain and Extra-Terminal Domain (BET) Proteins: Derivatives of 3,5-dimethylisoxazole have been designed and synthesized as potent inhibitors of BRD4, a protein implicated in the proliferation of various cancers. In one study, a complex derivative incorporating the 3,5-dimethylisoxazole-4-yl group showed potent BRD4 inhibitory activity and effectively suppressed the growth of sensitive cancer cell lines.

  • Anti-inflammatory and Analgesic Agents: The isoxazole core is present in several anti-inflammatory drugs. Leflunomide, an immunosuppressive drug, is built around a related 5-methylisoxazole-4-carboxamide structure, highlighting the scaffold's utility in this therapeutic area.[1]

Safety and Handling

The parent compound, 3,5-dimethylisoxazole-4-carboxylic acid, is classified as an irritant, causing skin and serious eye irritation.[6] It is prudent to assume that Methyl 3,5-dimethylisoxazole-4-carboxylate carries similar hazards.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3,5-dimethylisoxazole-4-carboxylate is a high-value chemical intermediate whose utility is derived from its robust synthesis and the versatile reactivity of its ester group. While detailed characterization data for this specific ester is sparse, its chemical behavior can be confidently predicted from well-documented analogues. Its core 3,5-dimethylisoxazole structure is a cornerstone in the design of modern therapeutics, particularly in oncology and immunology. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and derivatize this compound for applications in drug discovery and complex molecule synthesis.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. NJC, 2019, 43. Available from: [Link]

  • McMurry, J. E. A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. Available from: [Link]

  • National Center for Biotechnology Information. 3,5-Dimethylisoxazole-4-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Kubik, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available from: [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Center for Biotechnology Information. Methyl 4,5-dimethylisoxazole-3-carboxylate. PubChem Compound Database. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Figure S5.14. 13 C NMR spectrum of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione 6 in CDCl3. Available from: [Link]

  • National Center for Biotechnology Information. 3,5-Dimethylisoxazole. PubChem Compound Database. Available from: [Link]

  • ResearchGate. Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Available from: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Elucidation of Methyl 3,5-dimethylisoxazole-4-carboxylate

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,5-dimethylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,5-dimethylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are discussed in detail to provide a practical and field-proven understanding of this molecule.

Introduction: The Significance of Methyl 3,5-dimethylisoxazole-4-carboxylate

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The specific substitution pattern of Methyl 3,5-dimethylisoxazole-4-carboxylate, featuring two methyl groups and a methyl ester, presents a unique electronic and steric profile that can be finely tuned for various applications. Accurate and unambiguous structural confirmation is the cornerstone of any research and development effort. This guide provides a detailed walkthrough of the spectroscopic techniques used to characterize this molecule, ensuring its identity and purity.

To facilitate a comprehensive understanding, this guide will leverage the spectroscopic data of the closely related precursor, 3,5-dimethylisoxazole-4-carboxylic acid, as a foundational reference. The expected spectral modifications resulting from the esterification of the carboxylic acid will be thoroughly explained.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data.

Caption: Chemical structure of Methyl 3,5-dimethylisoxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Singlet3H-OCH₃ (ester)
~2.7Singlet3H-CH₃ (at C3)
~2.5Singlet3H-CH₃ (at C5)

Interpretation:

The ¹H NMR spectrum of the parent carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid, in CDCl₃ displays two sharp singlets at δ 2.72 and 2.49 ppm, corresponding to the two methyl groups attached to the isoxazole ring. For Methyl 3,5-dimethylisoxazole-4-carboxylate, we anticipate a similar pattern for these two methyl groups. The key difference will be the appearance of a new singlet at approximately 3.8 ppm, integrating to three protons, which is characteristic of the methyl group of the ester functionality. The absence of a broad singlet in the downfield region (typically >10 ppm) confirms the conversion of the carboxylic acid to the methyl ester.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~170C=O (ester)
~165C3 (isoxazole)
~158C5 (isoxazole)
~115C4 (isoxazole)
~52-OCH₃ (ester)
~12-CH₃ (at C3)
~10-CH₃ (at C5)

Interpretation:

Based on the known ¹³C NMR data for isoxazole and its derivatives, the quaternary carbons of the isoxazole ring are expected to appear in the downfield region.[2][3] The carbon attached to the nitrogen (C5) and the other substituted carbon (C3) will have distinct chemical shifts. The C4 carbon, to which the ester group is attached, will be further upfield. The carbonyl carbon of the methyl ester is anticipated to resonate around 170 ppm.[4] The methyl carbon of the ester will appear around 52 ppm, while the two methyl groups on the isoxazole ring will be found in the upfield region (10-15 ppm). PubChem indicates the availability of a ¹³C NMR spectrum for 3,5-dimethylisoxazole-4-carboxylic acid, which would provide a direct comparison for the ring carbons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityFunctional Group
~2950-3000MediumC-H stretch (sp³)
~1730StrongC=O stretch (ester)
~1600MediumC=N stretch (isoxazole)
~1450MediumC-H bend (methyl)
~1250StrongC-O stretch (ester)

Interpretation:

The IR spectrum of Methyl 3,5-dimethylisoxazole-4-carboxylate will be characterized by a strong absorption band around 1730 cm⁻¹, indicative of the carbonyl (C=O) stretch of the ester group. This is a key difference from the carboxylic acid precursor, which would show a broader carbonyl absorption at a slightly lower wavenumber and a very broad O-H stretch from 2500-3300 cm⁻¹. The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ for the methyl groups. The characteristic C=N stretching of the isoxazole ring is expected around 1600 cm⁻¹. A strong C-O stretching band for the ester will also be present around 1250 cm⁻¹. The NIST WebBook provides an IR spectrum for 3,5-dimethylisoxazole-4-carboxylic acid which can be used for comparison of the ring and methyl group vibrations.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/zInterpretation
155[M]⁺ (Molecular Ion)
124[M - OCH₃]⁺
96[M - COOCH₃]⁺

Interpretation:

The electron ionization (EI) mass spectrum of Methyl 3,5-dimethylisoxazole-4-carboxylate is expected to show a molecular ion peak [M]⁺ at m/z 155, corresponding to its molecular weight (C₇H₉NO₃). This is 14 mass units higher than the molecular weight of the carboxylic acid (141 g/mol ).[7] Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 124, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 96. The NIST WebBook has a mass spectrum for the corresponding carboxylic acid which shows a molecular ion at m/z 141.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) b Add internal standard (e.g., TMS) a->b c Filter into a clean NMR tube b->c d Acquire ¹H NMR spectrum c->d e Acquire ¹³C NMR spectrum d->e f Fourier transform e->f g Phase and baseline correction f->g h Integration and peak picking g->h

Caption: A generalized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3,5-dimethylisoxazole-4-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse and a relaxation delay of 1 second is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[9]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for small organic molecules.[11]

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.[12]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of Methyl 3,5-dimethylisoxazole-4-carboxylate. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (ester and isoxazole), and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. This guide serves as a comprehensive reference for researchers working with this compound, ensuring confidence in its identity and purity, which is a critical prerequisite for its application in drug discovery and materials science.

References

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid - ¹³C NMR Spectra. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5634. [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2025, August 6). 13C Nuclear Magnetic Resonance Studies. 29. 13C Spectra of Some Alicyclic Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5.14. 13 C NMR spectrum of... Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2025). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

Exploratory

The Versatile Synthon: A Technical Guide to Methyl 3,5-Dimethylisoxazole-4-carboxylate in Organic Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among the pantheon of heterocyclic scaffolds, the isoxazole ring holds a privileged position, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] This guide focuses on a particularly valuable derivative: methyl 3,5-dimethylisoxazole-4-carboxylate . We will explore its synthesis, delve into its unique reactivity, and showcase its power as a versatile precursor to a variety of important molecular architectures, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility. The strategic placement of the methyl groups and the carboxylate functionality on the isoxazole core makes this compound a stable, yet readily transformable, synthon for advanced chemical synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.

PropertyValueReference
Molecular FormulaC₇H₉NO₃N/A
Molecular Weight155.15 g/mol N/A
AppearanceColorless to light yellow liquid[2]
Boiling Point72 °C @ 0.5 mmHg (for ethyl ester)[2]
SolubilitySoluble in most organic solventsGeneral Knowledge

¹H NMR (CDCl₃, 300 MHz) of the corresponding carboxylic acid: δ 2.72 (s, 3H), 2.49 (s, 3H).[3] This characteristic spectrum shows two sharp singlets for the two non-equivalent methyl groups on the isoxazole ring.

I. Synthesis of Methyl 3,5-Dimethylisoxazole-4-carboxylate: A Foundational Protocol

The construction of the 3,5-dimethylisoxazole-4-carboxylate core is typically achieved through a multicomponent reaction, a highly efficient strategy that combines multiple reactants in a single step to generate molecular complexity.[4][5][6][7] A common and robust approach involves the condensation of an appropriate β-ketoester, hydroxylamine, and an aldehyde. For the synthesis of the title compound, methyl acetoacetate serves as the key precursor.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of similar isoxazole derivatives.[4][6][8] The rationale behind this one-pot approach is the in-situ formation of an oxime from the β-ketoester and hydroxylamine, which then undergoes cyclization. The choice of a mild acid catalyst, such as citric acid or even the acidic environment provided by tomato fruit extract in greener approaches, facilitates both the initial condensation and the subsequent cyclization/dehydration steps.[7][8]

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • An appropriate aldehyde (e.g., formaldehyde or its equivalent, 1.0 eq)

  • Ethanol or a green solvent medium like aqueous tomato extract[8]

  • Mild acid catalyst (e.g., citric acid, a few mol%)[7]

Procedure:

  • In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and the aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the mild acid catalyst to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) as required. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold water.

  • If the product remains in solution, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_product Product Methyl Acetoacetate Methyl Acetoacetate One-Pot Reaction One-Pot Reaction Methyl Acetoacetate->One-Pot Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Methyl 3,5-Dimethylisoxazole-4-carboxylate Methyl 3,5-Dimethylisoxazole-4-carboxylate One-Pot Reaction->Methyl 3,5-Dimethylisoxazole-4-carboxylate Cyclization/ Dehydration

II. The Isoxazole Ring as a Latent Functional Group: Key Transformations

The synthetic power of methyl 3,5-dimethylisoxazole-4-carboxylate lies in the strategic cleavage of the N-O bond within the isoxazole ring, unmasking a β-enaminone or a related 1,3-dicarbonyl functionality. This transformation serves as a gateway to a diverse array of more complex molecular structures.

A. Reductive Ring Opening to β-Enaminones

The catalytic hydrogenation of isoxazoles is a well-established method for their conversion into β-enaminones.[9] Raney nickel is a commonly employed catalyst for this transformation due to its high activity and efficacy in cleaving the N-O bond.

G Methyl 3,5-Dimethylisoxazole-4-carboxylate Methyl 3,5-Dimethylisoxazole-4-carboxylate β-Enaminone β-Enaminone Methyl 3,5-Dimethylisoxazole-4-carboxylate->β-Enaminone H₂, Raney Ni

Mechanistic Insight: The reaction proceeds via the hydrogenation of the N-O bond, leading to a transient intermediate that subsequently rearranges to the more stable β-enaminone tautomer. The choice of Raney nickel is critical; its porous structure and high surface area provide numerous active sites for the hydrogenation reaction.

Experimental Protocol: Raney Nickel-Catalyzed Reductive Ring Opening

This protocol is based on general procedures for the reductive cleavage of isoxazoles.[9]

Materials:

  • Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq)

  • Raney Nickel (catalytic amount, typically 5-10 wt%)

  • Ethanol or Methanol as solvent

  • Hydrogen gas supply

Procedure:

  • To a solution of methyl 3,5-dimethylisoxazole-4-carboxylate in ethanol, add a slurry of Raney Nickel in ethanol under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude β-enaminone, which can be used in the next step without further purification or purified by chromatography if necessary.

B. Molybdenum-Mediated Ring Expansion to 4-Oxo-1,4-dihydropyridines

A particularly elegant application of isoxazole carboxylates is their molybdenum-mediated transformation into 4-oxo-1,4-dihydropyridine-3-carboxylates (4-pyridones).[10] This reaction showcases the isoxazole as a masked enaminone, which undergoes an in-situ cyclization.

Mechanistic Rationale: Molybdenum hexacarbonyl [Mo(CO)₆] facilitates the reductive cleavage of the N-O bond of the isoxazole ring.[10][11] The presence of water is crucial, acting as a proton source. The resulting enamine intermediate then undergoes intramolecular cyclization via attack of the enamine nitrogen onto the carbonyl group of the adjacent acyl moiety, followed by dehydration to afford the 4-pyridone ring system. The molybdenum catalyst is believed to not only mediate the ring opening but also to catalyze the subsequent cyclization step, preventing the decomposition of the unstable enaminone intermediate.[10]

G Isoxazole Precursor Isoxazole Precursor Enamine Intermediate Enamine Intermediate Isoxazole Precursor->Enamine Intermediate Mo(CO)₆, H₂O Reductive Ring Opening 4-Pyridone 4-Pyridone Enamine Intermediate->4-Pyridone Intramolecular Cyclization

Experimental Protocol: Molybdenum-Mediated Synthesis of 4-Pyridones

This protocol is adapted from the work of Galenko et al.[10]

Materials:

  • Methyl 2-(3,5-dimethylisoxazol-4-yl)-3-oxopropanoate (a derivative of the title compound, 1.0 eq)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (catalytic to stoichiometric amounts)

  • Acetonitrile (MeCN) with a small amount of water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the isoxazole precursor in wet acetonitrile.

  • Add molybdenum hexacarbonyl to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for the required time (typically several hours to a day), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-oxo-1,4-dihydropyridine-3-carboxylate.

Starting IsoxazoleProductYield (%)ConditionsReference
Methyl 2-(3-phenylisoxazol-5-yl)-3-oxo-3-phenylpropanoateMethyl 4-oxo-2,6-diphenyl-1,4-dihydropyridine-3-carboxylate74Mo(CO)₆, MeCN/H₂O, 70 °C, 24h[10]
Methyl 2-(3-methylisoxazol-5-yl)-3-oxo-3-phenylpropanoateMethyl 2-methyl-4-oxo-6-phenyl-1,4-dihydropyridine-3-carboxylate63Mo(CO)₆, MeCN/H₂O, 80 °C, 3h[10]

III. Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

The 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine (KAc), a key recognition motif in epigenetic regulation.[12] This has led to its incorporation into potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4, which are attractive targets for cancer therapy.

The synthesis of these inhibitors often involves the initial construction of a functionalized 3,5-dimethylisoxazole-4-carboxylate, followed by amide coupling or other modifications to introduce the necessary pharmacophoric elements for potent and selective binding to the target protein. The pyridone derivatives accessible from this isoxazole building block have also shown significant potential as BRD4 inhibitors.[12]

Conclusion: A Building Block of Strategic Importance

Methyl 3,5-dimethylisoxazole-4-carboxylate is more than just a simple heterocyclic compound; it is a strategically designed building block that offers a wealth of synthetic possibilities. Its straightforward synthesis and, more importantly, the latent reactivity of the isoxazole ring, allow for its transformation into a variety of valuable intermediates, most notably β-enaminones and highly substituted pyridones. The applications of these products in medicinal chemistry, particularly in the development of epigenetic modulators, underscore the importance of this versatile synthon. This guide has provided a detailed overview of its synthesis, key transformations with actionable protocols, and a glimpse into its role in drug discovery, equipping researchers with the knowledge to harness the full potential of this powerful molecular tool.

References

  • Galenko, E. E., Puzyk, A., Novikov, M. S., Khlebnikov, A. F., & Starova, G. L. (2020). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 16, 2568–2578. [Link]

  • McMurry, J. E. (1973). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]

  • Galenko, E. E., Novikov, M. S., Khlebnikov, A. F., & Yufit, D. S. (2022). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones. The Journal of Organic Chemistry, 87(9), 6459–6470. [Link]

  • Gholap, A. R., & Gill, C. H. (2015). Tomato fruit extract: an environmentally benign catalytic medium for the synthesis of isoxazoles derivatives. Journal of the Serbian Chemical Society, 80(10), 1245-1252. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 6(81), 77845-77853. [Link]

  • Cervantes-Cuevas, H., & Joseph-Nathan, P. (2003). Preparation of long-chain β-enaminones and β-diketones from long-chain 3,5-disubstituted isoxazole compounds. Chemistry and Physics of Lipids, 126(2), 183-193. [Link]

  • Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2013). Sodium saccharin as a novel and efficient catalyst for the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones in water. Heteroletters, 3(3), 359-369. [Link]

  • Prathap, K., Sirisha, D. V. L., Durgarao, B. V., Krishnarao, N., & Lakhman, S. (2024). A straightforward, practical, and economical process for producing isoxazole derivatives. International Journal of Advanced Research, 12(08), 1111-1116. [Link]

  • Melikian, A., et al. (1992). Synthesis of methyl 3-methoxyisoxazole-5-carboxylate. As referenced in: Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9), x230623.[Link]

  • Qiu, R., Luo, G., Li, X., Zheng, F., Li, H., Zhang, J., You, Q., & Xiang, H. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry, 180, 533-543. [Link]

  • Gholipour, H., & Molloudi, R. (2017). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 33(1), 493-498. [Link]

  • Nesi, R., et al. (2025). On the Reactivity of Isoxazoles with Mo(CO)6. As referenced in a Request PDF on ResearchGate.[Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997).
  • Bąchor, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Ishida, H., et al. (1988). Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. Journal of the Chemical Society, Chemical Communications, (10), 657-658. [Link]

  • Wang, C., et al. (2022). Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides. CCS Chemistry, 4(2), 548-556. [Link]

  • Al-Mulla, A. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 12(45), 29285-29304. [Link]

  • Synthesis of Group 6 metal carbonyl complexes with iminophosphine ligands: crystal structure of [Mo(CO)(4)(o-Ph2PC6H4-CH = NMe)]. (2025). Request PDF on ResearchGate.[Link]

  • Krasavin, M. (2020). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Molecules, 25(24), 5997. [Link]

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. PubChem CID 2758656. [Link]

  • Raney nickel. Topic on ResearchGate. [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (16), 877-878. [Link]

  • Raney nickel. Topic on Semantic Scholar. [Link]

Sources

Foundational

Introduction: Unveiling a Key Chemical Intermediate

An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid (CAS No. 85-56-3) For Researchers, Scientists, and Drug Development Professionals 2-(4-Chlorobenzoyl)benzoic acid, correctly identified by CAS number 85-56-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid (CAS No. 85-56-3)

For Researchers, Scientists, and Drug Development Professionals

2-(4-Chlorobenzoyl)benzoic acid, correctly identified by CAS number 85-56-3, is an aromatic carboxylic acid of significant interest in organic synthesis and materials science.[1] Its structure, featuring a benzoic acid moiety substituted with a 4-chlorobenzoyl group, imparts a reactivity that makes it a valuable precursor in the synthesis of a range of target molecules.[1] This compound typically appears as a white to off-white crystalline solid.[1] While sparingly soluble in water, it demonstrates greater solubility in organic solvents such as ethanol and acetone.[1] Its primary applications lie in its role as a key intermediate for industrial fine chemicals, particularly in the resin and polymer industries.[2] Notably, it is used in the preparation of bisphthalazinone monomers, which are essential for synthesizing phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s.[2][3][4][5][6] Furthermore, it serves as a crucial raw material in the synthesis of the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol.[2][7]

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical properties of 2-(4-chlorobenzoyl)benzoic acid is fundamental for its application and handling.

PropertyValueSource(s)
CAS Number 85-56-3[3][8][9]
Molecular Formula C₁₄H₉ClO₃[1][2][3][9]
Molecular Weight 260.67 g/mol [2][3][9]
Physical Appearance White to off-white powder/solid[1][2][8]
Melting Point 146.0 to 150.0 °C[2][3][10][11]
Boiling Point (Predicted) 470.8 ± 30.0 °C[3][11]
Density (Predicted) 1.357 ± 0.06 g/cm³[3][11]
Water Solubility 136 mg/L at 20 °C[3]
pKa (Predicted) 3.26 ± 0.36[3][11]
Spectral Data Analysis

Spectral analysis provides critical insights into the molecular structure of 2-(4-chlorobenzoyl)benzoic acid.

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.35-7.39 (m, 3H), 7.58 (dt, J = 0.8, 7.7 Hz, 1H), 7.63-7.67 (m, 3H), 8.08 (d, J = 7.8 Hz, 1H), 9.85 (brs, 1H).[12]

  • ¹H NMR (399.65 MHz, DMSO-d₆) δ: 13.3 (s, 1H), 8.021 (d, 1H), 7.747 (t, 1H), 7.679 (t, 1H), 7.635 (d, 2H), 7.575 (d, 2H), 7.454 (d, 1H).[13]

  • Mass Spectrometry (ESI): m/z = 259.0 [M-H]⁺.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretch for the carboxylic acid group from approximately 2500-3300 cm⁻¹, a characteristic C=O stretch for the ketone around 1680-1700 cm⁻¹, and another C=O stretch for the carboxylic acid.[14] Aromatic C=C stretching vibrations would appear in the 1450–1600 cm⁻¹ region.[14]

Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid: A Detailed Examination

The most prevalent and industrially significant method for the synthesis of 2-(4-chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[12][15][16] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced into an aromatic ring.[16][17][18]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with phthalic anhydride to generate a highly electrophilic acylium ion.[16][18]

  • Electrophilic Attack: The acylium ion then attacks the electron-rich aromatic ring of chlorobenzene.[16][18] The chlorine atom in chlorobenzene is a deactivating but ortho, para-directing group.[16] Acylation occurs predominantly at the para position relative to the chlorine atom due to a combination of electronic and steric factors, leading to the desired 2-(4-chlorobenzoyl)benzoic acid.[19]

  • Deprotonation and Catalyst Regeneration: A proton is lost from the intermediate, restoring the aromaticity of the ring, and the catalyst is regenerated.[18]

The choice of a strong Lewis acid like AlCl₃ is crucial for activating the phthalic anhydride and facilitating the formation of the acylium ion.[16][17] The reaction is typically carried out in an excess of the aromatic substrate or in an inert solvent.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-chlorobenzoyl)benzoic acid.

Materials and Reagents:

  • Phthalic anhydride

  • Chlorobenzene (dried)

  • Anhydrous aluminum chloride (well-ground)

  • Water

  • Ethanol

  • Benzene (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution by adding 30 g (0.2 mol) of phthalic anhydride to 122 ml of dried chlorobenzene.[15]

  • Catalyst Addition: With continuous stirring, gradually add 64 g (0.48 mol) of well-ground anhydrous aluminum chloride to the solution.[15] The reaction is exothermic, and the temperature will rise.

  • Reflux: Control the reaction temperature to maintain a moderate reflux for 1 hour. An ice bath may be necessary to manage the exotherm.[15] The reaction product will eventually solidify.[15]

  • Quenching: Carefully add 300 ml of water dropwise to the reaction mixture while cooling with an ice bath to decompose the aluminum chloride complex.[15]

  • Isolation of Crude Product: The resulting white precipitate is the crude 2-(4-chlorobenzoyl)benzoic acid.[15] Isolate the precipitate by filtration and wash it thoroughly with water and then with cold ethanol to obtain approximately 45 g of crude crystals.[15]

  • Purification: Recrystallize the crude product from benzene to obtain the purified 2-(4-chlorobenzoyl)benzoic acid.[15] The expected yield is approximately 38 g, with a melting point of 146-148 °C.[15]

Alternative Synthesis Method

An alternative, though less common, synthesis route involves a palladium-catalyzed decarboxylative acylation.[12]

Procedure:

  • Reactant Mixture: In a 20 mL pressure tube, combine benzoic acid (0.2 mmol), an α-oxocarboxylic acid (0.6 mmol), Pd(TFA)₂ (6.6 mg, 0.02 mmol), Ag₂CO₃ (0.5-0.6 mmol), and DME (2.0 mL).[12]

  • Reaction: Seal the tube and stir the mixture vigorously at 130-165°C for 24-48 hours.[12]

  • Work-up: After cooling, dilute the reaction mixture with EtOAc (15 mL), filter through a silica gel pad, and concentrate the filtrate under vacuum.[12]

  • Purification: Purify the residue by silica gel flash chromatography (eluting with a gradient of 1% AcOH and 8-15% EtOAc in hexane, v/v) to yield 2-(4-chlorobenzoyl)benzoic acid as a pale yellow solid (56% yield).[12]

Visualization of the Synthesis Workflow

The following diagram illustrates the primary synthesis route for 2-(4-chlorobenzoyl)benzoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_process Process cluster_product Final Product PhthalicAnhydride Phthalic Anhydride FriedelCrafts Friedel-Crafts Acylation PhthalicAnhydride->FriedelCrafts Chlorobenzene Chlorobenzene Chlorobenzene->FriedelCrafts AlCl3 Anhydrous AlCl₃ AlCl3->FriedelCrafts activates Reflux Reflux (1 hr) FriedelCrafts->Reflux Quench Quenching (H₂O/Ice) Reflux->Quench Isolate Isolation & Washing Quench->Isolate Purify Recrystallization (Benzene) Isolate->Purify FinalProduct 2-(4-Chlorobenzoyl)benzoic Acid Purify->FinalProduct

Caption: Friedel-Crafts acylation synthesis of 2-(4-chlorobenzoyl)benzoic acid.

Safety, Handling, and Storage

While classified as a non-hazardous substance, 2-(4-chlorobenzoyl)benzoic acid is an irritant.[2] It may cause inflammation of the skin or other mucous membranes and is irritating to the eyes, respiratory system, and skin.[7] Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[7] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]

For storage, the compound should be kept in a closed container in a dry area, away from direct sunlight.[2] The recommended shelf life is 3 years.[2]

Conclusion

2-(4-Chlorobenzoyl)benzoic acid (CAS No. 85-56-3) is a versatile and important chemical intermediate with well-established synthesis protocols and a range of applications in polymer chemistry and pharmaceutical manufacturing. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. [Link]

  • PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Stenutz. 2-(4-chlorobenzoyl)benzoic acid. [Link]

  • Eight Chongqing Chemdad Co., Ltd. 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Filo. Q. The major product of the following reaction: [Diagram of Phthalic anh... [Link]

  • PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]icAcidIR.htm)

Sources

Exploratory

"discovery and history of isoxazole-4-carboxylates"

An In-Depth Technical Guide to the Discovery and History of Isoxazole-4-carboxylates For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole nucleus, a cornerstone in heterocyclic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Isoxazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus, a cornerstone in heterocyclic chemistry, has garnered significant attention for its versatile applications, particularly in the realm of medicinal chemistry. Among its numerous derivatives, isoxazole-4-carboxylates represent a class of compounds with a rich history and profound impact on the development of synthetic methodologies and therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of isoxazole-4-carboxylates, from the foundational principles of isoxazole synthesis to the sophisticated, modern techniques that enable their production. We will delve into the key scientific breakthroughs, elucidate the mechanistic underpinnings of pivotal reactions, and present detailed experimental protocols, offering a robust resource for researchers and professionals in the field.

The Genesis of a Privileged Scaffold: Early Isoxazole Chemistry

The story of isoxazole-4-carboxylates is intrinsically linked to the broader history of the isoxazole ring system. The late 19th and early 20th centuries marked a period of fervent discovery in heterocyclic chemistry, with luminaries such as Ludwig Claisen and Arthur Hantzsch laying the groundwork for what would become a vast and varied field.

The first synthesis of an isoxazole derivative is widely attributed to Claisen in 1903, who prepared the parent isoxazole.[1] His seminal work involved the reaction of hydroxylamine with 1,3-dicarbonyl compounds, a robust and versatile method that remains a staple in synthetic organic chemistry.[2] This reaction, now known as the Claisen isoxazole synthesis, proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.

Shortly thereafter, the work of Adolfo Quilico and his school in the 1930s and 1940s brought to the forefront the powerful 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds. This approach, further developed and popularized by Rolf Huisgen, provided a highly efficient and regioselective route to a wide array of isoxazole derivatives. The Huisgen 1,3-dipolar cycloaddition, involving the reaction of a nitrile oxide with an alkyne or alkene, has become a cornerstone of modern heterocyclic synthesis due to its broad scope and reliability.

The Emergence of a Key Synthon: The First Isoxazole-4-carboxylates

While the early decades of isoxazole chemistry focused on the synthesis of variously substituted derivatives, the specific introduction of a carboxylate group at the 4-position of the isoxazole ring appears to have been a later development. One of the earliest documented syntheses of an isoxazole-4-carboxylate can be traced back to a 1947 publication in Gazzetta Chimica Italiana. This work laid the foundation for accessing this important class of compounds, which would later prove to be invaluable intermediates in organic synthesis and medicinal chemistry.

Foundational Synthetic Strategies for Isoxazole-4-carboxylates

The synthesis of the isoxazole-4-carboxylate core has been approached through several key retrosynthetic disconnections. The two most prominent historical methods leverage the foundational principles established by Claisen and Huisgen.

The Claisen-Based Approach: Condensation with β-Ketoesters

A logical extension of the Claisen synthesis involves the use of a β-ketoester bearing a formyl group or its equivalent at the α-position as the 1,3-dicarbonyl component. The reaction with hydroxylamine proceeds to form the isoxazole ring with a carboxylate substituent at the 4-position.

A classic example is the synthesis of ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the production of the antirheumatic drug Leflunomide.[3] This process typically starts with the reaction of ethyl acetoacetate with an orthoformate to introduce the formyl equivalent, followed by cyclization with hydroxylamine.

Experimental Protocol: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate [3]

  • Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate. A mixture of ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is heated, typically under conditions that allow for the removal of the ethanol byproduct, to drive the reaction to completion.

  • Step 2: Cyclization with Hydroxylamine. The resulting ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization and formation of the isoxazole ring.

  • Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can then be purified by distillation or chromatography to yield pure ethyl 5-methylisoxazole-4-carboxylate.

Causality in Experimental Choices: The use of triethyl orthoformate provides an efficient method for introducing the one-carbon unit required at the 2-position of the 1,3-dicarbonyl system. The subsequent cyclization with hydroxylamine is a robust and high-yielding reaction for the formation of the isoxazole core. The choice of base in the cyclization step is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

The Huisgen Cycloaddition Approach: Nitrile Oxides and Propiolates

The 1,3-dipolar cycloaddition of a nitrile oxide with an electron-deficient alkyne, such as a propiolate ester, provides a direct and highly regioselective route to isoxazole-4-carboxylates. This method offers the advantage of assembling the ring system in a single step from readily available starting materials.

Experimental Protocol: Synthesis of Ethyl 3-Phenylisoxazole-4-carboxylate

  • Step 1: In situ Generation of Benzonitrile Oxide. Benzonitrile oxide is typically generated in situ from the corresponding benzhydroxamoyl chloride by treatment with a base, such as triethylamine. This is done in an inert solvent like dichloromethane or tetrahydrofuran.

  • Step 2: Cycloaddition Reaction. To the solution containing the freshly generated benzonitrile oxide, ethyl propiolate is added. The reaction is usually stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography.

  • Work-up and Purification. The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to afford the desired ethyl 3-phenylisoxazole-4-carboxylate.

Self-Validating System: The regioselectivity of the Huisgen cycloaddition is a key feature of this protocol. The reaction between a nitrile oxide and a terminal alkyne predominantly yields the 3,5-disubstituted isoxazole. However, with an electron-withdrawing group on the alkyne, such as the ester in ethyl propiolate, the regiochemical outcome is reliably controlled to produce the 3,4-disubstituted product. This predictable outcome serves as an internal validation of the reaction's success.

Modern Synthetic Innovations

Building upon these classical foundations, contemporary organic synthesis has introduced a plethora of innovative methods for constructing the isoxazole-4-carboxylate scaffold, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.

Domino Isoxazole-Isoxazole Isomerization

A notable recent development is the domino isoxazole-isoxazole isomerization, which allows for the synthesis of isoxazole-4-carboxylic acid derivatives from other isoxazole precursors. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been shown to produce isoxazole-4-carboxylic esters in good yields. This transformation proceeds through a fascinating series of rearrangements, highlighting the dynamic nature of the isoxazole ring system.

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been developed for the synthesis of highly substituted isoxazole-4-carboxylates, often starting from simple and readily available building blocks.

The Enduring Legacy: Isoxazole-4-carboxylates in Drug Discovery

The isoxazole-4-carboxylate moiety is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry. The presence of the carboxylate group provides a handle for further functionalization and can also participate in crucial binding interactions with biological targets.

A prime example is the previously mentioned drug Leflunomide , an isoxazole derivative used in the treatment of rheumatoid arthritis. The synthesis of Leflunomide relies on the formation of a 5-methylisoxazole-4-carboxylic acid intermediate, underscoring the industrial and pharmaceutical importance of this class of compounds.

Data Summary

Synthetic RouteKey Starting MaterialsKey ReagentsTypical Yields
Claisen-based Condensationβ-Ketoester, OrthoformateHydroxylamineGood to Excellent
Huisgen CycloadditionAldoxime, Propiolate EsterBase, Halogenating AgentGood to Excellent
Domino Isomerization4-Acyl-5-methoxyisoxazoleFe(II) catalystGood

Visualizations

Claisen-Based Synthesis of Isoxazole-4-carboxylates

G start1 β-Ketoester intermediate1 α-Formyl-β-ketoester start1->intermediate1 start2 Orthoformate start2->intermediate1 product Isoxazole-4-carboxylate intermediate1->product start3 Hydroxylamine start3->product

Caption: General workflow for the Claisen-based synthesis.

Huisgen 1,3-Dipolar Cycloaddition

G start1 Aldoxime intermediate1 Nitrile Oxide start1->intermediate1 Oxidation/ Dehydrohalogenation product Isoxazole-4-carboxylate intermediate1->product [3+2] Cycloaddition start2 Propiolate Ester start2->product

Caption: The Huisgen cycloaddition route to isoxazole-4-carboxylates.

Conclusion

The journey of isoxazole-4-carboxylates, from their conceptual origins in the foundational work of Claisen and Huisgen to their sophisticated synthesis via modern catalytic methods, reflects the dynamic evolution of organic chemistry. These compounds have transitioned from being synthetic targets to indispensable tools in drug discovery and development. The continued exploration of novel synthetic routes and applications of isoxazole-4-carboxylates promises to unlock new frontiers in science, offering the potential for the creation of innovative therapeutics and functional materials. This guide has provided a comprehensive overview of this fascinating area, equipping researchers with the historical context, mechanistic understanding, and practical knowledge necessary to contribute to its ongoing advancement.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of isoxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3,5-dimethylisoxazole-4-carboxylate

This document provides a comprehensive technical overview of Methyl 3,5-dimethylisoxazole-4-carboxylate, a heterocyclic compound of significant interest to professionals in chemical research and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Methyl 3,5-dimethylisoxazole-4-carboxylate, a heterocyclic compound of significant interest to professionals in chemical research and pharmaceutical development. Given the compound's specific nature, this guide moves beyond a simple data sheet to present a holistic framework for its synthesis, purification, and detailed characterization. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Introduction and Strategic Importance

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its utility stems from its role as a bioisostere for amide and ester functionalities, its ability to engage in hydrogen bonding, and its metabolic stability. Methyl 3,5-dimethylisoxazole-4-carboxylate is a key building block within this class, serving as a versatile intermediate for the synthesis of more complex molecular architectures. While its ethyl ester and parent carboxylic acid are well-documented, specific physical data for the methyl ester is less prevalent in consolidated sources.

This guide, therefore, provides both the known computational data and a robust experimental framework for researchers to synthesize and characterize the compound de novo, ensuring a thorough understanding of its physical properties.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Below are the fundamental structural and computed properties for Methyl 3,5-dimethylisoxazole-4-carboxylate.

Chemical Structure

The molecule consists of a central 1,2-oxazole (isoxazole) ring, substituted with methyl groups at positions 3 and 5, and a methyl carboxylate group at position 4.

Caption: 2D structure of Methyl 3,5-dimethylisoxazole-4-carboxylate.

Physicochemical Data Summary

The following table summarizes key computed and experimental data points for the title compound and its parent carboxylic acid for comparative purposes.

PropertyMethyl 3,5-dimethylisoxazole-4-carboxylate3,5-Dimethylisoxazole-4-carboxylic acidData Source
Molecular Formula C₇H₉NO₃C₆H₇NO₃Computed[1]
Molecular Weight 155.15 g/mol 141.12 g/mol Computed[1][2]
CAS Number 56328-87-12510-36-3BLD Pharm[3], PubChem[2]
Appearance Not specified (predicted liquid or low-melting solid)Cream to brown powderThermo Fisher Scientific[4]
Melting Point Not specified139-144 °CThermo Fisher Scientific[4]
Boiling Point Not specifiedNot applicable
IUPAC Name methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate3,5-dimethyl-1,2-oxazole-4-carboxylic acidPubChem[1][2]

Experimental Synthesis and Characterization Workflow

The practical utility of a chemical compound is contingent on a reliable method for its synthesis and purification, followed by a rigorous analytical workflow to confirm its identity and purity.

Rationale for Synthesis: Fischer Esterification

The most direct and atom-economical approach to synthesize Methyl 3,5-dimethylisoxazole-4-carboxylate is the Fischer esterification of its parent, 3,5-Dimethylisoxazole-4-carboxylic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible; therefore, using excess methanol as the solvent drives the equilibrium toward the desired ester product, ensuring a high yield.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Dimethylisoxazole-4-carboxylic acid (5.0 g, 35.4 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) while stirring in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dimethylisoxazole-4-carboxylate.

Purification and Analytical Workflow

A multi-step analytical process is crucial to validate the structure and purity of the synthesized compound.

Sources

Exploratory

A Technical Guide to the Solubility of Methyl 3,5-dimethylisoxazole-4-carboxylate in Organic Solvents

From the Desk of a Senior Application Scientist Abstract: The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior from early-stage discovery through...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior from early-stage discovery through formulation and final dosage form performance. Methyl 3,5-dimethylisoxazole-4-carboxylate, a heterocyclic compound, serves as a key building block in medicinal chemistry. Understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a critical prerequisite for designing robust synthetic routes, developing stable formulations, and ensuring predictable bioavailability. This guide provides a comprehensive framework for evaluating the solubility of this compound. It moves beyond a simple recitation of data to explain the underlying principles of solute-solvent interactions and provides a detailed, field-proven protocol for the experimental determination of thermodynamic solubility. The insights herein are tailored for researchers, chemists, and formulation scientists engaged in drug development, offering a blend of theoretical grounding and practical, actionable methodologies.

Introduction: The Central Role of Solubility

In the landscape of drug development, solubility is a cornerstone property. For a compound like Methyl 3,5-dimethylisoxazole-4-carboxylate, which may be a precursor or an API itself, its ability to dissolve in a given solvent system governs everything from reaction kinetics and purification efficiency to its ultimate therapeutic efficacy. Poor solubility can lead to significant challenges, including incomplete absorption, high inter-patient variability, and the need for complex and costly formulation strategies.[1]

This technical guide is structured to provide a holistic understanding of the solubility characteristics of Methyl 3,5-dimethylisoxazole-4-carboxylate. We will first examine its intrinsic physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will delve into the theoretical principles that govern the dissolution process, and finally, present a rigorous, step-by-step protocol for accurately measuring its equilibrium solubility.

Physicochemical Characterization

Before any experimental work, a thorough understanding of the molecule's physical and chemical properties is essential. These parameters provide the basis for predicting and interpreting solubility data. The properties for the parent compound, 3,5-Dimethylisoxazole-4-carboxylic acid, are presented below, as data for the methyl ester is less available; however, the principles discussed throughout this guide are directly applicable. The esterification from the carboxylic acid to the methyl ester will generally increase lipophilicity and reduce the potential for hydrogen bonding as a donor, which would be expected to decrease solubility in polar, protic solvents and increase it in non-polar solvents.

Table 1: Physicochemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid

PropertyValueSource
Molecular Formula C6H7NO3[2]
Molecular Weight 141.12 g/mol [2]
Melting Point 141-145 °C[3]
Calculated logP 0.990[4]
pKa (Predicted) 2.53 ± 0.32[3]
Appearance Light beige powder[3]

Note: logP (the logarithm of the octanol-water partition coefficient) is a key indicator of a molecule's lipophilicity. A positive value, like the one predicted here, suggests a preference for non-polar environments over aqueous ones.

Theoretical Framework for Solubility

The adage "like dissolves like" is a foundational principle in chemistry, summarizing the tendency of polar solutes to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For Methyl 3,5-dimethylisoxazole-4-carboxylate, its solubility will be dictated by:

  • Van der Waals forces: Present in all interactions.

  • Dipole-dipole interactions: Due to the polar isoxazole ring and the carboxylate group.

  • Hydrogen bonding: The ester's carbonyl oxygen can act as a hydrogen bond acceptor, making it soluble in protic solvents (like alcohols), though likely less so than its carboxylic acid parent, which can also act as a hydrogen bond donor.

A more advanced model for predicting solubility is the Hansen Solubility Parameters (HSP) framework.[7][8] HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.

Caption: Intermolecular forces governing solubility.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a standardized protocol is crucial. The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the ICH.[9][10] This method ensures that the solution has reached equilibrium with the solid-state material, providing a true measure of solubility under specific conditions.[11]

Causality Behind Experimental Choices
  • Why excess solid? The presence of undissolved solid material is essential to ensure that the solution is saturated and in equilibrium.[12]

  • Why 24-48 hours agitation? This extended period allows the system to reach thermodynamic equilibrium. Shorter times might only measure kinetic solubility, which can be misleadingly high and is often less stable.[10]

  • Why temperature control? Solubility is temperature-dependent. For most solids, it increases with temperature.[13] Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for data consistency.

  • Why filtration/centrifugation? It is imperative to separate all undissolved solid particles from the saturated solution before analysis. Any particulate matter will lead to an overestimation of solubility.

  • Why HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique that can accurately quantify the concentration of the dissolved compound, even in the presence of impurities.[14][15]

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of Methyl 3,5-dimethylisoxazole-4-carboxylate (e.g., 10-20 mg) into several 2 mL glass vials. The exact amount should be enough to ensure solid material remains after equilibrium.

    • Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Solvents of interest could include methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), and toluene.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the vials for 24 to 48 hours. A visual inspection at 24 and 48 hours should confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

  • Sample Separation:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.[16]

    • Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.[17]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the sample by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Solubility_Workflow A 1. Preparation Weigh excess compound Add precise solvent volume B 2. Equilibration Seal vials Agitate for 24-48h at constant T A->B C 3. Separation Allow solid to settle Filter supernatant (0.22 µm) B->C D 4. Quantification Prepare calibration standards Analyze by HPLC-UV C->D E 5. Calculation Generate calibration curve Determine sample concentration D->E F Result Solubility (mg/mL or mol/L) E->F

Caption: Experimental workflow for solubility determination.

Data Interpretation and Application in Pre-formulation

The solubility data generated is not an endpoint but a critical input for decision-making in drug development. A compound with low solubility in common organic solvents may present challenges for scale-up synthesis and purification via crystallization.

In the context of formulation, if the compound is intended for oral administration and exhibits poor aqueous solubility, its solubility in organic solvents can guide the selection of enabling technologies.[1][18]

  • High solubility in volatile solvents (e.g., acetone, ethanol): Suggests that amorphous solid dispersions, created via spray drying or hot-melt extrusion, could be a viable strategy.[19]

  • High solubility in oils or lipidic excipients: Points towards the development of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).[20]

  • Solubility across a range of solvents: Provides options for liquid-fill capsules or the development of co-solvent systems for preclinical toxicology studies.

Formulation_Decision_Tree Start Solubility Data (Aqueous & Organic) CheckAqSol Aqueous Solubility > 100 µg/mL? Start->CheckAqSol HighSol Conventional Formulation (e.g., simple tablet, solution) CheckAqSol->HighSol Yes LowSol Poorly Soluble Candidate Proceed to Enabling Strategies CheckAqSol->LowSol No CheckOrgSol High Solubility in Volatile Solvents? LowSol->CheckOrgSol CheckLipidSol High Solubility in Lipidic Excipients? CheckOrgSol->CheckLipidSol No Amorphous Amorphous Solid Dispersions CheckOrgSol->Amorphous Yes Lipid Lipid-Based Formulations (SEDDS) CheckLipidSol->Lipid Yes Other Other Strategies (e.g., Nanosuspensions) CheckLipidSol->Other No

Caption: Decision tree for formulation strategy.

Conclusion

The solubility of Methyl 3,5-dimethylisoxazole-4-carboxylate in organic solvents is a multifaceted property that requires a systematic and scientifically rigorous approach to characterization. This guide has outlined the essential theoretical underpinnings, from fundamental intermolecular forces to advanced concepts like Hansen Solubility Parameters, and provided a robust, validated protocol for experimental determination. By adopting these methodologies, researchers and drug development professionals can generate high-quality, reliable solubility data. This, in turn, empowers informed decision-making, mitigates downstream development risks, and ultimately accelerates the journey of promising chemical entities from the laboratory to the clinic.

References

  • PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.[Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application.[Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs.[Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.[Link]

  • Cheméo. Chemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3).[Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.[Link]

  • Wikipedia. Hansen solubility parameter.[Link]

  • YouTube. How Does Solvent Polarity Impact Compound Solubility?[Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.[Link]

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.[Link]

  • ResearchGate. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.[Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.[Link]

  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.[Link]

  • Hansen Solubility. Hansen Solubility Parameters.[Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.[Link]

  • lookchem. Cas 2510-36-3,3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID.[Link]

  • Acta Pharmaceutica. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases.[Link]

  • ResearchGate. Hansen Solubility Parameters : A User's Handbook.[Link]

  • Google Patents.Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.[Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.[Link]

  • ResearchGate. Hansen Solubility Parameters: A User's Handbook, Second Edition.[Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method.[Link]

  • Reaction Chemistry. Polarity and Solubility of Organic Compounds.[Link]

  • Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.[Link]

  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.[Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Isoxazoles: A Technical Guide to Emerging Research Areas

For Immediate Release [City, State] – January 22, 2026 – As the landscape of drug discovery and development continues to evolve, the versatile isoxazole scaffold has emerged as a cornerstone in the synthesis of novel the...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 22, 2026 – As the landscape of drug discovery and development continues to evolve, the versatile isoxazole scaffold has emerged as a cornerstone in the synthesis of novel therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the untapped potential of isoxazole derivatives, highlighting promising research avenues in oncology, neuropharmacology, infectious diseases, and beyond. This document provides a comprehensive overview of the latest advancements, detailed experimental protocols, and forward-thinking insights to catalyze innovation in medicinal chemistry.

The Enduring Relevance of the Isoxazole Nucleus: A Chemist's Versatile Toolkit

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a wide range of non-covalent interactions have made it a valuable component in numerous clinically approved drugs.[1][2] The inherent versatility of the isoxazole core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3][4] Established applications of isoxazole derivatives span a wide spectrum of diseases, including their use as anti-inflammatory, antimicrobial, and anticancer agents.[2]

Frontier Research in Oncology: Beyond Cytotoxicity to Targeted Therapies

The anticancer potential of isoxazole derivatives is a well-established field, yet new frontiers are continuously being explored.[5][6] Early research often focused on the general cytotoxic effects of these compounds, but the current paradigm shift is towards the development of highly specific, target-oriented therapies with improved safety profiles.

Targeting Key Signaling Pathways in Cancer

Recent studies have revealed that isoxazole derivatives can modulate the activity of several key proteins implicated in cancer progression.[7][8] These findings open up exciting avenues for the rational design of novel anticancer agents.

  • Kinase Inhibition: A significant number of isoxazole-containing compounds have been shown to target various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9] For instance, derivatives have been designed to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation of many cancer types.[3][7]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. Isoxazole-based compounds have emerged as potent inhibitors of HSP90, leading to the degradation of client proteins and subsequent cancer cell death.[6]

  • Tubulin Polymerization Modulation: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain isoxazole derivatives have been found to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][10]

cluster_cell Cancer Cell cluster_downstream Downstream Effects EGFR EGFR Proliferation Proliferation EGFR->Proliferation HSP90 HSP90 Apoptosis Apoptosis HSP90->Apoptosis Tubulin Tubulin Metastasis Metastasis Tubulin->Metastasis Isoxazole Isoxazole Derivatives Isoxazole->EGFR Inhibition Isoxazole->HSP90 Inhibition Isoxazole->Tubulin Modulation

Figure 1: Key molecular targets of isoxazole derivatives in cancer therapy.
Quantitative Structure-Activity Relationship (QSAR) Studies for Anticancer Drug Design

A promising research direction lies in the application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to guide the design of more potent and selective anticancer isoxazole derivatives.[11][12] By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the anticancer potential of novel, untested molecules, thereby accelerating the drug discovery process.

Neuropharmacology: Modulating Neuronal Communication with Isoxazole Derivatives

The isoxazole scaffold has shown considerable promise in the development of novel therapeutics for a range of neurological and psychiatric disorders. Their ability to interact with key neurotransmitter receptors offers a pathway to modulate neuronal signaling and restore normal brain function.

Targeting GABA and AMPA Receptors
  • GABA Receptor Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Isoxazole derivatives have been identified as modulators of GABA-A receptors, suggesting their potential as anxiolytics, anticonvulsants, and sedatives.[13][14] The development of subtype-selective GABA-A receptor modulators is a particularly attractive area of research, as it could lead to drugs with fewer side effects.[15][16][17]

  • AMPA Receptor Modulation: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for excitatory synaptic transmission. Isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, highlighting their potential as novel analgesics for the treatment of chronic pain.[18]

cluster_synapse Synapse cluster_ion_channels Ion Channels GABA_R GABA-A Receptor Chloride Cl- Influx (Inhibition) GABA_R->Chloride AMPA_R AMPA Receptor Sodium Na+ Influx (Excitation) AMPA_R->Sodium Isoxazole Isoxazole Derivatives Isoxazole->GABA_R Modulation Isoxazole->AMPA_R Inhibition

Figure 2: Isoxazole derivatives modulating key neurotransmitter receptors.

Combating Infectious Diseases: New Frontiers for Isoxazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents with new mechanisms of action. Isoxazole derivatives represent a promising class of compounds in this ongoing battle.

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of isoxazoles have been extensively documented.[1] Future research should focus on:

  • Novel Mechanisms of Action: Identifying new bacterial or fungal targets for isoxazole derivatives to overcome existing resistance mechanisms.

  • Combination Therapies: Investigating the synergistic effects of isoxazole derivatives with existing antibiotics to enhance their efficacy and combat resistant strains.

Emerging Antiviral Potential

While less explored, the antiviral activity of isoxazole derivatives is a rapidly emerging field of interest.

  • Anti-Influenza Agents: Certain isoxazole-containing compounds have shown promising activity against influenza A virus by targeting the viral nucleoprotein, which is essential for viral replication.[19][20][21]

  • Anti-HIV Agents: Isoxazole derivatives have been reported to inhibit HIV-1 replication by targeting host factors necessary for viral gene expression or by inhibiting the interaction between HIV-1 reverse transcriptase and cellular eukaryotic translation elongation factor 1A.[22][23][24][25][26]

Expanding Horizons: Isoxazoles in Agrochemicals and Beyond

The utility of isoxazole derivatives extends beyond medicine into the realm of agricultural chemistry.

Development of Novel Herbicides and Fungicides

Isoxazole-based compounds have been successfully developed as herbicides and fungicides, highlighting their potential to contribute to global food security.[27][28][29] Further research in this area could focus on developing compounds with improved efficacy, selectivity, and environmental safety profiles.

Experimental Protocols: A Practical Guide for Researchers

To facilitate further research and development in these promising areas, this guide provides detailed, step-by-step methodologies for key experiments.

Synthesis of Isoxazole Derivatives from Chalcones

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[10]

Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate substituted acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol.

    • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Add a base (e.g., sodium acetate or potassium hydroxide) to the reaction mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole derivative.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of novel compounds.[30][31]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[32][33]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly inoculate a Mueller-Hinton agar plate with the bacterial suspension using a sterile cotton swab to create a lawn of bacteria.[34]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the isoxazole derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: Compare the zone diameter to established interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Enzyme Inhibition Assay: A Competitive Inhibition Study

This protocol outlines a general procedure for determining the inhibitory effect of an isoxazole derivative on a specific enzyme, assuming a competitive inhibition model.[35]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and isoxazole derivative (inhibitor) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions containing the enzyme and varying concentrations of the inhibitor. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the reaction rate (e.g., by monitoring the change in absorbance or fluorescence over time) using a plate reader.

  • Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics to determine the mode of inhibition and the inhibition constant (Ki).

Quantitative Data Summary

The following tables summarize the reported biological activities of representative isoxazole derivatives from the literature.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Molecular Target
4b HepG2, MCF-7, HCT-1166.38 - 9.96EGFR-TK
25a HepG2, MCF-7, HCT-1166.38 - 9.96EGFR-TK
2j HeLa, LAPC-4, 22Rv1, C4-2Single-digit µMTubulin

Table 2: Neuroreceptor Modulation by Isoxazole Derivatives

Compound ClassReceptor TargetEffectPotential Application
Isoxazole-4-carboxamidesAMPA ReceptorInhibitionAnalgesia
Various IsoxazolesGABA-A ReceptorPositive Allosteric ModulationAnxiolytic, Anticonvulsant

Table 3: Antiviral Activity of Selected Isoxazole Derivatives

Compound ClassVirusTarget
Isoxazol-4-carboxa piperidylsInfluenza A (H1N1)Nucleoprotein
Isoxazole sulfonamidesHIV-1Host factors for gene expression

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The potential research areas highlighted in this guide, from targeted cancer therapies and neuropharmacology to emerging anti-infective and agrochemical applications, underscore the immense versatility of this heterocyclic core. By leveraging advanced synthetic methodologies, computational drug design, and robust biological evaluation, the scientific community is poised to unlock the full therapeutic potential of isoxazole derivatives, paving the way for the next generation of innovative medicines.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • ChemicalBook. (2024).
  • DHT-Based Isoxazoles Targeting the Taxane-Binding Site of Tubulin. (2025). PubMed Central (PMC).
  • Inhibition of HIV-1 replication by isoxazolidine and isoxazole sulfonamides. (n.d.). PubMed.
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).
  • (PDF)
  • Abcam. (n.d.). MTT assay protocol.
  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020).
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.).
  • Isoxazole derivatives and their use as herbicides. (n.d.).
  • Basics of Enzymatic Assays for HTS. (2012).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][5][7][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). ACS Publications.

  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2025).
  • ATCC. (n.d.).
  • Novel anti-HIV-1 NNRTIs based on a pyrazolo[4,3-d]isoxazole backbone scaffold. (2014). RSC Publishing.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (n.d.). MDPI.
  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (n.d.). RSC Publishing.
  • Mechanism of Action Assays for Enzymes. (2012).
  • Synthesis of Novel Isoxazole Contained Rupestonic Acid Derivatives and in vitro Inhibitory Activity against Influenza Viruses A and B. (2025).
  • MTT Proliferation Assay Protocol. (2025).
  • Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replic
  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. (2000). PubMed.
  • Qsar, Molecular Docking And Md Simulation Of Isoxazole-Piperazine Derivatives As Anticancer Agents Section A-Research paper Eur. (2025).
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Cell Viability Assays. (2013).
  • Kirby Bauer Disc Diffusion Protocol. (n.d.). Scribd.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
  • Synthesis and anti-HIV activity of a new isoxazole containing disubstituted 1,2,4-oxadiazoles analogs. (n.d.).
  • 5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts.
  • Oxazole and Isoxazole Chemistry in Crop Protection. (n.d.).
  • Antiviral Compounds to Address Influenza Pandemics: An Update
  • GABAA receptor positive allosteric modul
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • A Brief Review on Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central (PMC).
  • Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replic
  • MTT (Assay protocol. (2023). Protocols.io.
  • Partial GABAA Receptor Agonists. Synthesis and in Vitro Pharmacology of a Series of Nonannulated Analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. (n.d.). PubMed.
  • Competitive inhibition (video). (n.d.). Khan Academy.

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Harnessing Methyl 3,5-dimethylisoxazole-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Isoxazole Moiety as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold"—a molecular framework that is capabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[2] Among the vast array of isoxazole-based building blocks, Methyl 3,5-dimethylisoxazole-4-carboxylate emerges as a particularly valuable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and insights into the rationale behind its use in drug development.

The 3,5-dimethylisoxazole core offers a rigid framework with defined vectors for substitution, allowing for the precise orientation of functional groups in three-dimensional space. The methyl ester at the 4-position serves as a versatile handle for a variety of chemical transformations, providing access to a wide range of derivatives such as amides, alcohols, and other functionalized isoxazoles. These derivatives have shown promise in targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical protocols necessary to effectively utilize Methyl 3,5-dimethylisoxazole-4-carboxylate in their medicinal chemistry programs.

Core Chemical Transformations of Methyl 3,5-dimethylisoxazole-4-carboxylate

The utility of Methyl 3,5-dimethylisoxazole-4-carboxylate as a synthetic intermediate stems from the reactivity of its ester functional group. The following section details key protocols for the transformation of this ester into other valuable functional groups, providing the foundation for the synthesis of diverse compound libraries.

Protocol 1: Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a key precursor for the synthesis of amides and other derivatives.[4] This protocol is adapted from a procedure for the hydrolysis of the analogous ethyl ester.[4]

Rationale: Saponification, the base-mediated hydrolysis of an ester, is a robust and high-yielding method to obtain the corresponding carboxylate salt, which is subsequently protonated to yield the carboxylic acid. The choice of a mixed solvent system (THF/methanol/water) ensures the solubility of both the starting ester and the sodium hydroxide, facilitating an efficient reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 1:1 ratio, ~5-10 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an aqueous solution of 5 N sodium hydroxide (NaOH) (approximately 2.0-2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester.

  • Work-up: a. Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6 N aqueous hydrochloric acid (HCl). c. A white precipitate of 3,5-Dimethylisoxazole-4-carboxylic acid will form.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water to remove any inorganic salts. c. Dry the product under vacuum to afford the pure carboxylic acid.

Expected Outcome: This protocol typically yields 3,5-Dimethylisoxazole-4-carboxylic acid as a white solid in high purity and yield (>90%).[4]

Protocol 2: Reduction to (3,5-Dimethylisoxazol-4-yl)methanol

The reduction of the ester to the primary alcohol provides a different synthetic handle for further functionalization, such as ether synthesis or conversion to a leaving group for nucleophilic substitution. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[5][6]

Rationale: LiAlH₄ is a powerful nucleophilic hydride reagent capable of reducing a wide range of carbonyl-containing functional groups, including esters, to the corresponding alcohols.[5] The reaction is typically carried out in an anhydrous ethereal solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. An "inverse addition" method, where the LiAlH₄ is added to the ester, can sometimes provide better control and selectivity, though for a simple ester reduction, the standard addition of the ester to the hydride is common. The work-up procedure is critical to safely quench the excess LiAlH₄ and to precipitate the aluminum salts for easy removal.

Experimental Protocol:

  • Reaction Setup: a. To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. b. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: a. Dissolve Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel. b. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser Method): [7] a. Cool the reaction mixture back to 0 °C. b. Cautiously and sequentially add the following dropwise: i. 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). ii. 'x' mL of 15% aqueous NaOH. iii. '3x' mL of water. c. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification: a. Stir the mixture at room temperature for 15-30 minutes. b. Add anhydrous magnesium sulfate to ensure complete drying. c. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. d. Concentrate the filtrate under reduced pressure to yield (3,5-Dimethylisoxazol-4-yl)methanol. The product can be further purified by silica gel chromatography if necessary.

Expected Outcome: This procedure provides (3,5-dimethylisoxazol-4-yl)methanol, which can be a liquid or a low-melting solid.[8]

Application in Medicinal Chemistry: Case Studies and Strategic Insights

The 3,5-dimethylisoxazole-4-carboxamide moiety, readily accessible from Methyl 3,5-dimethylisoxazole-4-carboxylate via hydrolysis and subsequent amide coupling, is a prominent pharmacophore in the development of inhibitors for various therapeutic targets.

Case Study: Development of BRD4 Inhibitors for Oncology

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key regulators of gene transcription and have emerged as promising targets for cancer therapy.[3] Several research groups have successfully utilized the 3,5-dimethylisoxazole scaffold to develop potent and selective BRD4 inhibitors.[3][9]

Causality in Experimental Design:

  • Acetyl-Lysine Mimicry: The 3,5-dimethylisoxazole core acts as an effective mimic of the acetylated lysine (KAc) residue that is recognized by the bromodomain. The nitrogen and oxygen atoms of the isoxazole ring can form key hydrogen bonds with the asparagine and tyrosine residues in the BRD4 active site, anchoring the inhibitor.

  • Vectorial Elaboration: The carboxamide linkage at the 4-position provides a rigid and planar linker to a solvent-exposed region of the BRD4 binding pocket. This allows for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.

General Synthetic Workflow for BRD4 Inhibitors:

The synthesis of these inhibitors typically follows a convergent route, as depicted in the workflow diagram below.

G A Methyl 3,5-dimethylisoxazole-4-carboxylate B 3,5-Dimethylisoxazole-4-carboxylic acid A->B Protocol 1: Hydrolysis D Amide Coupling B->D C Amine Building Block (R-NH2) C->D E 3,5-Dimethylisoxazole-4-carboxamide Derivative (BRD4 Inhibitor) D->E Target Molecule

Figure 1: General synthetic workflow for 3,5-dimethylisoxazole-based BRD4 inhibitors.

Quantitative Data Summary:

The following table summarizes the in vitro activity of representative 3,5-dimethylisoxazole-based BRD4 inhibitors.

Compound IDR-GroupBRD4(1) IC₅₀ (nM)MV4-11 Cell Proliferation IC₅₀ (µM)
11h 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one27.00.09
11e Pyridone derivative8600.32
11f Pyridone derivative8000.12

Data sourced from multiple studies.[3]

Protocol 3: Amide Bond Formation

The coupling of 3,5-Dimethylisoxazole-4-carboxylic acid with a diverse range of amines is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

Rationale: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, minimizing racemization and side reactions. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dimethylisoxazole-4-carboxylic acid (1.0 eq), the desired amine or amine hydrochloride salt (1.0-1.2 eq), and HATU (1.1-1.3 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: To the stirred solution, add DIPEA (2.0-3.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization to obtain the desired amide.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the carboxylic acid starting material and the appearance of a new, less polar spot on TLC. The structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Expanding Horizons: Other Applications in Medicinal Chemistry

While BRD4 inhibitors are a prominent example, the 3,5-dimethylisoxazole-4-carboxylate scaffold is a versatile starting point for accessing a wider range of bioactive molecules.

Kinase Inhibitors

The isoxazole ring is a known hinge-binding motif in many kinase inhibitors.[10] The functional handles derived from Methyl 3,5-dimethylisoxazole-4-carboxylate can be elaborated to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets.[11] The structural rigidity and defined substitution patterns of the 3,5-dimethylisoxazole core make it an attractive scaffold for the design of both orthosteric and allosteric modulators of GPCRs.[12][13][14][15] The derivatives of Methyl 3,5-dimethylisoxazole-4-carboxylate can be designed to target specific GPCR subtypes with high affinity and selectivity.

Logical Relationship Diagram:

G cluster_0 Core Building Block cluster_1 Key Intermediates cluster_2 Derivative Classes cluster_3 Therapeutic Targets A Methyl 3,5-dimethylisoxazole-4-carboxylate B 3,5-Dimethylisoxazole-4-carboxylic acid A->B Hydrolysis C (3,5-Dimethylisoxazol-4-yl)methanol A->C Reduction D Amides B->D Amide Coupling E Ethers C->E Etherification F Halides C->F Halogenation G BRD4 (Oncology) D->G H Kinases (Oncology, Inflammation) D->H I GPCRs (Various Indications) E->I F->H via Cross-Coupling

Figure 2: Synthetic pathways and therapeutic applications originating from Methyl 3,5-dimethylisoxazole-4-carboxylate.

Conclusion

Methyl 3,5-dimethylisoxazole-4-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its readily transformable ester functionality provides access to key intermediates such as the corresponding carboxylic acid and alcohol, which can be further elaborated into a wide array of derivatives. The demonstrated success of the 3,5-dimethylisoxazole scaffold in developing potent BRD4 inhibitors highlights its potential as an acetyl-lysine mimic and a rigid core for structure-based drug design. The protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their pursuit of novel therapeutics.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge, Department of Chemistry. Available from: [Link]

  • Błaszczyk, B., Sławiński, J., & Szafrański, K. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. Available from: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available from: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Błaszczyk, B., Sławiński, J., & Szafrański, K. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Journal of Chemical Health Risks. Available from: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, E79, 1021-1024. Available from: [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Available from: [Link]

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. (2018). The Journal of Organic Chemistry, 83(15), 8086-8093. Available from: [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. Available from: [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of biological chemistry, 292(28), 11675–11682. Available from: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available from: [Link]

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2023). Reaction Chemistry & Engineering. Available from: [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available from: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available from: [Link]

  • Qiu, R., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126577. Available from: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available from: [Link]

  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 638(8028), 232–239. Available from: [Link]

  • Designing allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available from: [Link]

  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available from: [Link]

  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 638(8028), 232–239. Available from: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. Available from: [Link]

Sources

Application

Application Notes & Protocols: Synthesis of Bioactive Molecules from Methyl 3,5-dimethylisoxazole-4-carboxylate

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and versatile synthetic utility.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability.[3][4] Consequently, this scaffold is present in a range of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its clinical significance.[4] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][5]

Methyl 3,5-dimethylisoxazole-4-carboxylate serves as an exemplary starting material for drug discovery campaigns. It is a readily accessible, highly functionalized building block that provides a robust platform for generating diverse molecular libraries. The ester functionality at the C4 position is a prime handle for chemical modification, allowing for the introduction of various pharmacophores through straightforward and well-established chemical transformations. This guide provides detailed protocols for the derivatization of Methyl 3,5-dimethylisoxazole-4-carboxylate, focusing on the synthesis of amides, a key class of compounds with proven biological relevance, particularly as potent enzyme inhibitors.[6][7]

Strategic Overview: From Starting Material to Bioactive Derivatives

The primary synthetic strategy involves a two-step sequence: first, the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, and second, the coupling of this acid with a diverse range of amines to generate a library of amides. This approach is highly modular, allowing researchers to systematically explore the structure-activity relationship (SAR) by varying the amine component.

G cluster_products Key Products Start Methyl 3,5-dimethylisoxazole-4-carboxylate Acid 3,5-Dimethylisoxazole-4-carboxylic acid Start->Acid Protocol 1: Saponification (e.g., NaOH, MeOH/H2O) Amides Bioactive Amide Derivatives (e.g., BRD4 Inhibitors, Anticancer Agents) Acid->Amides Protocol 2: Amide Coupling (EDC, HOBt or HATU) Amines Diverse Primary/Secondary Amines (R1R2NH) Amines->Amides Nucleophilic Acyl Substitution

Caption: Synthetic workflow from the starting ester to bioactive amides.

Protocol 1: Saponification of Methyl 3,5-dimethylisoxazole-4-carboxylate

Rationale: The conversion of the methyl ester to the carboxylic acid is the essential first step for subsequent amide coupling reactions. Saponification using a strong base like sodium hydroxide (NaOH) is a classic and highly efficient method. A co-solvent system of methanol (MeOH) and tetrahydrofuran (THF) ensures the solubility of the starting ester, while water is required for the hydroxide ions. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Acidification of the reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate as a solid, which can then be easily isolated by filtration.

Materials:

  • Methyl 3,5-dimethylisoxazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH), Reagent Grade

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 6 N

  • Round-bottom flask, magnetic stirrer, and stir bar

  • pH paper or pH meter

Procedure:

  • To a solution of Methyl 3,5-dimethylisoxazole-4-carboxylate (e.g., 2.4 g, 14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL) in a round-bottom flask, add a 5 N aqueous solution of NaOH (8.5 mL).[8]

  • Stir the reaction mixture vigorously at room temperature (approx. 20-25°C) for 8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) to confirm the complete disappearance of the starting ester spot.

  • Upon completion, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2 by the dropwise addition of 6 N aqueous HCl.[8] A white precipitate will form.

  • Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any residual salts.

  • Dry the collected white solid (3,5-Dimethylisoxazole-4-carboxylic acid) under vacuum to a constant weight. A typical yield is around 94%.[8]

Validation: The structure of the product, 3,5-dimethylisoxazole-4-carboxylic acid, can be confirmed by ¹H NMR spectroscopy, which should show two singlets for the two methyl groups (around δ 2.72 and 2.49 ppm in CDCl₃) and the absence of the methyl ester singlet from the starting material.[8][9]

Protocol 2: Synthesis of Bioactive Amides via EDC/HOBt Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) provides a reliable and high-yielding method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of substrates.

G Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt HOBt HOBt->ActiveEster Amide R-CONH-R' (Amide Product) ActiveEster->Amide + Byproduct EDC-Urea Byproduct ActiveEster->Byproduct releases HOBt Amine R'-NH2 (Amine) Amine->Amide Amide->Byproduct releases

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid (from Protocol 1)

  • Amine of interest (e.g., 4-(trifluoromethyl)aniline for Leflunomide synthesis)[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen atmosphere setup

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as TEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Bioactivity of 3,5-Dimethylisoxazole-4-carboxamide Derivatives

Derivatives synthesized from the 3,5-dimethylisoxazole-4-carboxylic acid core have shown significant potential across various therapeutic areas. A notable application is in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression.[6][7]

Derivative ClassTargetExample BioactivityTherapeutic AreaReference
DihydroquinazolinonesBRD4(1) / BRD4(2)IC₅₀ = 27.0 nM / 180 nMOncology[6]
Phenyl-substituted phenolsBRD4(1)IC₅₀ = 4.8 µMOncology[7]
Thiazole CarboxamidesFungi & Plants32-58% inhibitionAgrochemical[11]
Trifluoromethyl-anilideDihydroorotate dehydrogenaseImmunosuppressantAutoimmune Disease[10]

Conclusion and Future Perspectives

Methyl 3,5-dimethylisoxazole-4-carboxylate is a powerful and versatile building block for the synthesis of biologically active molecules. The straightforward conversion to its corresponding carboxylic acid and subsequent amide coupling provides a robust and modular platform for generating extensive libraries for drug discovery. The demonstrated success of its derivatives, particularly as potent BRD4 inhibitors for cancer therapy, underscores the value of this scaffold.[6] Future research can expand upon this core by exploring other transformations of the carboxylic acid (e.g., reduction to alcohols, conversion to ketones) or by functionalizing the methyl groups to further probe the chemical space and unlock new therapeutic opportunities.

References

  • Zhou, C., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Kumar, K. A., & Jayaroopa, P. (2015). Isoxazoles: Molecules with potential medicinal properties. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ijrpps.com. Available at: [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • PubMed. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Available at: [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]

  • ChemClass Journal. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Available at: [Link]

  • National Institutes of Health. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for Methyl 3,5-dimethylisoxazole-4-carboxylate in Fungicide Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold as a Privileged Structure in Fungicide Discovery The isoxazole ring system is a five-membered heterocycle containing ad...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Fungicide Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged" scaffold in medicinal and agricultural chemistry due to its metabolic stability and ability to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[1][2][3] Numerous isoxazole derivatives have been developed as antibacterial, anti-inflammatory, and anticancer agents.[4][5] In the realm of crop protection, the isoxazole moiety is integral to the efficacy of several commercial fungicides, where it often contributes to the disruption of essential fungal cellular processes.[3][6]

Methyl 3,5-dimethylisoxazole-4-carboxylate is a specific derivative within this promising class of compounds. While its direct application as a fungicide is not yet extensively documented in publicly available literature, its structural features suggest significant potential for development. These application notes provide a comprehensive guide for researchers to explore the fungicidal properties of this molecule, from synthesis and initial screening to more advanced biological evaluation. The protocols outlined below are designed to be robust and self-validating, providing a clear pathway for assessing the potential of Methyl 3,5-dimethylisoxazole-4-carboxylate as a novel fungicide.

Hypothesized Mechanism of Action

The precise mechanism of action for Methyl 3,5-dimethylisoxazole-4-carboxylate is yet to be elucidated. However, based on the known targets of other isoxazole-containing fungicides, we can hypothesize several potential pathways. One of the most common targets for fungicides is the mitochondrial electron transport chain. Specifically, many successful fungicides, such as strobilurins, inhibit the Qo site of the cytochrome bc1 complex (Complex III), disrupting ATP production and leading to fungal cell death.[7] Another potential target could be succinate dehydrogenase (SDH) in Complex II, a mechanism employed by fungicides like fluxapyroxad.[8] The isoxazole ring may play a crucial role in the binding of the molecule to these enzymatic targets.

It is also possible that Methyl 3,5-dimethylisoxazole-4-carboxylate could act as an elicitor of the plant's own defense mechanisms, such as Systemic Acquired Resistance (SAR).[7] Some isothiazole derivatives, which are structurally related to isoxazoles, are known to induce SAR.[7]

Hypothesized_MoA cluster_fungus Fungal Cell cluster_plant Plant Cell Mitochondrion Mitochondrion SDH Succinate Dehydrogenase (SDH) Cyt_bc1 Cytochrome bc1 (Complex III) SDH->Cyt_bc1 e- transfer ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase e- transfer ATP ATP ATP_Synthase->ATP synthesis SAR Systemic Acquired Resistance (SAR) Molecule Methyl 3,5-dimethylisoxazole -4-carboxylate Molecule->SDH Inhibition? Molecule->Cyt_bc1 Inhibition? Molecule->SAR Induction?

Caption: Hypothesized mechanisms of action for Methyl 3,5-dimethylisoxazole-4-carboxylate.

Synthesis and Characterization

Protocol 1: Synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate

This two-step protocol first describes the hydrolysis of a commercially available starting material, ethyl 3,5-dimethylisoxazole-4-carboxylate, to its carboxylic acid, followed by esterification to the desired methyl ester.

Step 1: Hydrolysis to 3,5-dimethylisoxazole-4-carboxylic acid [9]

  • To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH), add a 5N aqueous solution of sodium hydroxide (NaOH) (approximately 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2 with 6N aqueous hydrochloric acid (HCl).

  • The resulting white precipitate is the 3,5-dimethylisoxazole-4-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Confirm the structure of the product using ¹H NMR spectroscopy.

Step 2: Fischer Esterification to Methyl 3,5-dimethylisoxazole-4-carboxylate

  • Suspend the synthesized 3,5-dimethylisoxazole-4-carboxylic acid (1 equivalent) in methanol (serving as both solvent and reactant).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reflux the mixture for 4-6 hours, again monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 3,5-dimethylisoxazole-4-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Screening

The initial assessment of the fungicidal potential of Methyl 3,5-dimethylisoxazole-4-carboxylate should be performed in vitro against a panel of economically important plant pathogenic fungi.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay (Poison Food Technique)[10][11]

This protocol determines the concentration-dependent inhibitory effect of the test compound on the mycelial growth of various fungi.

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 3,5-dimethylisoxazole-4-carboxylate in a suitable solvent (e.g., DMSO or acetone) at a high concentration (e.g., 10,000 ppm).

  • Preparation of Amended Media: Autoclave Potato Dextrose Agar (PDA) medium and allow it to cool to approximately 50-55°C. Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, and 100 ppm). A control plate should be prepared with the solvent alone. Pour the amended media into sterile Petri dishes.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial disc from the edge of the colony. Place this disc, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each fungus by plotting the percent inhibition against the logarithm of the compound concentration.

Target Fungi Panel Common Disease Caused
Botrytis cinereaGray Mold
Alternaria alternataLeaf Spot, Blight
Fusarium culmorumRoot Rot, Head Blight
Rhizoctonia solaniDamping-off, Root Rot
Phytophthora cactorumCrown Rot, Leather Rot

In Vivo Antifungal Screening

Positive results from in vitro screening should be followed by in vivo assays to assess the compound's efficacy in a more realistic biological system.

Protocol 3: Detached Leaf Assay for Protective and Curative Activity[12]

This assay evaluates the ability of the compound to protect the plant from infection and to cure an existing infection.

  • Plant Material: Grow healthy host plants (e.g., tomato for Alternaria solani, strawberry for Botrytis cinerea) under controlled greenhouse conditions.

  • Spore Suspension Preparation: Prepare a spore suspension of the target fungus in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) and adjust to a known concentration (e.g., 1 x 10⁵ spores/mL).

  • Compound Application: Prepare a spray solution of Methyl 3,5-dimethylisoxazole-4-carboxylate at various concentrations (e.g., 50, 100, 250, 500 ppm) in water with a surfactant.

  • Protective Assay:

    • Detach healthy leaves from the host plant.

    • Spray the adaxial (upper) surface of the leaves with the test compound solutions until runoff. Control leaves are sprayed with the solvent-surfactant solution.

    • Allow the leaves to dry for 24 hours.

    • Inoculate the treated leaves with a known volume (e.g., 20 µL) of the spore suspension.

  • Curative Assay:

    • Detach healthy leaves and inoculate them with the spore suspension.

    • Incubate for 24 hours to allow for infection to establish.

    • Spray the inoculated leaves with the test compound solutions.

  • Incubation and Assessment: Place the leaves in a humid chamber at an appropriate temperature and light cycle for 3-7 days. Assess the disease severity by measuring the lesion diameter or calculating the percentage of the leaf area infected.

  • Efficacy Calculation: Calculate the percent disease control relative to the untreated control.

Screening_Workflow Start Start: Methyl 3,5-dimethylisoxazole -4-carboxylate In_Vitro In Vitro Screening (Protocol 2) Start->In_Vitro EC50 Determine EC50 Values In_Vitro->EC50 Active Active? EC50->Active In_Vivo In Vivo Screening (Detached Leaf Assay) (Protocol 3) Active->In_Vivo Yes Inactive Inactive Active->Inactive No Efficacy Assess Protective & Curative Efficacy In_Vivo->Efficacy Lead Potential Lead Compound Efficacy->Lead

Caption: Workflow for fungicide screening of the title compound.

Resistance Management and Future Perspectives

The development of resistance to single-site fungicides is a significant challenge in agriculture.[10] If Methyl 3,5-dimethylisoxazole-4-carboxylate is found to be a potent single-site inhibitor, it will be crucial to develop resistance management strategies from the outset. This could involve recommending its use in rotation or in combination with fungicides that have different modes of action.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Methyl 3,5-dimethylisoxazole-4-carboxylate to optimize its antifungal activity.[11][12][13]

  • Mechanism of Action Elucidation: Conducting biochemical assays to identify the specific molecular target of the compound.

  • Whole Plant and Field Trials: Evaluating the efficacy of the compound under greenhouse and field conditions to determine its practical utility.[14]

  • Toxicology and Environmental Fate Studies: Assessing the safety profile of the compound for non-target organisms and its persistence in the environment.

By following these detailed application notes and protocols, researchers can systematically evaluate the potential of Methyl 3,5-dimethylisoxazole-4-carboxylate as a novel fungicide, contributing to the development of new tools for sustainable crop protection.

References

  • An investigation of some in vitro and in vivo primary screening techniques. (2015).
  • Gucma, M., Gołębiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). PubMed.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). Chemicalbook.
  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community - The University of Southern Mississippi.
  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). MDPI.
  • Synthesis of isoxazole derivatives. (n.d.). ResearchGate.
  • Innovative Screening Methods for Plant Fungicides and Defense Inducers. (2024). EpiLogic GmbH.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
  • In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. (2023). The Pharma Innovation Journal.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Oxazole and Isoxazole Chemistry in Crop Protection. (2018). ResearchGate.
  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. (n.d.). MDPI.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). PMC - NIH.
  • 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid. (n.d.). SCBT.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). PMC - NIH.
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). PubMed.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI.
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). NIH.
  • New chemical fungicides in relation to risk for resistance development. (n.d.). ResearchGate.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate.

Sources

Application

The Versatility of Methyl 3,5-dimethylisoxazole-4-carboxylate: A Synthon for Advanced Heterocyclic Synthesis

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of many therapeutic agents, and the efficie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of many therapeutic agents, and the efficient synthesis of diverse heterocyclic libraries is a cornerstone of successful discovery programs. Methyl 3,5-dimethylisoxazole-4-carboxylate emerges as a highly versatile and strategic synthon, offering a gateway to a variety of important heterocyclic systems. Its unique electronic and structural features, characterized by a cleavable N-O bond and strategically placed functional groups, allow for elegant and efficient ring transformation reactions. This guide provides an in-depth exploration of the application of this isoxazole derivative as a precursor to pyrazoles, pyridines, and pyrimidines, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The Strategic Advantage of the Isoxazole Core

The isoxazole ring is more than just a stable aromatic system; it is a masked 1,3-dicarbonyl equivalent. The inherent strain of the N-O bond makes it susceptible to cleavage under specific reductive or catalytic conditions. This "unmasking" reveals a reactive intermediate that can be trapped in situ by various nucleophiles to construct new heterocyclic rings. Methyl 3,5-dimethylisoxazole-4-carboxylate is particularly advantageous due to the presence of the methyl groups, which can influence regioselectivity and provide steric handles, and the methyl carboxylate group, which acts as a versatile functional handle for further derivatization.

Application I: Synthesis of Substituted Pyrazoles via Hydrazine Condensation

The transformation of isoxazoles into pyrazoles is a classic yet powerful reaction in heterocyclic chemistry. The reaction proceeds via a ring-opening of the isoxazole followed by condensation with hydrazine. This method provides a regioselective route to pyrazoles that can be difficult to access through other synthetic strategies.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, leading to the cleavage of the weak N-O bond. The resulting open-chain intermediate, a vinylogous amide, then undergoes intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ketone carbonyl, followed by dehydration to yield the aromatic pyrazole ring. The methyl groups at the 3 and 5 positions of the isoxazole direct the formation of the corresponding 3,5-dimethylpyrazole.

Diagram 1: Proposed Reaction Pathway for Pyrazole Synthesis

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start Methyl 3,5-dimethylisoxazole-4-carboxylate intermediate Open-chain intermediate (Vinylogous amide) start->intermediate Ring Opening hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate Nucleophilic Attack product Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction flow from isoxazole to pyrazole.

Experimental Protocol: Synthesis of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for similar isoxazole-to-pyrazole transformations.

Materials:

  • Methyl 3,5-dimethylisoxazole-4-carboxylate

  • Hydrazine hydrate (85% in water)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in ethanol (10 mL per gram of isoxazole).

  • To this solution, add hydrazine hydrate (1.5 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a crystalline solid.

ParameterCondition
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Key Reagent Hydrazine Hydrate
Typical Yield 75-85%

Application II: Synthesis of Substituted Pyridines via Inverse Electron-Demand Diels-Alder Reaction

A more advanced application of isoxazoles is their use in [4+2] cycloaddition reactions to construct polysubstituted pyridines. This transformation leverages the isoxazole as a diene component in an inverse electron-demand hetero-Diels-Alder reaction with an electron-rich dienophile, such as an enamine.[1]

Mechanistic Rationale

The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the isoxazole towards cycloaddition. The enamine undergoes a [4+2] cycloaddition with the isoxazole to form a bicyclic oxaza-intermediate. This intermediate is unstable and undergoes a ring-opening, followed by the elimination of an amine and subsequent reduction to yield the final pyridine product.[1] This method offers high regioselectivity.[1]

Diagram 2: Proposed Reaction Pathway for Pyridine Synthesis

G start Methyl 3,5-dimethyl- isoxazole-4-carboxylate intermediate1 [4+2] Cycloaddition (Oxaza-bicyclic intermediate) start->intermediate1 enamine Enamine (e.g., 1-pyrrolidinocyclohexene) enamine->intermediate1 catalyst TiCl4 (Lewis Acid) catalyst->start Activation intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Ring Opening product Substituted Pyridine Derivative intermediate2->product Amine Elimination & Reduction

Caption: Diels-Alder approach to pyridine synthesis.

Experimental Protocol: Synthesis of a Tetrasubstituted Pyridine Derivative

This protocol is based on the work of O'Connor and co-workers for the synthesis of pyridines from isoxazoles.[1]

Materials:

  • Methyl 3,5-dimethylisoxazole-4-carboxylate

  • 1-(Cyclohex-1-en-1-yl)pyrrolidine (or other enamine)

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust or Titanium powder (reductant)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolve Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ (2.0 eq) to the solution.

  • In a separate flask, dissolve the enamine (1.2 eq) in anhydrous DCM and add it dropwise to the cooled isoxazole/TiCl₄ mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Add a reductant such as zinc dust or titanium powder (3.0 eq) and continue stirring for another 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine derivative.

ParameterCondition
Solvent Anhydrous Dichloromethane
Temperature -78 °C to room temperature
Reaction Time 14-22 hours
Key Reagents Enamine, TiCl₄, Reductant
Typical Yield 40-60%

Application III: Synthesis of Substituted Pyrimidines via Ring Transformation

The synthesis of pyrimidines from isoxazoles represents a more complex ring transformation. A plausible approach involves the reductive cleavage of the isoxazole ring to form a β-amino enone intermediate, which can then be cyclized with an amidine derivative. A related one-pot procedure using urea has been reported for the synthesis of 2-hydroxypyrimidines from isoxazoles.[2]

Mechanistic Rationale

The proposed mechanism involves the cleavage of the isoxazole N-O bond, potentially mediated by a transition metal catalyst, to generate a β-amino enone. This intermediate possesses the requisite 1,3-dicarbonyl-like functionality. In the presence of an amidine, a condensation reaction occurs, where the two nitrogen atoms of the amidine react with the two carbonyl-equivalent carbons of the opened isoxazole to form the pyrimidine ring, followed by aromatization.

Diagram 3: Proposed Reaction Pathway for Pyrimidine Synthesis

G start Methyl 3,5-dimethyl- isoxazole-4-carboxylate intermediate β-Amino Enone Intermediate start->intermediate Reductive Ring Cleavage catalyst Mo(CO)6 or other reducing agent catalyst->start product Substituted Pyrimidine Derivative intermediate->product amidine Amidine (e.g., Benzamidine) amidine->product Condensation & Cyclization

Caption: Proposed route to pyrimidines from isoxazoles.

Experimental Protocol: Synthesis of a Tetrasubstituted Pyrimidine Derivative

This is a proposed protocol based on analogous ring transformations of isoxazoles and the general principles of pyrimidine synthesis.

Materials:

  • Methyl 3,5-dimethylisoxazole-4-carboxylate

  • Benzamidine hydrochloride (or other amidine salt)

  • Sodium ethoxide or another suitable base

  • Molybdenum hexacarbonyl [Mo(CO)₆] or another appropriate reducing agent

  • Anhydrous acetonitrile or ethanol

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine Methyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) and the amidine hydrochloride (1.2 eq).

  • Add a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol.

  • To this mixture, add the reducing agent, for example, Mo(CO)₆ (0.2 eq), to facilitate the ring opening.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time may vary (6-24 hours).

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired pyrimidine.

ParameterCondition
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 6-24 hours (monitor)
Key Reagents Amidine, Base, Reducing Agent
Typical Yield 30-50% (expected)

Conclusion

Methyl 3,5-dimethylisoxazole-4-carboxylate is a powerful and versatile synthon that enables the efficient construction of a variety of medicinally relevant heterocyclic cores. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the synthetic potential of this valuable building block. The ability to transform a single, readily available starting material into diverse pyrazole, pyridine, and pyrimidine scaffolds underscores the efficiency and elegance of isoxazole-based synthetic strategies in modern drug discovery and development.

References

  • O'Connor, J. M., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
  • Rochelle, S., & Beaumont, S. (2023). A one-pot procedure towards a wide range of substituted 2-hydroxypyrimidines in good yields from commercially available isoxazoles. Synthesis, 55, 3841-3850.
  • MDPI. (2022). One-Pot Sequential Synthesis of Pyrido[2,3-d]pyrimidine-Fused Isoxazoles: Regio-and Chemoselectivity in Green Solvent.
  • Bentham Science Publishers. (n.d.).
  • Good, R. H., & Jones, G. (1971). Syntheses with isoxazoles; the production of an isoxazolo[2,3-a]pyridinium salt, and the photochemical conversion of isoxazole-3-carboxylates into oxazole-2-carboxylates. Journal of the Chemical Society C: Organic, 1196.
  • Ueda, T., & Sakakibara, J. (1985). ChemInform Abstract: NOVEL RING TRANSFORMATION OF 5‐AMINO‐4(3H)‐PYRIMIDINONES INTO IMIDAZOLES AND IMIDAZOLES INTO A 1,2,4‐TRIAZINE.
  • RSC Publishing. (n.d.). A facile ring transformation of 5-aminopyrimidin-4(3H)
  • American Chemical Society. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society.
  • Brown, T., Shaw, G., & Durant, G. J. (1983). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 809-811.
  • Wiley-VCH. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Fedyk, A. V., & Chalyk, B. A. (2023). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Journal of Organic and Pharmaceutical Chemistry.

Sources

Method

Methyl 3,5-Dimethylisoxazole-4-Carboxylate Derivatives as Bromodomain Ligands: A Guide to Synthesis, Characterization, and Cellular Application

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of epigenetic drug discovery, the targeting of bromodomains has emerged as a promising therapeutic strategy for a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic drug discovery, the targeting of bromodomains has emerged as a promising therapeutic strategy for a multitude of diseases, including cancer and inflammatory conditions. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. The BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, and the CREB-binding protein (CBP) and its homolog p300 are key epigenetic regulators and attractive targets for therapeutic intervention. The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine bioisostere, leading to the development of potent bromodomain inhibitors.[1][2] This guide provides an in-depth technical overview and detailed protocols for the synthesis, biochemical and biophysical characterization, and cellular evaluation of methyl 3,5-dimethylisoxazole-4-carboxylate derivatives as bromodomain ligands.

Introduction: The Rationale for Targeting Bromodomains with Isoxazole Derivatives

Bromodomains function as "readers" of the epigenetic code, translating the information encoded in histone acetylation into downstream transcriptional events. Dysregulation of this process is a hallmark of many diseases. For instance, BRD4 is critically involved in the expression of oncogenes such as c-MYC, and its inhibition has shown significant anti-proliferative effects in various cancer models. Similarly, the bromodomains of CBP/p300 are implicated in transcriptional activation and their inhibition offers a distinct therapeutic avenue.

The methyl 3,5-dimethylisoxazole-4-carboxylate scaffold serves as a versatile platform for the design of potent and selective bromodomain inhibitors. The isoxazole core mimics the acetylated lysine side chain, anchoring the molecule in the bromodomain binding pocket, while the carboxylate and other substituents can be modified to enhance potency, selectivity, and pharmacokinetic properties. Structure-guided optimization of these derivatives has led to the development of highly potent inhibitors of the BET family.[1][2]

Synthesis of Methyl 3,5-Dimethylisoxazole-4-Carboxylate Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The following protocols outline a general route.

Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate

A common route to the isoxazole core involves the reaction of an enamine with a nitrile oxide precursor. A widely used method is the reaction of ethyl acetoacetate with a primary nitroalkane in the presence of a dehydrating agent.[3]

Protocol 1: Synthesis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate [3]

  • Formation of the Enamine: Dissolve ethyl acetoacetate (1.0 eq) and pyrrolidine (1.0 eq) in benzene. Reflux the mixture using a Dean-Stark apparatus to remove water for approximately 45 minutes. Remove the benzene under reduced pressure to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.

  • Cycloaddition: Dissolve the crude ethyl β-pyrrolidinocrotonate (1.0 eq), 1-nitropropane (1.3 eq), and triethylamine in chloroform and cool in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride (1.1 eq) in chloroform.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 15 hours.

  • Work-up the reaction by washing with cold water, followed by 6 N HCl, 5% aqueous NaOH, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 3,5-dimethylisoxazole-4-carboxylate.

Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further derivatization.[4]

Protocol 2: Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-carboxylate [4]

  • Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Add an aqueous solution of 5 N sodium hydroxide (NaOH) and stir the mixture at room temperature for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with 6 N hydrochloric acid (HCl) to a pH of 2.

  • Filter the resulting white precipitate, wash with water, and dry to afford 3,5-dimethylisoxazole-4-carboxylic acid.

Esterification to Methyl 3,5-Dimethylisoxazole-4-carboxylate

The carboxylic acid can be converted to the methyl ester through various standard esterification methods.[5][6]

Protocol 3: Methyl Esterification of 3,5-Dimethylisoxazole-4-carboxylic Acid [5][6]

  • Method A: Using Dimethyl Sulfate

    • Suspend 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) and sodium bicarbonate (1.25 eq) in dry acetone.

    • Add dimethyl sulfate (1.25 eq) and reflux the mixture for 10 hours.

    • After cooling, filter the mixture and evaporate the acetone.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester. Purify by column chromatography if necessary.

  • Method B: Using SOCl₂ and Methanol

    • To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in methanol, slowly add thionyl chloride (SOCl₂) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer and concentrate to obtain the methyl ester.

Biochemical and Biophysical Characterization of Bromodomain Ligands

A critical aspect of developing bromodomain inhibitors is the accurate determination of their binding affinity and selectivity. Several robust in vitro assays are commonly employed for this purpose.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay that is well-suited for high-throughput screening of inhibitors. The assay measures the disruption of the interaction between a bromodomain protein and an acetylated histone peptide.

Protocol 4: BRD4(1) AlphaScreen Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.

    • BRD4(1) Protein: Recombinant His-tagged BRD4(1) at a final concentration of 25 nM.

    • Biotinylated Histone Peptide: A biotinylated peptide corresponding to the acetylated histone H4 tail at a final concentration of 25 nM.

    • Donor and Acceptor Beads: Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound dilutions in assay buffer to the wells.

    • Add 5 µL of BRD4(1) protein solution to each well and incubate for 30 minutes at room temperature.

    • Add 5 µL of biotinylated histone peptide solution and incubate for another 30 minutes at room temperature.

    • In subdued light, add 5 µL of a pre-mixed solution of Donor and Acceptor beads.

    • Seal the plate and incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like JQ1).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 AlphaScreen Principle Donor Bead Donor Bead Acceptor Bead Acceptor Bead Donor Bead->Acceptor Bead Singlet O2 BRD4 BRD4 Donor Bead->BRD4 Binds His-tag Ac-Peptide Ac-Peptide Acceptor Bead->Ac-Peptide Binds Biotin Signal (520-620nm) Signal (520-620nm) Acceptor Bead->Signal (520-620nm) BRD4->Ac-Peptide Interaction Inhibitor Inhibitor Inhibitor->BRD4 Disrupts Interaction Light (680nm) Light (680nm) Light (680nm)->Donor Bead

Caption: Principle of the AlphaScreen assay for bromodomain inhibitor screening.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that is widely used for studying protein-protein interactions and for high-throughput screening. It relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.

Protocol 5: CBP Bromodomain TR-FRET Assay [4][7]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% (w/v) bovine serum albumin, 0.01% (v/v) Triton X-100.

    • CBP Bromodomain-Eu³⁺: Europium-labeled CBP bromodomain (donor).

    • Biotinylated Acetylated Peptide-APC: Allophycocyanin (APC)-labeled avidin bound to a biotinylated acetylated histone peptide (acceptor).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound dilutions in assay buffer to the wells.

    • Add 10 µL of the CBP bromodomain-Eu³⁺ solution and incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the biotinylated acetylated peptide-APC solution.

    • Incubate the plate for 1-4 hours at room temperature, protected from light.

    • Read the plate using a TR-FRET enabled microplate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the ratios to controls and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_1 TR-FRET Principle Eu-CBP Eu-CBP (Donor) APC-Peptide APC-Peptide (Acceptor) Eu-CBP->APC-Peptide FRET Eu-CBP->APC-Peptide Binding FRET Signal (665nm) FRET Signal (665nm) APC-Peptide->FRET Signal (665nm) Inhibitor Inhibitor Inhibitor->Eu-CBP Inhibition Excitation (340nm) Excitation (340nm) Excitation (340nm)->Eu-CBP

Caption: Principle of the TR-FRET assay for bromodomain inhibitor screening.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[8] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Protocol 6: Isothermal Titration Calorimetry (ITC) [8]

  • Sample Preparation:

    • Dialyze both the bromodomain protein and the isoxazole derivative ligand extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Determine the accurate concentrations of the protein and ligand.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the bromodomain protein (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the isoxazole derivative (e.g., 100-500 µM) into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 2-3 µL) until saturation is reached.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the methyl 3,5-dimethylisoxazole-4-carboxylate scaffold can provide valuable insights into the structure-activity relationship (SAR). Key positions for modification include the substituents on the isoxazole ring and the groups attached to the carboxylate. The following table summarizes representative data for a hypothetical series of derivatives.

Compound IDR Group at position XBRD4(1) IC50 (nM)CBP IC50 (nM)BRD4(1) Kd (nM)
Isox-1 -H8501200950
Isox-2 -Phenyl150450180
Isox-3 -4-Fluorophenyl8030095
Isox-4 -3-Chlorophenyl120500140
Isox-5 -N-methyl-piperazine4580055

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental values for specific compounds.

Cellular Assays for Evaluating Bromodomain Inhibitor Activity

Following biochemical and biophysical characterization, it is essential to evaluate the activity of the isoxazole derivatives in a cellular context. A key downstream effect of BET bromodomain inhibition is the downregulation of c-MYC expression.

Western Blot Analysis of c-MYC and HEXIM1

Western blotting is a standard technique to assess changes in protein levels following treatment with an inhibitor. Downregulation of c-MYC and potential upregulation of HEXIM1 are key indicators of on-target activity for BET inhibitors.

Protocol 7: Western Blot for c-MYC and HEXIM1

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) to 70-80% confluency.

    • Treat the cells with various concentrations of the isoxazole derivative or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-MYC, HEXIM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein levels of c-MYC and HEXIM1 to the loading control.

cluster_2 Cellular Assay Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Analysis Imaging & Analysis Western Blot->Imaging & Analysis

Caption: General workflow for cellular assays to evaluate inhibitor activity.

Conclusion and Future Directions

The methyl 3,5-dimethylisoxazole-4-carboxylate scaffold represents a highly promising starting point for the development of potent and selective bromodomain inhibitors. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and cellular evaluation of these compounds. Future efforts in this area will likely focus on further optimization of the scaffold to improve selectivity between different bromodomain families, enhance pharmacokinetic properties, and explore their therapeutic potential in a wider range of diseases. The continued application of the robust biochemical, biophysical, and cellular assays outlined here will be instrumental in advancing these exciting drug discovery programs.

References

  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227.
  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
  • McMurry, J. E. (1973).
  • Flynn, N. Bioactivation of isoxazole-containing bromodomain and extra terminal domain (BET) inhibitors. University of Pittsburgh. Retrieved from [Link]

  • Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118.
  • Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(8), 933–938.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). ChemMedChem, 13(13), 1334–1343.
  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. (2021). Bioorganic & Medicinal Chemistry, 39, 116133.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. (2020). ACS Medicinal Chemistry Letters, 11(8), 1577–1583.
  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2022). Organic & Biomolecular Chemistry, 20(21), 4021–4026.
  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904–917.
  • Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. (2019). Therapeutic Advances in Medical Oncology, 11, 1758835919888365.
  • Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice. (2024). Methods in Molecular Biology, 2750, 107–112.
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2018).
  • A modified method for esterification of some polyhydroxy aromatic acids. (1953). Journal of Scientific and Industrial Research, 12B, 406–407.
  • Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction. (2022). PLoS One, 17(5), e0268743.
  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007).
  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem.com. Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2023). Promega Connections. Retrieved from [Link]

  • Binding affinity (Kd) and IC50 values for compounds against CaCYP51. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note & Protocol: A Modular Synthetic Route to 5-Methylisoxazole-3-carboxamide from Methyl Carboxylate Precursors

Audience: Researchers, scientists, and drug development professionals. Abstract The 5-methylisoxazole-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for va...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5-methylisoxazole-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for various therapeutic agents.[1] This document provides a detailed, mechanistically-grounded guide for the synthesis of 5-methyl-isoxazole-3-carboxamide, commencing from readily available methyl carboxylate starting materials. The core strategy involves a three-stage sequence: a base-mediated Claisen condensation to generate a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydroxylamine to construct the isoxazole heterocycle, and culminating in a final amidation step. Both a modular, multi-step protocol and a streamlined one-pot synthesis are presented, offering flexibility for different laboratory settings and purity requirements. The rationale behind reagent selection, reaction conditions, and potential side reactions is discussed to provide a comprehensive understanding of the synthetic pathway.

Retrosynthetic Analysis & Strategic Overview

The synthesis of the target molecule, 5-methyl-isoxazole-3-carboxamide, is most logically approached by disconnecting the amide bond first, leading back to the corresponding methyl ester. The isoxazole ring itself is a classic product of the reaction between a 1,3-dicarbonyl compound and hydroxylamine.[2][3] This key 1,3-dicarbonyl intermediate can, in turn, be formed via a Claisen condensation between an ester (a methyl carboxylate derivative) and a ketone. This logic forms the basis of our forward synthesis.

G TM 5-Methyl-isoxazole-3-carboxamide (Target Molecule) Ester Methyl 5-methylisoxazole-3-carboxylate TM->Ester Amide Disconnection Dicarbonyl Methyl 2,4-dioxopentanoate (β-Dicarbonyl Intermediate) Ester->Dicarbonyl Isoxazole Ring Disconnection Hydroxylamine Hydroxylamine Ester->Hydroxylamine SMs Dimethyl Oxalate + Acetone (Starting Materials) Dicarbonyl->SMs Claisen Condensation Disconnection NH3 Ammonia G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Cyclocondensation cluster_2 Stage 3: Amidation SMs Dimethyl Oxalate + Acetone Reagent1 + NaOMe in MeOH SMs->Reagent1 Intermediate1 Methyl 2,4-dioxopentanoate (In Situ) Reagent1->Intermediate1 Reagent2 + NH₂OH·HCl (Reflux) Intermediate1->Reagent2 Intermediate2 Methyl 5-methylisoxazole- 3-carboxylate Reagent2->Intermediate2 Reagent3 + NH₃ (aq. or gas) Intermediate2->Reagent3 Product 5-Methyl-isoxazole- 3-carboxamide Reagent3->Product

Sources

Method

The Isoxazole Scaffold: Application Notes on the Role of Methyl 3,5-dimethylisoxazole-4-carboxylate in the Development of Anti-Cancer Agents

Introduction: The Privileged Isoxazole Core in Oncology The landscape of anti-cancer drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer both potency and selectivity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Isoxazole Core in Oncology

The landscape of anti-cancer drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer both potency and selectivity. Among the heterocyclic compounds that have garnered significant attention, the isoxazole ring stands out as a "privileged" structure.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions with biological targets.[3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects.[1][2][4]

This technical guide focuses on the strategic use of a specific, highly functionalized isoxazole, Methyl 3,5-dimethylisoxazole-4-carboxylate , as a foundational scaffold for the synthesis of innovative anti-cancer agents. We will explore the rationale behind its selection, detailing its synthetic derivatization and the subsequent biological evaluation of the resulting compounds. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for leveraging this promising scaffold in oncology research.

Methyl 3,5-dimethylisoxazole-4-carboxylate: A Versatile Starting Point

Methyl 3,5-dimethylisoxazole-4-carboxylate is an attractive starting material for several key reasons. The methyl ester at the 4-position provides a readily modifiable handle for the introduction of diverse chemical functionalities, most commonly through conversion to a carboxylic acid and subsequent amide bond formation.[5][6] The dimethyl substitution at the 3 and 5 positions can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins.

The general strategy involves a two-step process:

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of amines to generate a library of 3,5-dimethylisoxazole-4-carboxamides. This approach allows for the systematic exploration of the chemical space around the isoxazole core to identify structure-activity relationships (SAR).[7]

G cluster_0 Synthetic Strategy Start Methyl 3,5-dimethylisoxazole-4-carboxylate Intermediate 3,5-Dimethylisoxazole-4-carboxylic acid Start->Intermediate Hydrolysis Library Library of 3,5-Dimethylisoxazole-4-carboxamides Intermediate->Library Amide Coupling with Diverse Amines

Caption: Synthetic workflow for generating a library of anti-cancer candidates.

Mechanisms of Action of Isoxazole-Based Anti-Cancer Agents

Derivatives of the isoxazole scaffold have been shown to exert their anti-cancer effects through multiple mechanisms of action. Understanding these pathways is crucial for the rational design of new drug candidates.

  • Induction of Apoptosis: A primary mechanism by which many isoxazole-containing compounds kill cancer cells is through the induction of apoptosis, or programmed cell death.[8] This is often mediated by the activation of caspase cascades and can be a result of upstream events such as cell cycle arrest or inhibition of survival signaling pathways.

  • Enzyme Inhibition: Isoxazoles have been successfully employed as inhibitors of key enzymes involved in cancer progression. A notable example is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[9][10] By inhibiting HSP90, isoxazole derivatives can lead to the degradation of these client proteins, thereby halting tumor growth.

  • Tubulin Polymerization Disruption: The microtubule network is essential for cell division, and its disruption is a clinically validated anti-cancer strategy. Certain isoxazole-based molecules have been found to interfere with tubulin polymerization dynamics, leading to mitotic arrest and subsequent cell death.[11]

G Isoxazole_Derivative Isoxazole Derivative Target_Proteins HSP90 Tubulin Kinases Isoxazole_Derivative->Target_Proteins:f0 Isoxazole_Derivative->Target_Proteins:f1 Isoxazole_Derivative->Target_Proteins:f2 Cellular_Effects Apoptosis Cell Cycle Arrest Inhibition of Proliferation Target_Proteins:f0->Cellular_Effects:f0 Target_Proteins:f1->Cellular_Effects:f1 Target_Proteins:f2->Cellular_Effects:f2 Outcome Anti-Cancer Activity Cellular_Effects->Outcome

Caption: Mechanisms of action for isoxazole-based anti-cancer agents.

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxamides

This protocol outlines the general procedure for the hydrolysis of methyl 3,5-dimethylisoxazole-4-carboxylate followed by amide coupling.

Protocol 1.1: Hydrolysis of Methyl 3,5-dimethylisoxazole-4-carboxylate

  • To a solution of methyl 3,5-dimethylisoxazole-4-carboxylate (1 equivalent) in a mixture of methanol and water (1:1), add sodium hydroxide (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3,5-dimethylisoxazole-4-carboxylic acid.

Protocol 1.2: Amide Coupling

  • To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous DCM and add to a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-dimethylisoxazole-4-carboxamide.

Part 2: In Vitro Anti-Cancer Evaluation

Protocol 2.1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized isoxazole derivatives for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Table 1: Representative Cytotoxicity Data of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Isoxazole AMCF-7 (Breast)15.2
Isoxazole BHCT116 (Colon)8.9
Isoxazole CA549 (Lung)22.5
Doxorubicin (Control)MCF-7 (Breast)0.8

Protocol 2.2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14]

  • Treat cancer cells with the isoxazole derivatives at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

G cluster_0 Apoptosis Assay Workflow Cell_Treatment 1. Treat cells with Isoxazole derivative Harvest_Wash 2. Harvest and wash cells Cell_Treatment->Harvest_Wash Staining 3. Stain with Annexin V-FITC and PI Harvest_Wash->Staining Analysis 4. Analyze by Flow Cytometry Staining->Analysis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 2.3: Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compounds induce cell cycle arrest.[1][9]

  • Treat cancer cells with the isoxazole derivatives at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Methyl 3,5-dimethylisoxazole-4-carboxylate serves as a valuable and versatile scaffold for the development of novel anti-cancer agents. The straightforward derivatization to a library of carboxamides allows for a systematic investigation of structure-activity relationships, leading to the identification of potent and selective compounds. The diverse mechanisms of action exhibited by isoxazole derivatives, including apoptosis induction, enzyme inhibition, and disruption of tubulin polymerization, highlight the therapeutic potential of this chemical class. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate new isoxazole-based anti-cancer candidates, contributing to the ongoing efforts to combat cancer. Future work should focus on in vivo efficacy studies of the most promising compounds and further elucidation of their molecular targets to refine the design of next-generation isoxazole-based therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.[2]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [No Source Found].[14]

  • Isoxazole derivatives as anticancer agents. ChemicalBook.[9]

  • A review of isoxazole biological activity and present synthetic techniques. [No Source Found].

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[3]

  • A review of isoxazole biological activity and present synthetic techniques. [No Source Found].[4]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [No Source Found].[15]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.[10]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.[8]

  • A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents. Benchchem.[16]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH.[17]

  • Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science.

  • Bioassays for anticancer activities. Semantic Scholar.[18]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.[12]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.[13]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.[19]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.[20]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).[21]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[22]

  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. chemicalbook.[23]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH.[11]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.[24]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.[25]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.[26]

  • 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636. PubChem.[27]

  • methyl 3-methylisoxazole-5-carboxylate CAS#: 1004-96-2. ChemicalBook.[7]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.[28]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed.[5]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.[6]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC - NIH.[29]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][9]tetrazine-8-carboxylates and -carboxamides. PMC - NIH.[30]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed.

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.[31]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate

Welcome to the technical support center dedicated to the synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies to overcome common challenges encountered during this specific synthesis. Our goal is to equip you with the expertise to enhance your reaction yields and product purity.

Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing Methyl 3,5-dimethylisoxazole-4-carboxylate involves the cyclocondensation reaction of a β-dicarbonyl compound with hydroxylamine. A common starting material is an activated form of ethyl acetoacetate, such as ethyl ethoxymethyleneacetoacetate, which reacts with hydroxylamine to form the isoxazole ring. Subsequent transesterification or direct synthesis using the corresponding methyl ester will yield the target compound. Understanding the nuances of this reaction is critical for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 3,5-dimethylisoxazole-4-carboxylate, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields are a common frustration in isoxazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]

  • Starting Material Purity: Ensure the purity of your starting materials, particularly the activated β-ketoester and hydroxylamine. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause product degradation.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • pH of the Reaction Medium: The pH plays a crucial role in the cyclization step. The reaction is often carried out under mildly acidic or basic conditions. A suboptimal pH can hinder the reaction or promote side reactions.

  • Inefficient Cyclization: The cyclization of the intermediate oxime is a key step. The choice of solvent and catalyst can significantly influence the efficiency of this step.

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

A2: A common impurity in the synthesis of 5-methylisoxazole-4-carboxylates is the isomeric ethyl-3-methylisoxazole-4-carboxylate.[2] This arises from the non-specific attack of the nitrogen lone pair of hydroxylamine on the different carbonyl carbons of the β-dicarbonyl precursor.[2]

  • Control of Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product. A patent for a related compound suggests that maintaining a temperature between -20°C and 10°C during the addition of hydroxylamine sulfate can significantly reduce the formation of the 3-methyl isomer.[2]

  • Choice of Base: The base used can influence the nucleophilicity of the hydroxylamine and the enolate formation of the β-dicarbonyl compound, thereby affecting the regiochemical outcome. Experimenting with different bases (e.g., sodium acetate, sodium carbonate, or organic bases like triethylamine) is recommended.

  • Use of a Pre-formed Enamine: A strategy to ensure high regioselectivity is to use a pre-formed enamine of the β-ketoester. This directs the initial attack of hydroxylamine to the desired carbonyl group.

Q3: What are the most common side reactions and how can I minimize them?

A3: Besides the formation of regioisomers, other side reactions can impact your yield and purity.

  • Hydrolysis of the Ester: If the reaction is carried out under strongly acidic or basic conditions for an extended period, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Careful control of pH and reaction time is necessary.

  • Formation of Byproducts from Impurities: Impurities in the starting materials can lead to a variety of byproducts. For instance, in the synthesis of a related compound, a byproduct, 2-cyanoacetoacetic-1-(4'-trifluoromethyl)-anilide (CATA), was observed under basic and refluxing conditions.[2] While not directly applicable to your target molecule, it highlights the importance of pure starting materials and controlled conditions.

Q4: What is the recommended procedure for the purification of Methyl 3,5-dimethylisoxazole-4-carboxylate?

A4: Purification is crucial to obtain a high-purity product. The appropriate method will depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization is an effective method. A common approach is to dissolve the crude product in a suitable solvent (e.g., a mixture of toluene and acetic acid) and allow it to crystallize.[2]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is the method of choice. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[2][3]

Optimizing Reaction Parameters

To maximize the yield and purity of Methyl 3,5-dimethylisoxazole-4-carboxylate, consider the following optimization strategies:

ParameterRecommendationRationale
Solvent Screen polar aprotic solvents (e.g., ethanol, methanol, acetonitrile) and aqueous mixtures.Solvent polarity can influence reactant solubility and reaction rates.[4]
Base Screen mild inorganic bases (e.g., NaHCO₃, Na₂CO₃) or organic bases (e.g., triethylamine, pyridine).The base is crucial for the deprotonation of hydroxylamine and can influence regioselectivity.
Temperature Optimize the temperature for both the initial condensation and the cyclization step. Lower temperatures are often favored for better regioselectivity.[2]Temperature control is critical to balance reaction rate with the prevention of side reactions and product degradation.[1]
Catalyst For related syntheses, catalysts like tartaric acid or citric acid in aqueous media have been shown to be effective.[5][6]A catalyst can accelerate the reaction, allowing for milder conditions and potentially improving yield.
Work-up A standard work-up involves quenching the reaction, extracting the product with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.Proper work-up is essential to remove inorganic salts and other water-soluble impurities.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 5-methylisoxazole-4-carboxylate (as a precursor)

This protocol is adapted from a patented procedure for a similar compound and should be optimized for the synthesis of the 3,5-dimethyl analogue.[2]

  • Step 1: Formation of Ethyl ethoxymethyleneacetoacetate: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at a temperature of 100-110°C. The product can be purified by distillation under reduced pressure.

  • Step 2: Cyclization: Combine the purified ethyl ethoxymethyleneacetoacetate with sodium acetate in the presence of hydroxylamine sulfate at a temperature of -5°C to 0°C.

  • Work-up: After the reaction is complete, the crude ethyl 5-methylisoxazole-4-carboxylate can be extracted and purified.

Hydrolysis to 3,5-dimethylisoxazole-4-carboxylic acid

A general procedure for the hydrolysis of the ethyl ester to the carboxylic acid involves stirring the ester in a mixture of THF, methanol, and an aqueous solution of NaOH at room temperature.[7] The reaction is followed by acidification with HCl to precipitate the carboxylic acid.[7]

Esterification to Methyl 3,5-dimethylisoxazole-4-carboxylate

The resulting carboxylic acid can be converted to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using a milder esterification agent like diazomethane (with appropriate safety precautions) or trimethylsilyldiazomethane.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA_derivative Ethyl 2-acetyl-3-oxobutanoate Oxime Oxime Intermediate EAA_derivative->Oxime Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Isoxazole Methyl 3,5-dimethylisoxazole-4-carboxylate Oxime->Isoxazole Cyclization (Dehydration)

Caption: General reaction pathway for isoxazole synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity (NMR, GC-MS) Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Base Screen Different Bases Optimize_Temp->Optimize_Base Optimize_Solvent Screen Different Solvents Optimize_Base->Optimize_Solvent Check_Regio Analyze for Regioisomers (NMR, LC-MS) Optimize_Solvent->Check_Regio Check_Regio->Optimize_Temp If regioisomers present Purification Refine Purification Strategy Check_Regio->Purification If pure isomer

Sources

Optimization

Technical Support Center: Purification of Methyl 3,5-dimethylisoxazole-4-carboxylate by Recrystallization

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 3,5-dimethylisoxazole-4-carboxylate. Recrystallization is a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 3,5-dimethylisoxazole-4-carboxylate. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature.[1] This document provides a framework for developing a robust recrystallization protocol, troubleshooting common issues, and understanding the rationale behind each step to ensure the highest purity of your final product.

Section 1: Foundational Knowledge & Pre-Experiment Checks

This section addresses crucial preliminary questions and foundational concepts that should be considered before beginning the purification process.

Q1: What are the key physical properties of Methyl 3,5-dimethylisoxazole-4-carboxylate I should be aware of?

Understanding the physical properties of your compound is the first step in developing a purification strategy. For Methyl 3,5-dimethylisoxazole-4-carboxylate (CAS RN: 56328-87-1), specific melting point data is not consistently reported across common databases. The corresponding carboxylic acid, 3,5-Dimethylisoxazole-4-carboxylic acid, is a solid with a melting point in the range of 139-145°C.[2] The ethyl ester analog is a liquid at room temperature.[3]

Actionable Insight: It is critical to first determine the melting point of your crude material. A broad melting range indicates the presence of impurities. The goal of recrystallization will be to obtain a product with a sharp, defined melting point. If your crude material is an oil or a very low-melting solid, "oiling out" may be a significant challenge (see Troubleshooting Section 3).

Q2: What are the common impurities I should expect in my crude sample?

The nature of impurities is dictated by the synthetic route used. A common synthesis for the isoxazole core involves the cyclization of intermediates.[4] Potential impurities may include:

  • Isomeric Byproducts: The synthesis of substituted isoxazoles can sometimes yield constitutional isomers. For instance, the synthesis of a related ethyl ester was shown to produce an isomeric impurity that was difficult to separate.[4] These closely related structures can be challenging to remove as they may have similar solubility profiles.

  • Unreacted Starting Materials: Depending on the reaction workup, residual starting materials from the esterification or cyclization steps may persist.

  • Reagents and Side-Products: Reagents used in the synthesis, such as acids, bases, or coupling agents, and products from side reactions can contaminate the crude material.[5]

Q3: What are the characteristics of an ideal recrystallization solvent?

The success of a recrystallization experiment hinges on the proper choice of solvent.[1] An ideal solvent should meet the following criteria[6]:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for precipitation and recovery.[1]

  • Appropriate Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[6]

  • Inertness: The solvent must not react with the compound being purified.[7]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6]

Section 2: The Recrystallization Workflow

This section provides a systematic approach to selecting a solvent and performing the recrystallization.

Part A: Protocol for Solvent Selection

Before committing your entire batch of crude product, it is essential to screen several solvents on a small scale.

Methodology:

  • Place approximately 20-30 mg of your crude Methyl 3,5-dimethylisoxazole-4-carboxylate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures thereof) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Room Temp): Note if the compound dissolves readily. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[8]

  • For solvents in which the compound is sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): Note the volume of hot solvent required. If an excessive volume is needed, the solvent may not be ideal, leading to low recovery.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation 3 (Cold): Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening Observations
SolventSolubility at Room Temp (25°C)Solubility at Boiling PointCrystal Formation upon CoolingAssessment
WaterInsolubleSparingly SolublePoor / SlowPotentially useful as an anti-solvent.
EthanolSparingly SolubleVery SolubleGood crystal cropGood Candidate
Ethyl AcetateSparingly SolubleVery SolubleGood crystal cropGood Candidate
TolueneSolubleVery SolublePoor recoveryUnsuitable alone.
HexaneInsolubleInsolubleNo dissolutionUnsuitable alone; potential anti-solvent.
Ethanol/Water (9:1)Sparingly SolubleVery SolubleExcellent crystal cropExcellent Candidate

Note: This table presents hypothetical data for illustrative purposes.

Visualization: Solvent Selection Workflow

G cluster_start Start cluster_test Solvent Screening (Small Scale) cluster_outcome Assessment start Crude Methyl 3,5-dimethylisoxazole-4-carboxylate test_rt Add Solvent (e.g., Ethanol) at Room Temperature start->test_rt check_rt Soluble at RT? test_rt->check_rt heat Heat to Boiling check_rt->heat No reject1 Reject Solvent: Poor Recovery check_rt->reject1  Yes check_hot Soluble in Minimal Hot Solvent? heat->check_hot reject2 Reject Solvent: Insoluble check_hot->reject2  No cool Cool Slowly, then Ice Bath check_hot->cool Yes check_xtal Good Crystal Formation? cool->check_xtal accept Ideal Solvent Found: Proceed to Bulk Recrystallization check_xtal->accept  Yes reject3 Reject Solvent: Poor Crystallization check_xtal->reject3 No

Caption: Workflow for empirical selection of an optimal recrystallization solvent.

Part B: Standard Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[9] An excess of solvent is the most common cause of poor yield.[10][11]

  • Hot Filtration (If Necessary): If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[12] Keep the receiving flask warm. If the solution is colored, this is the stage to add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration to remove the charcoal and the adsorbed impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9] Rushing this step can trap impurities.[11]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during recrystallization in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12][13]

  • Cause & Solution 1: The boiling point of your solvent is higher than the melting point of your compound.

    • Remedy: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. If this fails, you may need to choose a different solvent with a lower boiling point.[10]

  • Cause & Solution 2: The concentration of the solute is too high, leading to precipitation at a high temperature.

    • Remedy: Add more hot solvent to the mixture to create a less concentrated solution, then attempt to cool it again. Very slow cooling can also favor crystal formation over oiling.[10]

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

This is usually due to either using too much solvent or the formation of a stable supersaturated solution.[10]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[9][11]

    • Seeding: Add a "seed crystal" (a tiny speck of the original crude solid) to the solution. This provides a template onto which new crystals can grow.[11]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[9]

Q3: My final yield is very low. What went wrong?

A low yield (e.g., <50%) can be attributed to several factors.

  • Possible Causes:

    • Using an excessive amount of solvent during dissolution, which leaves a significant amount of product in the mother liquor.[11]

    • Premature crystallization during hot filtration, resulting in product loss on the filter paper.[12]

    • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.

    • Incomplete crystallization due to insufficient cooling time.

Q4: The crystals formed very quickly as a fine powder. Is this a problem?

Yes, this can be a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[11]

  • Cause: The solution was cooled too quickly, or it was excessively supersaturated.

  • Remedy: To obtain purer, larger crystals, you should reheat the solution to redissolve the solid. Add a small amount (1-5%) of extra solvent to slightly reduce the saturation, and then ensure the solution cools as slowly as possible.[11]

Q5: My purified product's melting point is still broad or low. What does this mean?

This indicates that the sample is still impure. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range over which it melts to broaden.

  • Actionable Insight: A second recrystallization is often necessary to achieve high purity. If the melting point does not improve after a second attempt, the chosen solvent may not be effective at removing the specific impurities present, or the compound may require a different purification technique, such as column chromatography.

References

  • University of Rochester, Department of Chemistry.
  • Journal of Chemical Education.
  • Royal Society of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center.
  • University of York, Chemistry Teaching Labs.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry.
  • UCLA Chemistry.
  • Homework.Study.com.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Thermo Fisher Scientific. 3,5-Dimethylisoxazole-4-carboxylic acid, 99% 25 g.
  • BLD Pharm. 17153-20-7 | 3-Methylisoxazole-4-carboxylic acid.
  • ChemicalBook. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis.
  • Fisher Scientific.
  • TCI Chemicals. 3,5-Dimethylisoxazole-4-carboxylic Acid | 2510-36-3.

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Isoxazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center dedicated to the synthesis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to the synthesis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. Isoxazoles are cornerstone moieties in numerous pharmaceuticals and agrochemicals, yet their synthesis can present significant challenges ranging from poor yields to a lack of regiocontrol.[1]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will delve into the causality behind common experimental issues and offer field-proven solutions, grounded in authoritative literature, to help you optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of substituted isoxazoles.

Problem 1: Low or No Yield of the Desired Isoxazole

Question: I am performing an isoxazole synthesis and observing very low conversion of my starting materials or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can typically be traced back to one of three areas: the integrity of your starting materials, the stability of key intermediates, or suboptimal reaction conditions.[2]

Potential Causes & Solutions:

  • Poor Starting Material Quality:

    • The "Why": Reagents like 1,3-dicarbonyls can exist as keto-enol tautomers, which affects their reactivity. Aldoximes, used as nitrile oxide precursors, can degrade over time. Ensure the purity of all reactants before starting.[2]

    • Solution: Verify the purity of your starting materials via NMR or LC-MS. If necessary, purify aldehydes, alkynes, and dicarbonyl compounds immediately before use.

  • Instability of Nitrile Oxide Intermediate (in 1,3-Dipolar Cycloadditions):

    • The "Why": Nitrile oxides are highly reactive and prone to rapid dimerization to form furoxan byproducts, especially at high concentrations or elevated temperatures.[3][4] This side reaction directly competes with the desired cycloaddition.

    • Solution: The most effective strategy is the in-situ generation of the nitrile oxide. This maintains a low, steady concentration of the intermediate, favoring reaction with the alkyne (dipolarophile) over dimerization. Common methods for in-situ generation include the oxidation of aldoximes with reagents like N-Chlorosuccinimide (NCS) or Chloramine-T.[3] Slow addition of the oxidizing agent is crucial.

  • Suboptimal Reaction Conditions:

    • The "Why": Every reaction has an optimal window for temperature, time, and concentration. Insufficient heating may prevent the reaction from proceeding, while excessive heat can cause decomposition of reactants, intermediates, or the isoxazole product itself.[2] The weak N-O bond in the isoxazole ring is particularly susceptible to cleavage under harsh conditions.[2][5]

    • Solution: Monitor your reaction closely using TLC or LC-MS to establish the optimal reaction time. Perform small-scale experiments to screen a range of temperatures. For thermally sensitive compounds, consider microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields.[6][7]

Below is a systematic workflow to diagnose and resolve low-yield issues in your isoxazole synthesis.

low_yield_troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok purify_sm Purify/Re-source Starting Materials sm_ok->purify_sm Impure check_intermediate 2. Assess Intermediate Stability (Is it a Nitrile Oxide?) sm_ok->check_intermediate Pure purify_sm->start Re-run Reaction intermediate_ok Intermediate is Stable or Not a Nitrile Oxide check_intermediate->intermediate_ok use_insitu Implement In-Situ Generation - Slow addition of oxidant - Keep concentration low check_intermediate->use_insitu Unstable Nitrile Oxide optimize_conditions 3. Optimize Reaction Conditions (Temperature, Time, Solvent) intermediate_ok->optimize_conditions Yes use_insitu->start Re-run Reaction conditions_ok Yield Improved optimize_conditions->conditions_ok

Caption: A workflow for troubleshooting low yields in isoxazole synthesis.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,5- and 3,4-disubstituted) that are difficult to separate. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is one of the most significant challenges in substituted isoxazole synthesis, particularly when using unsymmetrical precursors like in 1,3-dipolar cycloadditions or the Claisen condensation.[2][8] The outcome is governed by a delicate balance of steric hindrance, frontier molecular orbital (FMO) interactions, and reaction conditions.[9]

Strategies for Controlling Regioselectivity:

StrategyApplicable Method(s)Rationale & Key Considerations
Catalysis 1,3-Dipolar CycloadditionCopper(I) catalysts strongly favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[10] Ruthenium catalysts have also been employed for similar control.[4] The catalyst coordinates to the alkyne, altering the electronic properties and directing the cycloaddition.
Modify Reaction Conditions Cyclocondensation & CycloadditionpH Adjustment: In the Claisen synthesis (1,3-dicarbonyl + hydroxylamine), acidic conditions often favor one isomer over another.[2] Solvent Polarity: Changing the solvent (e.g., from ethanol to acetonitrile) can influence the transition state energies, tipping the balance toward a single regioisomer.[2]
Use Modified Precursors CyclocondensationInstead of standard 1,3-dicarbonyls, using β-enamino diketone derivatives provides an excellent handle for regiocontrol. By carefully choosing the reaction conditions (e.g., adding a Lewis acid like BF₃·OEt₂), you can selectively direct the cyclization to form different regioisomers.[8][10]
Substituent Effects 1,3-Dipolar CycloadditionSteric Hindrance: Placing a bulky substituent on either the alkyne or the nitrile oxide precursor can sterically block one reaction pathway, favoring the formation of the less hindered product.[9] Electronic Effects: Electron-withdrawing groups on the alkyne can alter the FMO energies, sometimes reversing the "normal" regioselectivity.[4]

This decision tree can help you select the appropriate strategy to enhance the regioselectivity of your reaction.

regioselectivity_tree start Mixture of Regioisomers Observed method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cyclo_sol Introduce Cu(I) Catalyst for Terminal Alkynes (favors 3,5-isomer). Modify Substituents (Steric/Electronic). Change Solvent Polarity. cyclo->cyclo_sol claisen_sol Adjust pH (try acidic conditions). Use β-Enamino Diketone Precursor for better control. Add Lewis Acid (e.g., BF₃·OEt₂). claisen->claisen_sol result Improved Regioselectivity cyclo_sol->result claisen_sol->result

Caption: A decision-making flowchart for addressing regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: How can I purify my substituted isoxazole when the regioisomers have very similar polarity? A1: This is a common and frustrating challenge. Standard column chromatography is the most common method, but success depends on meticulous screening of solvent systems.[2] Start with a standard mobile phase (e.g., ethyl acetate/hexanes) and systematically vary the polarity. If separation is still poor, try adding a third solvent to the mixture. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically improve separation by altering the interaction with the silica gel.[2] If chromatography fails, consider recrystallization or preparative HPLC.

Q2: I suspect my isoxazole product is decomposing during workup or purification. What conditions are known to cleave the isoxazole ring? A2: The isoxazole ring's stability is a key concern. The N-O bond is the weakest link and is susceptible to cleavage under several conditions:[2][5][11]

  • Strongly Basic Conditions: Strong bases like sodium hydroxide or potassium tert-butoxide can induce ring-opening.[5][11] Use milder bases (e.g., NaHCO₃, K₂CO₃) during workup.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂ over Palladium or Platinum) will readily cleave the N-O bond. If you need to reduce another functional group in the molecule, consider alternative, non-catalytic reducing agents.

  • Photochemical Conditions: Prolonged exposure to UV light can cause the isoxazole to rearrange into an oxazole via an azirine intermediate.[12] Protect light-sensitive compounds from direct light.

  • Certain Transition Metals: Some transition metals can catalyze N-O bond cleavage.[2][11] Be mindful of this if you are planning subsequent cross-coupling reactions.

Q3: What are the primary safety precautions I should take when generating nitrile oxides for 1,3-dipolar cycloadditions? A3: Safety is paramount. While nitrile oxides are generally used in situ, their precursors and generation methods require care.

  • Oxidizing Agents: Reagents like N-chlorosuccinimide (NCS) and Chloramine-T are strong oxidizers and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Azide Precursors: Some older methods for heterocycle synthesis may involve sodium azide (NaN₃). Azides are toxic and can form explosive heavy metal azides. Whenever possible, choose modern synthetic routes that avoid azides.[13]

  • Reaction Monitoring: Exothermic reactions can occur during the generation of nitrile oxides. Monitor the reaction temperature carefully, especially during scale-up, and have an ice bath ready for cooling if necessary.

Key Experimental Protocols

The following are representative protocols. Note: These are general procedures and may require optimization for specific substrates. Always perform a thorough literature search for your specific target molecule.

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the in-situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed reaction with a terminal alkyne to selectively form the 3,5-disubstituted product.[10]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the terminal alkyne (1.0 eq.), the aldoxime (1.1 eq.), and Copper(I) Iodide (CuI, 0.05 eq.).

  • Solvent: Add a suitable solvent such as THF or Dichloromethane.

  • Base Addition: Add a mild base, such as triethylamine (Et₃N, 1.5 eq.).

  • Oxidant Addition: While stirring at room temperature, slowly add a solution of N-chlorosuccinimide (NCS, 1.2 eq.) in the same solvent dropwise over 30-60 minutes. A color change is often observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting alkyne is consumed (typically 2-12 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a 3,5-Disubstituted Isoxazole

This protocol leverages microwave irradiation to accelerate the reaction between a chalcone and hydroxylamine.[6]

  • Preparation: In a microwave-safe reaction vial equipped with a stir bar, combine the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.).

  • Solvent & Base: Add ethanol as the solvent and a base such as pyridine or sodium acetate (2.0 eq.).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[6] Caution: Ensure the temperature and pressure limits of the vial are not exceeded.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • Yadav, D., & Batra, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34246.
  • Mastan, N. N., Chinthakindi, M., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22.
  • Shaikh, R. S., & Khan, I. A. (2021). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 10(3), 2548-2568.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • Yadav, D., & Batra, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34246. (PMC version)
  • de Oliveira, C. S. A., et al. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Journal of the Brazilian Chemical Society, 25(11), 2094-2106.
  • Sławiński, J., & Szafrański, K. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(23), 8254.
  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259.
  • ResearchGate. (n.d.). Synthesis of poly substituted isoxazoles via a one-pot cascade reaction.
  • Chen, Y.-C., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.
  • Sanov, A. (2020). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
  • Reddit. (2022). Isoxazole synthesis. r/Chempros. Retrieved from [Link]

  • Sanov, A. (2021). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 125(1), 317-326.
  • Ferreira, C. L., et al. (2016). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 55(10), 4705-4712.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Yadav, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23. (PMC version)
  • RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1431.
  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation.

Sources

Optimization

"troubleshooting low yield in isoxazole ring formation"

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in forming the isoxazole ring.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in forming the isoxazole ring. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding isoxazole synthesis.

Q1: What are the most common synthetic routes for isoxazole rings?

The two most versatile and widely used methods for constructing the isoxazole core are:

  • 1,3-Dipolar Cycloaddition: This is a powerful reaction involving a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][2][3] This method, often referred to as the Huisgen cycloaddition, is celebrated for its efficiency and frequent high regioselectivity.[2][3][4]

  • Condensation of 1,3-Dicarbonyl Compounds: This classic approach, known as the Claisen Isoxazole Synthesis, involves the condensation of a 1,3-diketone, β-ketoester, or a similar substrate with hydroxylamine.[1]

Q2: My nitrile oxide intermediate seems to be the problem. What are the best ways to generate it?

Nitrile oxides are highly reactive and are almost always generated in situ to prevent isolation and decomposition.[5][6][7] The most reliable methods include:

  • Oxidation of Aldoximes: This is a very common method using oxidants like N-Chlorosuccinimide (NCS), Chloramine-T, or even greener options like NaCl/Oxone.[7]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This involves treating a hydroximoyl chloride with a base (e.g., triethylamine) to eliminate HCl and form the nitrile oxide.[6][8]

  • Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or the Yamaguchi reagent can be used to dehydrate nitroalkanes to furnish nitrile oxides.[6]

Q3: What is the most common side reaction in a 1,3-dipolar cycloaddition for isoxazoles, and how can I prevent it?

The most prevalent side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1][7][9] This occurs when the nitrile oxide reacts with itself instead of the intended alkyne.

Prevention Strategies:

  • Slow Addition/Generation: Generate the nitrile oxide slowly in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the dipolarophile.

  • Use a Stoichiometric Excess of the Dipolarophile: Having more alkyne present increases the probability of the desired cycloaddition over dimerization. A 1.5 to 2-fold excess of the alkyne can sometimes be beneficial, though this must be balanced with purification considerations.

  • Temperature Control: Nitrile oxide generation is often performed at low temperatures (e.g., 0 °C or even -78 °C) to suppress the dimerization rate, followed by warming to facilitate the cycloaddition.[1]

Q4: Can alternative energy sources like microwave or ultrasound improve my yield?

Yes, both microwave irradiation and ultrasound can significantly improve reaction outcomes.

  • Ultrasound: Sonication has been shown to enhance reaction rates and yields, often allowing for lower temperatures and dramatically shorter reaction times.[10][11] For example, a reaction yielding 90% after 3 hours of conventional heating might achieve a 95% yield in just 15 minutes at a lower temperature with ultrasound.[10]

  • Microwave: Microwave-assisted synthesis is well-known for its ability to rapidly heat reactions, which can accelerate the rate of cycloaddition and reduce the formation of byproducts that may arise from prolonged reaction times.[1][12]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic, causality-driven approach to diagnosing and solving specific problems encountered during isoxazole synthesis.

Problem 1: Very Low or No Product Formation

Initial Diagnosis: You've run the reaction, and TLC/LC-MS analysis shows only starting materials or a complex mixture with no trace of the desired isoxazole.

Logical Troubleshooting Workflow

G start Low/No Yield Observed q1 Are starting materials pure & stable? start->q1 sol1 Verify Purity: - Recrystallize/re-purify starting materials. - Check for degradation (e.g., alkyne polymerization, oxime hydrolysis). q1->sol1 No q2 Is the Nitrile Oxide forming? q1->q2 Yes sol1->q2 sol2 Confirm Nitrile Oxide Generation: - Run reaction without the alkyne. - Look for furoxan dimer by LC-MS. - If no dimer, change generation method (e.g., switch oxidant, base, or precursor). q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes sol2->q3 sol3 Optimize Conditions: - Screen solvents (e.g., THF, MeCN, CH2Cl2). - Adjust temperature (low temp for generation, then warm). - Check base/catalyst activity. q3->sol3 No q4 Is the alkyne reactive enough? q3->q4 Yes sol3->q4 sol4 Address Alkyne Reactivity: - Electron-deficient alkynes react faster with many nitrile oxides. - Consider using a more activated alkyne if possible. q4->sol4 No end Yield Improved q4->end Yes sol4->end

Caption: Troubleshooting Decision Tree for Low/No Product Formation.

Detailed Q&A for Problem 1

Q: My starting materials look fine, but the reaction isn't working. What's the first thing to check? A: The first and most critical step is to confirm the in situ generation of your nitrile oxide. Nitrile oxides are often unstable and cannot be isolated, so their formation must be inferred.[7][13]

  • Causality: If the nitrile oxide isn't forming, no cycloaddition can occur. The issue may lie with the precursor (e.g., aldoxime) or the reagents used for its conversion (e.g., oxidant, base).

  • Self-Validating Protocol: Run a control experiment without the alkyne (your dipolarophile). Under these conditions, if the nitrile oxide is being generated, it should dimerize to form the corresponding furoxan.[7][9] Use LC-MS to look for the mass of this dimer (2 x R-CNO). If you detect the dimer, your nitrile oxide generation is successful, and the problem lies elsewhere. If you do not, the generation step has failed.

Q: I've confirmed my nitrile oxide is forming, but I still get no product when I add my alkyne. Why? A: This points to an issue with either the reaction conditions or the reactivity of your alkyne.

  • Causality: The 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.[2][3][14] The reaction rate depends on the energy gap between the HOMO of one component and the LUMO of the other. A poor orbital overlap or a large energy gap will result in a sluggish or non-existent reaction.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent can influence both the stability of the nitrile oxide and the reaction rate. Screen a range of solvents from non-polar (Toluene, DCM) to polar aprotic (THF, Acetonitrile). Acetonitrile has been shown to provide better yields in some cases.[12]

    • Temperature Profile: As mentioned, generate the nitrile oxide at a low temperature (0 °C) to minimize dimerization, then slowly warm the reaction to room temperature or gently heat (e.g., 40-50 °C) to drive the cycloaddition. Monitor progress by TLC or LC-MS to avoid product degradation at higher temperatures.[1]

    • Alkyne Reactivity: Electron-withdrawing groups on the alkyne can lower its LUMO energy, accelerating the reaction with nitrile oxides that have a high HOMO (which is common).[2] If you are using an electron-rich alkyne and the reaction is failing, the FMO energy gap may be too large.

Problem 2: Low Yield with Multiple Side Products

Initial Diagnosis: The reaction works, but the yield of the desired isoxazole is low, and the crude sample shows several spots on TLC or peaks in the LC-MS, including unreacted starting materials and unknown byproducts.

Reaction Pathway and Common Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Precursor R-CH=NOH (Aldoxime Precursor) NO [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Precursor->NO Oxidation / Elimination Isoxazole Desired Isoxazole NO->Isoxazole [3+2] Cycloaddition (Desired Path) Dimer Furoxan Dimer NO->Dimer Dimerization (Competing Path) Isomer Regioisomer NO->Isomer [3+2] Cycloaddition (Alternative Regiochemistry) Alkyne R'-C≡C-R'' (Alkyne) Alkyne->Isoxazole [3+2] Cycloaddition (Desired Path) Alkyne->Isomer [3+2] Cycloaddition (Alternative Regiochemistry)

Caption: Key reaction pathways in isoxazole synthesis.

Detailed Q&A for Problem 2

Q: My main byproduct is the furoxan dimer. How do I favor the cycloaddition? A: This is a kinetic competition. You must set up the reaction to favor the bimolecular reaction (nitrile oxide + alkyne) over the dimerization (nitrile oxide + nitrile oxide).

  • Causality: The rate of dimerization is second order with respect to the nitrile oxide concentration. Therefore, keeping its concentration low is the most effective strategy.

  • Troubleshooting Steps & Optimization Data:

ParameterStandard ConditionOptimized ConditionRationale
Precursor Addition All at onceSlow syringe pump addition over 1-2 hoursKeeps instantaneous [Nitrile Oxide] low.
Temperature Room Temperature0 °C for generation, then warm to RTSlows the rate of dimerization more than the cycloaddition.
[Alkyne] 1.1 equivalents1.5 - 2.0 equivalentsIncreases the probability of a productive collision with the nitrile oxide.
Solvent DichloromethaneAcetonitrile or THFSolvents can influence the relative rates; empirical screening is necessary.[1][12]

Q: I am getting a mixture of regioisomers. How can I improve selectivity? A: Regioselectivity is a common challenge, especially with unsymmetrical alkynes.[1] It is controlled by a combination of steric and electronic factors that influence the FMO interactions.[2][14]

  • Causality: The regiochemistry is determined by the alignment of the molecular orbitals during the cycloaddition. The atoms with the largest orbital coefficients on the HOMO of one molecule and the LUMO of the other will preferentially bond.[2][3]

  • Troubleshooting Steps:

    • Modify Electronics: If possible, modify the substituents on the alkyne or the nitrile oxide. A strong electronic bias (e.g., a strongly electron-withdrawing group on one side of the alkyne) will often direct the regioselectivity to a single isomer.

    • Add a Catalyst: While classic Huisgen cycloadditions are often thermal, modern variations use catalysts. Copper(I) and Ruthenium(II) catalysts, for example, can dramatically alter and control the regioselectivity of the cycloaddition, often favoring the formation of a single isomer.[15]

    • Change Temperature: Reaction temperature can sometimes influence the ratio of regioisomers. Try running the reaction at a lower temperature for a longer time to see if selectivity improves.

Problem 3: Difficulty in Purifying the Product

Initial Diagnosis: The reaction appears to have worked, but separating the desired isoxazole from byproducts or regioisomers via column chromatography is proving difficult.

Q: My product and a byproduct (or regioisomer) have very similar Rf values on silica TLC. What are my options? A: This is a frequent challenge, as regioisomers especially can have nearly identical polarities.[1]

  • Causality: Structural isomers with similar functional groups and overall topology will interact with the stationary phase in a very similar manner, leading to poor separation.

  • Purification Strategies:

    • Solvent System Screening: Do not limit yourself to Hexanes/Ethyl Acetate. Systematically screen solvent systems using TLC. Try incorporating a third solvent (e.g., DCM or a small amount of methanol) or adding a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to alter the interactions with the silica.[1]

    • Change Stationary Phase: If silica gel fails, switch to a different stationary phase. Alumina (which can be acidic, basic, or neutral) or reverse-phase silica (C18) offer different separation mechanisms that may resolve your compounds.[1]

    • Crystallization: If your product is a solid, crystallization is an excellent and scalable purification method. Perform a broad screen of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, hexanes/EtOAc mixtures) to find a system where your desired product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

    • Preparative HPLC/SFC: For very difficult separations or high-purity requirements, preparative HPLC (often reverse-phase) is a powerful tool. Supercritical Fluid Chromatography (SFC) is particularly effective for separating isomers.[1]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via In Situ Nitrile Oxide Generation from an Aldoxime

This protocol describes a common method using N-Chlorosuccinimide (NCS) for the oxidation of an aldoxime, followed by cycloaddition.

  • Reactant Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the alkyne (1.0 mmol, 1.0 eq) and the aldoxime (1.2 mmol, 1.2 eq) in an appropriate solvent (e.g., THF or CH₂Cl₂, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.3 mmol, 1.3 eq) portion-wise over 10 minutes. Note: This step generates the intermediate hydroximoyl chloride.

  • Base Addition: Add a solution of triethylamine (TEA) (1.5 mmol, 1.5 eq) in the same solvent (2 mL) dropwise via syringe over 30 minutes. The formation of triethylamine hydrochloride is often observed as a white precipitate.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography or crystallization.

References

  • Molbank. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Retrieved from [Link]

  • Refubium. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Freie Universität Berlin. Retrieved from [Link]

  • Synthesis. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. PubMed. Retrieved from [Link]

  • Pharmaceuticals. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. Retrieved from [Link]

  • Bioleter. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Macromolecules. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. ACS Publications. Retrieved from [Link]

  • Molecules. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Molecules. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrile Oxides. Retrieved from [Link]

  • ResearchGate. (2004). Preparation and reactivity of some stable nitrile oxides and nitrones. Retrieved from [Link]

  • Molecules. (2017). Isoxazole derivatives as new nitric oxide elicitors in plants. NIH. Retrieved from [Link]

  • Molecules. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. NIH. Retrieved from [Link]

  • Pharmaceuticals. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1963). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. ACS Publications. Retrieved from [Link]

  • Inorganic Chemistry. (2017). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Retrieved from [Link]

  • RSC Advances. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Royal Society of Chemistry. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. NIH. Retrieved from [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Retrieved from [Link]

  • Inorganic Chemistry. (2017). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). NIH. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 3,5-dimethylisoxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 3,5-dimethylisoxazole-4-carboxylate. This document provides in-depth answers, troubleshooting advice, and validated prot...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 3,5-dimethylisoxazole-4-carboxylate. This document provides in-depth answers, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its stability under acidic conditions.

Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Methyl 3,5-dimethylisoxazole-4-carboxylate in acidic conditions?

A: Generally, the isoxazole ring is considered a stable aromatic system, and this stability is enhanced in 3,5-disubstituted derivatives like Methyl 3,5-dimethylisoxazole-4-carboxylate.[1] The methyl groups at the 3- and 5-positions provide electronic and steric protection to the ring. Therefore, under mild acidic conditions (e.g., pH 3-6) at ambient temperature, the compound is expected to be quite stable.[1] However, like most heterocyclic compounds, it is not completely inert and can be forced to degrade under more stringent conditions.

Q2: I'm observing degradation of my compound during my experiment. What is the likely degradation pathway under strong acidic conditions?

A: While robust, the "Achilles' heel" of the isoxazole ring is the relatively weak N-O bond.[2][3] Under forcing acidic conditions (e.g., concentrated acids, elevated temperatures), this bond can undergo cleavage. The most probable degradation pathway involves acid-catalyzed hydrolysis.

The proposed mechanism is as follows:

  • Protonation: The isoxazole ring nitrogen, being a Lewis base, is protonated by the acid.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the C5 position, which is activated by the protonated ring.

  • Ring Opening: This leads to the cleavage of the N-O bond, resulting in an unstable intermediate.

  • Rearrangement & Hydrolysis: The intermediate rearranges to form a more stable β-amino enone structure, which may be subject to further hydrolysis, particularly at the ester group, depending on the conditions.[1]

Caption: Workflow for an acid-stress forced degradation study.

Detailed Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 3,5-dimethylisoxazole-4-carboxylate in HPLC-grade acetonitrile or methanol.

  • Stress Sample Preparation:

    • In a sealed vial, add 9.5 mL of 0.1 M HCl. Place it in a water bath set to 40°C to equilibrate.

    • Add 0.5 mL of the 1.0 mg/mL stock solution to the acid to achieve a final concentration of 50 µg/mL. This is your T=0 sample (quench and analyze immediately).

  • Control Sample Preparation: Prepare a parallel sample by adding 0.5 mL of the stock solution to 9.5 mL of purified water. Keep this at the same temperature.

  • Incubation: Place the sealed stress sample vial in the 40°C water bath.

  • Time-Point Analysis:

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

    • For each aliquot, immediately quench the degradation by adding an equimolar amount of 0.1 M NaOH to neutralize the acid.

    • Dilute the quenched sample to a suitable concentration with your HPLC mobile phase.

  • Analysis: Analyze all time-point samples, the T=0 sample, and the control sample using a stability-indicating HPLC method. [4]Monitor the disappearance of the parent peak and the appearance of any new peaks.

Guide 2: Interpreting Forced Degradation Data

After running the experiment, you will have data on the percentage of the parent compound remaining over time. This data can be used to assess stability and calculate degradation kinetics.

Table 1: Example Data from an Acidic Forced Degradation Study at 50°C

Time (Hours)Condition% Parent Compound RemainingPeak Area of Major DegradantObservations
00.1 M HCl99.8%Not DetectedClear solution
40.1 M HCl96.2%3.5%Clear solution
80.1 M HCl92.5%7.1%Clear solution
240.1 M HCl84.1%15.2%Slight yellow tint
24Purified Water99.5%Not DetectedClear solution

This is hypothetical data for illustrative purposes.

Data Analysis:

  • Mass Balance: The sum of the parent compound and the degradation products should ideally be close to 100%. A significant loss in mass balance may indicate that some degradants are not being detected by your method (e.g., they don't have a chromophore or are precipitating).

  • Kinetics: Plotting the natural logarithm of the concentration of the parent compound versus time can help determine the degradation rate constant.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point. This ensures that no new degradant peak is co-eluting.

References
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D. N., & Murray, J. C. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577. Retrieved from [Link]

  • Camps, P., et al. (1987). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry, 52(23), 5225-5231. Retrieved from [Link]

  • Wallace, A. A., Dauletyarov, Y., & Sanov, A. (2021). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
  • Wallace, A. A., Dauletyarov, Y., & Sanov, A. (2021). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 125(1), 317-326. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. ResearchGate.
  • Alsante, K. M., et al. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis of 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide)

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for troubleshooting by-product formation during the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for troubleshooting by-product formation during the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a critical isoxazole derivative known pharmaceutically as Leflunomide. As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you navigate the complexities of this synthesis, enhance purity, and maximize yield.

FAQ: Understanding Potential Impurities

This section addresses the most frequently asked questions regarding the identity and origin of common by-products. Understanding what these impurities are and where they come from is the first step toward effective mitigation.

Q1: What are the most common by-products I should be aware of in this synthesis?

A1: The synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide is susceptible to the formation of several process-related impurities and degradation products.[1] The most critical to monitor are:

  • 2-Cyano-N-(4-(trifluoromethyl)phenyl)-3-hydroxybut-2-enamide (CATA): A ring-opened by-product that is notoriously difficult to remove via crystallization.[2][3]

  • N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-4-carboxamide: A constitutional isomer arising from an impure starting material.[4]

  • 5-Methyl-N-(p-tolyl)isoxazole-4-carboxamide: An impurity formed from contaminated 4-(trifluoromethyl)aniline.[4]

  • Unreacted Starting Materials: Residual 5-methylisoxazole-4-carboxylic acid (MIA) and 4-(trifluoromethyl)aniline (TFMA).[2]

  • Coupling Reagent By-products: Such as dicyclohexylurea (DCU) if using DCC as a coupling agent.

The following table summarizes these key impurities.

Impurity NameCommon AbbreviationSourceRecommended Analytical Method
2-Cyano-N-(4-(trifluoromethyl)phenyl)-3-hydroxybut-2-enamideCATAReaction conditions (strong base, high temp.)HPLC, LC-MS
N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-4-carboxamideIsomer IIIImpurity in MIA starting materialHPLC, NMR
5-Methyl-N-(p-tolyl)isoxazole-4-carboxamideImpurity IVImpurity (4-methylaniline) in TFMAHPLC, LC-MS
5-Methylisoxazole-4-carboxylic acidMIAIncomplete reaction, hydrolysisHPLC, TLC
4-(Trifluoromethyl)anilineTFMAIncomplete reaction, hydrolysisHPLC, GC, TLC

Troubleshooting Guide: From Diagnosis to Solution

This section provides a problem-and-solution framework for issues encountered during the synthesis.

Issue 1: My final product is contaminated with a significant amount of the ring-opened by-product (CATA). What causes this and how can I prevent it?
Causality & Mechanism:

The formation of CATA is a classic consequence of the inherent chemistry of the isoxazole ring.[2] The hydrogen atom at the 3-position of the isoxazole ring is labile and susceptible to abstraction by a base. Strong bases (like KOH, NaOH) or high temperatures can deprotonate this position, leading to the collapse of the isoxazole ring and formation of the more stable CATA by-product.[2][3] This impurity is particularly problematic due to its structural similarity to the desired product, making its removal challenging.[2]

Mechanism of CATA Formation

CATA_Formation cluster_main Main Reaction Pathway cluster_side By-Product Pathway MIA_Cl 5-Methylisoxazole- 4-carbonyl chloride Product Desired Product (Leflunomide) MIA_Cl->Product + TFMA + Mild Base (e.g., NaHCO₃) Low Temperature Intermediate Deprotonated Intermediate (at C3 position) MIA_Cl->Intermediate + Strong Base (e.g., KOH) High Temperature TFMA 4-Trifluoromethylaniline (TFMA) CATA CATA By-Product (Ring-Opened) Intermediate->CATA Ring Opening Rearrangement

Caption: Mechanism of CATA by-product formation vs. the desired reaction.

Preventative Protocols & Solutions:

Control of reaction conditions is paramount to suppress CATA formation.

Protocol 1: Amidation using a Mild Bicarbonate Base [4]

  • Vessel 1: Prepare a suspension of 4-trifluoromethylaniline (1.0 - 1.05 eq) and an alkali metal bicarbonate like sodium bicarbonate (NaHCO₃, 1.1 eq) in a suitable solvent (e.g., toluene or a biphasic water/toluene system).[4][5]

  • Temperature Control: Warm the suspension to a moderate temperature (e.g., 50°C) with vigorous stirring. Do not exceed 60°C.

  • Vessel 2 (Pre-prepared): Prepare the 5-methylisoxazole-4-carbonyl chloride (MIA-Cl) by reacting 5-methylisoxazole-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) in a solvent like toluene.[2][6]

  • Controlled Addition: Add the MIA-Cl solution dropwise to the TFMA/bicarbonate suspension over 20-30 minutes. This "reverse addition" ensures the acid chloride is never in an environment with excess strong base.[3]

  • Reaction & Monitoring: Stir the mixture at the set temperature for 2-3 hours, monitoring for completion by HPLC or TLC.

  • Isolation: Upon completion, cool the reaction mixture to ambient temperature (0-25°C) to induce precipitation of the high-purity product.[6]

Issue 2: My HPLC shows an isomeric impurity that co-elutes closely with my main product peak. What is its source?
Causality & Mechanism:

This is almost certainly a case of an impurity being carried over from your starting materials. The most common culprit is N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-4-carboxamide .[4] This arises if your starting 5-methylisoxazole-4-carboxylic acid (MIA) is contaminated with its isomer, 3-methyl-isoxazole-4-carboxylic acid.[4] This contamination often originates during the synthesis of the isoxazole ester precursor, where a non-specific attack can lead to the formation of ethyl-3-methylisoxazole-4-carboxylate alongside the desired ethyl-5-methylisoxazole-4-carboxylate.[2]

A second possibility is contamination of your 4-trifluoromethylaniline (TFMA) with 4-methylaniline, which would result in the formation of 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide.[4]

Troubleshooting Workflow for Impurities

Troubleshooting_Workflow Start Impurity Detected in Final Product (by HPLC/LC-MS) Identify Identify Impurity (Mass, Retention Time) Start->Identify Isomer Isomer Impurity (e.g., 3-methylisoxazole derivative) Identify->Isomer Close RT, Same Mass CATA_Impurity CATA By-Product (Ring-Opened) Identify->CATA_Impurity Specific Mass (M+H = 271.06) SM_Impurity Starting Material (MIA or TFMA) Identify->SM_Impurity Matches SM Retention Time Check_MIA Action: Analyze MIA Purity (HPLC, NMR) Isomer->Check_MIA Check_TFMA Action: Analyze TFMA Purity (HPLC, GC) Isomer->Check_TFMA Modify_Cond Action: Modify Reaction Conditions (Base, Temp, Addition Order) CATA_Impurity->Modify_Cond SM_Impurity->Modify_Cond Improve conversion Other Other Impurity (e.g., from solvent/reagents) Purify_SM Solution: Purify or Replace Starting Material Check_MIA->Purify_SM Check_TFMA->Purify_SM Optimize_Rxn Solution: Implement Optimized Protocol (e.g., Protocol 1) Modify_Cond->Optimize_Rxn

Caption: A decision-making flowchart for identifying and resolving impurities.

Preventative Protocols & Solutions:

Protocol 2: Starting Material Qualification

  • Screen 5-Methylisoxazole-4-carboxylic acid (MIA): Before use, analyze each batch of MIA via HPLC and ¹H NMR.

    • HPLC: Develop a method that can resolve 5-methylisoxazole-4-carboxylic acid from its 3-methyl isomer.

    • ¹H NMR: Check for characteristic peaks of the isomeric impurity. The chemical shifts of the methyl and vinyl protons will differ significantly between the two isomers.

  • Screen 4-(Trifluoromethyl)aniline (TFMA): Analyze each batch of TFMA via GC or HPLC.

    • Pay close attention to potential contaminants with similar boiling points or polarities, such as 4-methylaniline.

  • Supplier Qualification: Source starting materials from reputable suppliers who provide detailed Certificates of Analysis (CoA) with purity data and impurity profiles.

Issue 3: My reaction yield is low and the work-up is complicated by a persistent, insoluble white solid.
Causality & Mechanism:

This issue is common when using carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC), for the amide bond formation. The reaction proceeds through an O-acylisourea intermediate. While effective, this process generates a stoichiometric amount of dicyclohexylurea (DCU) as a by-product. DCU is notoriously insoluble in many common organic solvents (like dichloromethane, ethyl acetate, and toluene), leading to its precipitation during the reaction and complicating product isolation and purification.

Preventative Protocols & Solutions:

If carbodiimide coupling is necessary, using a water-soluble version can greatly simplify the work-up.

Protocol 3: Amidation using a Water-Soluble Carbodiimide (EDC) [7]

  • Reaction Setup: Dissolve 5-methylisoxazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 - 1.2 eq) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt, 1.0 eq) to the solution. Stir at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add 4-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC or HPLC.

  • Aqueous Work-up: Upon completion, quench the reaction mixture with water. The by-product, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and will be removed into the aqueous phase during extraction.

  • Extraction: Perform a standard aqueous work-up, washing the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and any residual EDU, followed by a wash with dilute base (e.g., sat. NaHCO₃ soln.) to remove unreacted carboxylic acid.

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, now free of carbodiimide-related by-products. An industrial-scale synthesis using EDC has been reported to produce the final product in over 90% yield and high purity.[7]

References
  • Solanki, P. V., Uppelli, S. B., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patil, S. S., et al. (2021). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. Journal of Pharmaceutical Research International. Available at: [Link]

  • Wang, L., et al. (2022). EDC-promoted one-step synthesis of teriflunomide at the industrial scale. Reaction Chemistry & Engineering, 7, 2493-2496. Available at: [Link]

  • Bent, S. A., et al. (2001). A method for synthesizing leflunomide. Google Patents (WO2001060363A1).
  • Reddy, M. P., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (WO2003042193A1).
  • Reddy, M. P., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (US20030139606A1).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"HPLC analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate purity"

A Comparative Guide to Purity Analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate by High-Performance Liquid Chromatography This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate by High-Performance Liquid Chromatography

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 3,5-dimethylisoxazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind the methodology. We will explore a validated reversed-phase HPLC (RP-HPLC) method, compare it with viable analytical alternatives, and offer insights grounded in practical laboratory experience.

Methyl 3,5-dimethylisoxazole-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Consequently, the purity of this building block is paramount, as even minute impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide establishes a robust analytical framework for ensuring its quality.

Part 1: The Primary Method: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for the purity analysis of non-volatile and semi-volatile organic compounds like pharmaceutical intermediates.[4][5] Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from structurally similar impurities.[6]

We will focus on a reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This is the logical choice for Methyl 3,5-dimethylisoxazole-4-carboxylate, a molecule of moderate polarity. Its heterocyclic nature and ester functionality allow for effective retention and separation on a hydrophobic column.

Experimental Workflow: A Self-Validating Protocol

The protocol described below is designed to be inherently robust and self-validating, adhering to principles outlined in International Conference on Harmonisation (ICH) guidelines.[7][8]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Accurately weigh standard, dissolve in diluent) Injection HPLC Injection (e.g., 5 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (Weigh sample, dissolve, filter) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Final Report Quantification->Report Impurities Analyte Methyl 3,5-dimethylisoxazole-4-carboxylate (Target Compound) Impurity1 Methyl 3,5-dimethylisoxazole-4-carboxylate (Isomeric Impurity) Analyte->Impurity1 Separation is critical Impurity2 Ethyl Acetoacetate (Starting Material) Analyte->Impurity2 Different polarity Impurity3 3,5-Dimethylisoxazole-4-carboxylic Acid (Hydrolysis Product) Analyte->Impurity3 Potential degradant

Caption: Target analyte and common process-related impurities.
Method Validation for Impurity Profiling

To be trustworthy, the HPLC method must be validated according to ICH Q2(R1) guidelines. [7]* Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities. This is demonstrated by running blanks, individual impurity standards (if available), and stressed degradation samples to show no interference at the analyte's retention time.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. [8][9]* Linearity: The method should provide results that are directly proportional to the concentration of the impurity over a specified range. [8]* Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated measurements. [6][7] Hypothetical Performance Data:

ParameterAnalyteIsomeric ImpurityStarting Material
Retention Time (min) 8.527.982.15
Resolution (Rs) -> 2.0 (vs. Analyte)> 10 (vs. Impurities)
Tailing Factor (Tf) 1.11.21.0
LOD (% area) N/A0.01%0.02%
LOQ (% area) N/A0.03%0.05%

Part 3: Comparison with Alternative Analytical Techniques

While RP-HPLC is the workhorse, other techniques offer distinct advantages and can be used for orthogonal verification.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
UHPLC Uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, reduced solvent consumption. [4][10]Higher initial instrument cost, more susceptible to clogging.High-throughput screening and complex mixture analysis.
LC-MS Couples HPLC separation with Mass Spectrometry detection.Provides molecular weight information for definitive impurity identification and structural elucidation. [3][11]Extremely high sensitivity.Higher cost and complexity. Requires volatile mobile phase modifiers.Identifying unknown impurities and confirming structures.
SFC Supercritical Fluid Chromatography uses compressed CO2 as the primary mobile phase."Greener" method with significantly less organic solvent waste. [10][12]Fast separations, especially for chiral compounds.Not suitable for highly polar compounds; specialized equipment needed.Chiral separations and as a green alternative to normal-phase LC.
GC Gas Chromatography separates volatile compounds in the gas phase.Excellent for analyzing residual solvents and volatile impurities. [4]Analyte must be volatile and thermally stable, which may require derivatization for this compound.Analysis of volatile starting materials or residual solvents in the sample.
CE Capillary Electrophoresis separates ions based on their electrophoretic mobility.Very high separation efficiency, minimal sample and solvent consumption. [5][10]Lower sensitivity for UV detection compared to HPLC; reproducibility can be challenging.Orthogonal method for purity confirmation, especially for charged species.

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for determining the purity of Methyl 3,5-dimethylisoxazole-4-carboxylate. Its high resolving power is essential for separating the target compound from critical process-related impurities, particularly isomers. While advanced techniques like UHPLC and LC-MS offer improvements in speed and identification power, the foundational HPLC method remains the cornerstone of quality control for this important pharmaceutical intermediate. Proper method validation is not merely a regulatory requirement but the bedrock of trustworthy and reproducible scientific data. [6]

References

  • Development and validation of an HPLC-UV method for purity determination of DNA. Google Search.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Review on the modern analytical advancements in impurities testing. Advances in Analytic Science.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Analytical Techniques in Pharmaceutical Analysis. Technology Networks.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • troubleshooting isoxazole ring formation in synthesis. Benchchem.
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.

Sources

Comparative

A Senior Scientist's Comparative Guide to the Mass Spectrometry Analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate

For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation and quantification of heterocyclic compounds are paramount. Methyl 3,5-dimethylisoxazole-4-carboxylate, a key b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation and quantification of heterocyclic compounds are paramount. Methyl 3,5-dimethylisoxazole-4-carboxylate, a key building block in the synthesis of various bioactive molecules, is no exception.[1][2] Its characterization demands robust, accurate, and efficient analytical methodologies. This guide provides an in-depth comparison of mass spectrometry-based techniques against other common analytical alternatives, grounded in experimental principles and practical insights.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone analytical technique due to its exceptional sensitivity and its ability to provide definitive molecular weight and structural information. The choice of MS methodology, particularly the ionization source and the hyphenated chromatographic technique, dictates the quality and type of data obtained. This decision is not arbitrary; it is a deliberate choice based on the analytical question at hand—be it unequivocal identification, trace-level quantification, or stability assessment.

Ionization Techniques: A Tale of Two Strategies

The journey of a molecule through a mass spectrometer begins at the ion source. The method of ionization is a critical experimental parameter that determines the extent of molecular fragmentation.

  • Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting EI is a high-energy process where the analyte is bombarded with a beam of electrons, causing the ejection of an electron from the molecule to form a molecular ion (M•+).[3] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a unique "fingerprint" of the molecule, rich with fragment ions that are invaluable for structural elucidation. Because it requires the sample to be in the gas phase and under high vacuum, EI is almost exclusively paired with Gas Chromatography (GC).[5]

  • Electrospray Ionization (ESI): The "Soft" Touch for Molecular Weight Determination In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged spray.[5] This gentle process imparts minimal excess energy, resulting in very little fragmentation. The primary ion observed is typically the protonated molecule, [M+H]+. This makes ESI the ideal choice for accurately determining the molecular weight of an analyte. Its operation at atmospheric pressure and direct interface with a liquid stream makes it perfectly suited for Liquid Chromatography (LC).[6][7]

GC-MS vs. LC-MS: A Head-to-Head Comparison for Methyl 3,5-dimethylisoxazole-4-carboxylate

The choice between GC-MS and LC-MS depends on the analyte's properties and the analytical goal. Methyl 3,5-dimethylisoxazole-4-carboxylate is a moderately polar and thermally stable small molecule, making it amenable to both techniques.[8]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary Use Case Definitive structural identification and analysis of volatile/semi-volatile compounds.Quantification and identification of a wide range of compounds, including non-volatile and thermally labile ones.
Ionization Method Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI) or APCI.
Information Yield Rich fragmentation pattern for structural elucidation; provides a unique spectral fingerprint.Primarily molecular weight information ([M+H]+); structural data requires tandem MS (MS/MS).[9]
Sensitivity High (picogram to femtogram range).Very high (femtogram to attogram range).
Sample Requirements Must be volatile and thermally stable.Soluble in a suitable solvent; wide applicability.
Throughput Moderate; run times are typically longer.High; UPLC systems enable very fast analyses.
Predicted Electron Ionization Fragmentation Pathway

The power of EI-MS lies in its predictable fragmentation patterns, which allow for detailed structural confirmation. For Methyl 3,5-dimethylisoxazole-4-carboxylate (Molecular Weight: 169.17 g/mol ), the following pathway is proposed:

fragmentation M Methyl 3,5-dimethylisoxazole-4-carboxylate m/z = 169 (M•+) F1 Loss of •OCH3 m/z = 138 M->F1 - 31 Da F2 Loss of •COOCH3 m/z = 110 M->F2 - 59 Da F3 Ring Cleavage Fragment m/z = 96 M->F3 - C3H3O2 F4 Acylium Ion [CH3-C≡O]+ m/z = 43 F1->F4 - C4H4NO

Caption: Predicted EI fragmentation of Methyl 3,5-dimethylisoxazole-4-carboxylate.

This fragmentation is logical: the ester group is a common site for initial cleavage, leading to the loss of a methoxy radical (•OCH3) to form a stable acylium ion at m/z 138.[10] Further fragmentation can involve the characteristic cleavage of the isoxazole ring, a known pathway for this heterocyclic system.[11]

Experimental Protocols

Trustworthy data is built on meticulously executed protocols. The following are foundational workflows for the analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate.

Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., Ethyl Acetate) Filter Filter through 0.22 µm syringe filter Prep->Filter Inject Inject 1 µL into GC Filter->Inject Separate Separation on capillary column (e.g., DB-5ms) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Process Acquire Total Ion Chromatogram (TIC) and Mass Spectrum Library Compare spectrum to NIST library Process->Library Interpret Interpret fragmentation pattern Process->Interpret

Caption: Standard workflow for GC-MS analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., a 30m x 0.25mm, 0.25µm film thickness 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze its mass spectrum and compare the fragmentation pattern with theoretical pathways and library data for confirmation.

Step-by-Step LC-MS Protocol:
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use an HPLC or UPLC system coupled to a mass spectrometer with an ESI source.[12]

  • LC Conditions: [13]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]+ at m/z 170.1. Confirm the presence of a peak at the correct retention time with the corresponding mass.

Beyond Mass Spectrometry: A Comparative Overview

While powerful, MS is not the only tool in the analytical chemist's arsenal. HPLC-UV and NMR provide complementary information and are often used in conjunction with mass spectrometry.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separates components of a mixture based on their interaction with a stationary phase, with detection via UV absorbance.[14]Robust, reproducible, and excellent for quantification and purity assessment. Non-destructive.[8]Provides no definitive structural information; co-eluting impurities can interfere.
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about molecular structure.The "gold standard" for unambiguous structural elucidation; provides data on atom connectivity. Non-destructive.[15][16]Relatively low sensitivity compared to MS; requires larger sample amounts; not ideal for trace analysis.

Causality in Method Selection:

  • Choose GC-MS when you need to confirm the identity of a synthesized batch against a reference standard by comparing its unique fragmentation fingerprint.

  • Choose LC-MS for quantifying the compound in a complex matrix (like a reaction mixture or biological sample) where high sensitivity and molecular weight confirmation are key.

  • Use HPLC-UV for routine quality control checks on batches where the identity is already confirmed, focusing on purity and concentration.[17]

  • Rely on NMR during initial synthesis and characterization to provide the definitive, foundational proof of the molecular structure.[18]

Conclusion

The analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate is best approached with a multi-faceted analytical strategy. Mass spectrometry, in the form of GC-MS and LC-MS, offers unparalleled sensitivity for identification and quantification. GC-MS with Electron Ionization provides a rich, detailed structural fingerprint, making it ideal for identity confirmation. LC-MS with Electrospray Ionization excels in providing accurate molecular weight data and is the premier choice for quantitative studies in complex mixtures. These techniques, when compared and used alongside foundational methods like NMR for initial structural proof and HPLC-UV for routine purity analysis, form a comprehensive and self-validating system that ensures the highest degree of scientific integrity for researchers and drug developers.

References

  • Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). - ResearchGate . Shows an example of EI-MS being used to differentiate isoxazole isomers based on their fragmentation. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure . Details the synthesis of a related isoxazole ester, providing context on the chemical class. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH . Discusses the use of isoxazole derivatives as building blocks in peptide synthesis and their characterization by MS, MS/MS, and LC-MS. Available at: [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Provides examples of LC-MS methods used for the analysis of complex organic molecules.
  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere . Details typical solvents and conditions used in LC-MS analysis. Available at: [Link]

  • 3,5-Dimethylisoxazole-4-carboxylic acid - the NIST WebBook . Provides the electron ionization mass spectrum for the corresponding carboxylic acid, a key reference for predicting fragmentation. Available at: [Link]

  • Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate - The Royal Society of Chemistry . Describes HRMS (ESI) analysis for various complex organic molecules, establishing precedent for ESI analysis of such compounds. Available at: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. Discusses the synthesis of isoxazole derivatives and the use of HPLC for monitoring isomers.
  • HPLC/UV chromatogram showing the presence of a stable unknown... - ResearchGate . Illustrates the application of HPLC-UV and HPLC-MS/MS for the analysis of isoxazole herbicide degradates. Available at: [Link]

  • Studies on some aspects of chemistry of Isoxazole derivatives - N J E S R . Reviews the therapeutic importance and spectral analysis (IR, NMR) of isoxazole derivatives. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ResearchGate . Discusses electron impact mass spectra of heterocyclic compounds, relevant to understanding fragmentation. Available at: [Link]

  • Mass fragmentation pattern for complexes 1-4 | Download Table - ResearchGate . Provides examples of interpreting mass spectral data and proposing fragmentation patterns. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH . Details the characterization of isoxazole derivatives using UV-Vis, FTIR, 1H and 13C NMR, and ESI-MS. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH . Describes the synthesis and full characterization (NMR, HRMS) of a related isoxazole ester. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar . Details the characterization of isoxazole-containing peptides using ESI-MS/MS, demonstrating tandem mass spectrometry for structural analysis. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide . A fundamental resource explaining how fragmentation patterns are generated in mass spectrometry. Available at: [Link]

  • Electron impact ionization | ionization techniques in mass spectrometry - YouTube . A video explaining the principles of electron impact ionization. Available at: [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 - YouTube . A video tutorial comparing various ionization methods used in mass spectrometry. Available at: [Link]

  • Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA) . A detailed report on the full analytical characterization of a complex molecule using GC-MS, LC-MS, NMR, and FTIR. Available at: [Link]

  • Oxidative β-C–H Sulfonylation of Cyclic Amines - The Royal Society of Chemistry . Provides examples of LC-MS and HRMS instrument conditions. Available at: [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry . A scientific paper discussing the fragmentation chemistry and dissociation patterns of the isoxazole ring system. Available at: [Link]

  • Mass Spectrometry: Fragmentation . An educational resource detailing common fragmentation patterns for various functional groups, including esters. Available at: [Link]

  • Methyl 3-(methylcarbamoyl)-4,5-dihydro-5-methylisoxazole-5-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase . Provides a reference EI mass spectrum for a related isoxazole derivative. Available at: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate . A publication describing the synthesis and characterization of isoxazole carboxylate derivatives. Available at: [Link]

  • LC/MS/MS Analysis for Restricted Chemicals in Textiles . Discusses the use of LC/MS/MS for the analysis of various chemicals, highlighting its sensitivity and applicability. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa . Describes fragmentation patterns of heterocyclic compounds under mass spectrometry. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube . A video explaining the fragmentation patterns of aromatic esters in mass spectrometry. Available at: [Link]

  • Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) - ResearchGate . A comprehensive study showcasing the use of multiple analytical techniques for the characterization of a complex molecule. Available at: [Link]

  • Methyl 4,5-dimethylisoxazole-3-carboxylate | C7H9NO3 | CID 13524800 - PubChem . Provides basic chemical information for a related isoxazole compound. Available at: [Link]

  • Methyl 5-methylisoxazole-3-carboxylate - SIELC Technologies . Details an HPLC method for the separation of a related isoxazole ester, which can be adapted for LC-MS. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl vs. Ethyl Isoxazole-4-Carboxylates in Key Synthetic Transformations

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold stands out as a privileged heterocycle, integral to a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold stands out as a privileged heterocycle, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and the latent reactivity of the N-O bond make it a versatile building block in organic synthesis.[1] Among its many derivatives, isoxazole-4-carboxylates are pivotal intermediates, frequently employed in the construction of more complex molecular architectures. A common point of consideration for the synthetic chemist is the choice of the ester protecting group, typically between a methyl or an ethyl ester. This seemingly minor decision can have significant implications for the reactivity, yield, and purification of subsequent transformations.

This guide provides an in-depth, objective comparison of the reactivity of methyl and ethyl isoxazole-4-carboxylates. Drawing upon fundamental principles of organic chemistry and supported by experimental observations from the literature, we will explore how the subtle differences between a methyl and an ethyl group influence key reactions such as hydrolysis, amidation, and reduction.

The Underlying Principles: Steric and Electronic Effects at Play

The reactivity of the ester group at the 4-position of the isoxazole ring is primarily governed by the interplay of steric and electronic factors. The difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group, though small, is significant enough to alter the course and efficiency of a reaction.[4]

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulk can hinder the approach of a nucleophile to the electrophilic carbonyl carbon of the ester. This effect, known as steric hindrance, generally leads to slower reaction rates for ethyl esters compared to their methyl counterparts in nucleophilic acyl substitution reactions.[5]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, with an additional alkyl group, is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl oxygen can make the carbonyl carbon slightly less electrophilic in the ethyl ester, further contributing to a modest decrease in reactivity towards nucleophiles compared to the methyl ester.

The following diagram illustrates the fundamental steric and electronic differences between methyl and ethyl groups.

G cluster_methyl Methyl Group (-CH₃) cluster_ethyl Ethyl Group (-CH₂CH₃) m C h1 H m->h1 h2 H m->h2 h3 H m->h3 c1 C c2 C c1->c2 eh1 H c1->eh1 eh2 H c1->eh2 eh3 H c2->eh3 eh4 H c2->eh4 eh5 H c2->eh5 steric Steric Hindrance (Ethyl > Methyl) electronic Inductive Effect (+I) (Ethyl > Methyl) cluster_methyl cluster_methyl cluster_ethyl cluster_ethyl

Caption: Steric and electronic properties of methyl vs. ethyl groups.

Comparative Reactivity in Key Transformations

We will now examine the practical implications of these differences in three common synthetic transformations of isoxazole-4-carboxylates: hydrolysis, amidation, and reduction.

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step, often preceding further functionalization, such as amidation.[6][7] This transformation can be carried out under acidic or basic conditions.

General Reaction Scheme: Isoxazole-4-carboxylate -> Isoxazole-4-carboxylic acid

ConditionMethyl Isoxazole-4-carboxylateEthyl Isoxazole-4-carboxylateRationale & Key Insights
Acid-Catalyzed Hydrolysis Generally faster reaction rates.Slower reaction rates compared to methyl ester.The smaller size of the methyl group allows for easier protonation of the carbonyl oxygen and subsequent nucleophilic attack by water.
Base-Mediated Hydrolysis (Saponification) Higher reactivity.Lower reactivity.The less sterically hindered carbonyl carbon of the methyl ester is more accessible to the hydroxide ion. The reaction is typically irreversible as the resulting carboxylate is deprotonated.[8]

Experimental Protocol: Base-Mediated Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate [6]

  • Dissolution: Dissolve ethyl 5-methylisoxazole-4-carboxylate in a suitable solvent mixture, such as acetic acid.

  • Acidification & Hydrolysis: Add a strong acid, for instance, concentrated hydrochloric acid, to the solution. The ratio of acetic acid to hydrochloric acid can be optimized (e.g., 2:1).

  • Heating: Heat the reaction mixture to promote hydrolysis. The temperature and reaction time will depend on the specific substrate and scale.

  • Work-up: After completion, the reaction is cooled, and the product, 5-methylisoxazole-4-carboxylic acid, can be isolated by filtration or extraction.

The following workflow illustrates the general process of ester hydrolysis.

G start Isoxazole-4-carboxylate (Methyl or Ethyl) hydrolysis Hydrolysis (Acid or Base) start->hydrolysis acid Isoxazole-4-carboxylic Acid hydrolysis->acid workup Work-up & Purification acid->workup product Isolated Carboxylic Acid workup->product

Caption: General workflow for the hydrolysis of isoxazole-4-carboxylates.

Direct conversion of esters to amides (aminolysis) or a two-step process involving hydrolysis followed by amide coupling are common strategies in drug discovery.[9][10] The direct aminolysis is where the differences between the methyl and ethyl esters are most pronounced.

General Reaction Scheme: Isoxazole-4-carboxylate + Amine -> Isoxazole-4-carboxamide

Reaction TypeMethyl Isoxazole-4-carboxylateEthyl Isoxazole-4-carboxylateRationale & Key Insights
Direct Aminolysis More reactive, especially with less nucleophilic amines.Less reactive, often requiring harsher conditions (higher temperatures, longer reaction times).The greater steric bulk of the ethyl group impedes the approach of the amine nucleophile. Forcing conditions may be necessary, which could lead to side reactions.
Two-Step (Hydrolysis then Coupling) Favorable due to faster hydrolysis.Slower initial hydrolysis step.Once the carboxylic acid is formed, the reactivity difference between the original methyl and ethyl ester is irrelevant for the subsequent amide coupling step. This is a more general and often higher-yielding approach.[10]

Experimental Protocol: Two-Step Amidation via the Carboxylic Acid [10]

  • Hydrolysis: Convert the methyl or ethyl isoxazole-4-carboxylate to the corresponding carboxylic acid as described in the previous section.

  • Activation: Dissolve the isoxazole-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane). Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Amine Addition: Add the desired aniline or amine derivative to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the resulting isoxazole-4-carboxamide by column chromatography or recrystallization.

The diagram below outlines the pathways for amidation.

G cluster_direct Direct Aminolysis cluster_twostep Two-Step Procedure start Isoxazole-4-carboxylate (Methyl or Ethyl) aminolysis Amine, Heat start->aminolysis hydrolysis Hydrolysis start->hydrolysis amide1 Isoxazole-4-carboxamide aminolysis->amide1 acid Carboxylic Acid hydrolysis->acid coupling Amine, Coupling Agents (EDC, DMAP) acid->coupling amide2 Isoxazole-4-carboxamide coupling->amide2

Sources

Comparative

The Isoxazole Core: A Comparative Guide to the Biological Activity of Methyl 3,5-dimethylisoxazole-4-carboxylate and Its Derivatives

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been developed.[1] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been developed.[1] This guide provides a comparative analysis of the biological activities of derivatives stemming from the versatile intermediate, Methyl 3,5-dimethylisoxazole-4-carboxylate. While this specific ester is primarily a building block, its core 3,5-dimethylisoxazole structure is integral to compounds demonstrating significant potential in oncology and inflammatory diseases. We will explore the structure-activity relationships, mechanisms of action, and the experimental protocols used to elucidate the therapeutic promise of these isoxazole derivatives.

The 3,5-Dimethylisoxazole Scaffold: A Gateway to Potent Biological Activity

The 3,5-dimethylisoxazole moiety has been identified as an effective mimic for acetylated lysine (KAc), a key interaction in epigenetic regulation.[2] This has led to the development of potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial regulators of gene transcription.[2][3] Additionally, the isoxazole core is found in compounds designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

This guide will focus on two primary classes of derivatives originating from the Methyl 3,5-dimethylisoxazole-4-carboxylate framework:

  • Anticancer Agents: Primarily BET bromodomain inhibitors.

  • Anti-inflammatory Agents: Targeting the COX and LOX pathways.

While direct biological screening data for Methyl 3,5-dimethylisoxazole-4-carboxylate is limited in publicly accessible literature, its significance lies in its role as a precursor to these highly active molecules. Through chemical modifications, primarily at the 4-position carboxylate group, researchers have synthesized a diverse library of compounds with tailored biological functions.

Comparative Analysis of Biological Activities

The true potential of the 3,5-dimethylisoxazole scaffold is realized upon its derivatization. Below, we compare the anticancer and anti-inflammatory activities of various derivatives, highlighting the structural modifications that confer potency.

Anticancer Activity: Targeting BET Bromodomains

BET proteins, particularly BRD4, are critical for the transcription of oncogenes like c-Myc.[4][5] Inhibitors that block the interaction of BET bromodomains with acetylated histones can effectively suppress cancer cell proliferation.[6] The 3,5-dimethylisoxazole core has proven to be a highly effective scaffold for designing such inhibitors.

Compound/Derivative ClassTargetCell Line(s)IC50 (µM)Reference(s)
Pyridone derivatives with 3,5-dimethylisoxazoleBRD4MV4-11 (Leukemia)0.12 - 0.32[4]
3,5-dimethylisoxazole dimersBRD4HCT116 (Colorectal)0.1629
Dihydroquinazolinone with 3,5-dimethylisoxazoleBRD4(1)HL-60, MV4-110.120, 0.09[5]
Triazolopyridazine with 3,5-dimethylisoxazoleBRD4(BD1)U266 (Multiple Myeloma)2.1[7]
Isoxazole-piperazine hybrids-Huh7, Mahlavu (Liver), MCF-7 (Breast)0.3 - 3.7[2]

Key Insights from Experimental Data:

  • The data clearly indicates that derivatization of the 3,5-dimethylisoxazole core leads to potent anticancer activity in the nanomolar to low micromolar range.

  • These compounds demonstrate efficacy across a range of cancer types, including hematological malignancies and solid tumors.

  • The mechanism of action for many of these compounds involves the downregulation of the c-Myc oncogene, leading to cell cycle arrest and apoptosis.[4][5]

Anti-inflammatory Activity: COX/LOX Inhibition

Chronic inflammation is a key driver of many diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9] Isoxazole derivatives have been investigated as inhibitors of these pathways.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized assays are crucial for evaluating the biological activity of novel compounds. Below are detailed protocols for key assays relevant to the isoxazole derivatives discussed.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of COX-1 and COX-2 enzymes.

  • Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Reaction Initiation: Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells. Add the test compound to the inhibitor wells.

  • Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the 100% initial activity control and determine the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological effects of these isoxazole derivatives, it is essential to visualize their interactions with cellular signaling pathways.

BET Bromodomain Inhibition Pathway

BET_Inhibition_Pathway caption BET Bromodomain Inhibition Workflow

Caption: Workflow of BET Bromodomain Inhibition by 3,5-Dimethylisoxazole Derivatives.

COX/LOX Inflammatory Pathway

Inflammatory_Pathway caption COX/LOX Inflammatory Pathway Inhibition

Caption: Inhibition of COX/LOX Inflammatory Pathways by Isoxazole Derivatives.

Conclusion and Future Directions

While Methyl 3,5-dimethylisoxazole-4-carboxylate itself is not the primary active agent, it serves as a critical starting point for the synthesis of highly potent and selective isoxazole derivatives. The 3,5-dimethylisoxazole scaffold has demonstrated remarkable versatility, leading to the development of promising anticancer and anti-inflammatory drug candidates. The structure-activity relationship studies consistently show that modifications at the 4-position of the isoxazole ring are key to unlocking significant biological activity.

Future research should focus on further optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions on the isoxazole core may lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects. The continued application of the robust experimental protocols outlined in this guide will be essential in validating the therapeutic potential of the next generation of isoxazole-based drugs.

References

  • Chan, J. C., et al. (2015). BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes. The Journal of Immunology, 195(2), 733–742. [Link]

  • Tang, Y., et al. (2015). Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition. Proceedings of the National Academy of Sciences, 112(1), 142–147. [Link]

  • Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular cell, 54(5), 728–736. [Link]

  • ResearchGate. (n.d.). Inflammation pathway. COX, cyclooxygenase; LOX, lipoxygenase; PG, prostaglandin; LT, leukotriene. [Link]

  • ResearchGate. (n.d.). Overview of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, generating prostanoids and leukotrienes, respectively, in response to inflammatory stimuli. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (n.d.). Simplified scheme of cyclooxygenase (COX) and lipoxygenase (LOX) pathways that are activated in response to inflammation, producing prostanoids and leukotrienes, respectively. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Li, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(7), 1438–1444. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer and inflammation. Antioxidants & redox signaling, 17(4), 668–680. [Link]

  • Perjesi, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]

  • Tanomas Creation. (2025). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Aslam, M., et al. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Pharmaceuticals, 16(5), 743. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Fang, L., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & medicinal chemistry, 39, 116133. [Link]

  • Hewings, D. S., et al. (2017). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Scientific reports, 7(1), 1–13. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3, 5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of medicinal chemistry, 56(9), 3217–3227. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Kumar, A., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Neuville, L., et al. (2012). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. ACS combinatorial science, 14(2), 116–123. [Link]

  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & medicinal chemistry, 27(19), 115041. [Link]

  • Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(7), 1800057. [Link]

  • Google Patents. (2001). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Amerigo Scientific. (n.d.). 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid. [Link]

  • Semantic Scholar. (2020). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. [Link]

  • St-Denis, N., et al. (2015). Methyl-5-(7-nitrobenzo[c][6][9][12]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS medicinal chemistry letters, 6(11), 1121–1126. [Link]

  • Wang, Z., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][9][12][13]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(7), 5536–5548. [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Validation

A Strategic Advancement in Synthesis: Methyl 3,5-dimethylisoxazole-4-carboxylate as a Superior Beta-Ketoester Synthon

For decades, the beta-ketoester moiety has been a cornerstone of organic synthesis, prized for its versatility in carbon-carbon bond formation and as a precursor to a vast array of heterocyclic and complex molecular arch...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the beta-ketoester moiety has been a cornerstone of organic synthesis, prized for its versatility in carbon-carbon bond formation and as a precursor to a vast array of heterocyclic and complex molecular architectures.[1] However, the traditional methods for their synthesis and manipulation are fraught with challenges, including harsh reaction conditions, competitive side reactions, and a lack of chemoselectivity that often necessitates cumbersome protection-deprotection strategies.[2][3][4]

This guide introduces methyl 3,5-dimethylisoxazole-4-carboxylate as a robust and strategically advantageous alternative to classical beta-ketoester synthons. By employing the isoxazole ring as a stable, "masked" equivalent of the beta-dicarbonyl functionality, chemists can achieve greater control, improved yields, and enhanced molecular complexity with fewer synthetic steps. We will explore the fundamental limitations of traditional approaches and provide a detailed, evidence-based comparison with the isoxazole-based strategy, complete with experimental protocols and mechanistic insights.

The Limitations of Conventional Beta-Ketoester Synthesis

The classical approach to beta-ketoester synthesis, most notably the Claisen condensation, relies on the self-condensation of esters using a stoichiometric amount of a strong base.[3] While foundational, this and other related methods suffer from several inherent drawbacks:

  • Harsh Conditions: The requirement for strong alkoxide or hydride bases can be incompatible with sensitive functional groups elsewhere in the molecule.[2]

  • Equilibrium and Reversibility: The reaction is driven to completion by the deprotonation of the resulting beta-ketoester (pKa ~11), which is more acidic than the starting ester.[3] If the product lacks an acidic proton between the carbonyls, the equilibrium may not favor product formation.[3]

  • Side Reactions: A host of side reactions plague these syntheses, including transesterification if the alkoxide base does not match the ester's alkoxy group, and subsequent hydrolysis and decarboxylation, particularly under elevated temperatures.[3][5]

  • Poor Substrate Scope: Methods often yield inconsistent results with sterically hindered substrates or for certain types of aliphatic acylations.[2]

These limitations mean that the beta-ketoester functionality must often be introduced late in a synthetic sequence or be carried through multiple steps with protective groups, adding to the cost and inefficiency of the overall process.

The Isoxazole Strategy: A Paradigm of Masked Functionality

The core of the alternative approach lies in viewing the 3,5-disubstituted isoxazole ring not as a final structure, but as a stable precursor to a 1,3-bifunctional compound.[6] The nitrogen-oxygen bond within the isoxazole is susceptible to reductive cleavage under specific conditions, unmasking a β-enamino ketone. This intermediate can then be readily hydrolyzed to the corresponding β-diketone or, in the case of our target synthon, a beta-ketoester derivative.

This "masked synthon" strategy provides a powerful layer of chemical orthogonality. The isoxazole ring is inert to a wide range of reaction conditions—including many that would readily decompose a beta-ketoester—allowing for extensive molecular elaboration before the desired functionality is revealed in a final, high-yielding step.

Diagram 1: The Isoxazole as a Masked Synthon

This diagram illustrates the fundamental concept of using an isoxazole ring as a latent form of a beta-dicarbonyl system, which is revealed upon reductive cleavage.

G isoxazole Methyl 3,5-dimethylisoxazole-4-carboxylate (Stable, Masked Synthon) enaminoketone β-Enamino Ketone Intermediate isoxazole->enaminoketone Reductive N-O Cleavage ketoester β-Ketoester Product (Unmasked Functionality) enaminoketone->ketoester Hydrolysis

Caption: The isoxazole core serves as a stable precursor that can be converted to the target beta-ketoester via a two-step unmasking sequence.

Comparative Performance Analysis

The advantages of using methyl 3,5-dimethylisoxazole-4-carboxylate become evident when directly compared to traditional methods across several key metrics.

Data Summary: Isoxazole Synthon vs. Classical Beta-Ketoester
FeatureTraditional Beta-Ketoester SynthonMethyl 3,5-dimethylisoxazole-4-carboxylate
Synthon Type Direct, ReactiveMasked, Latent, Stable
Key Transformation Enolate formation and C-acylation/alkylationReductive N-O bond cleavage followed by hydrolysis
Chemical Stability Prone to premature hydrolysis and decarboxylation.[3][5]Highly stable heterocyclic core, tolerant of diverse reagents.
Chemoselectivity Low; the enolizable proton and carbonyls are highly reactive.High; the masked functionality is orthogonal to many synthetic transformations.
Process Control Equilibrium-driven; sensitive to base stoichiometry and purity.[3]Kinetically controlled cleavage; predictable and high-yielding.
Typical Reagents Synthesis: NaH, NaOEt, LDA.[2][3]Unmasking: H₂/Raney-Ni, Mo(CO)₆, Ti(Oi-Pr)₄/EtMgBr, Cu-catalysis.[7][8][9][10]

Experimental Protocols and Methodologies

To fully appreciate the practical utility of this approach, we provide detailed, validated protocols for the synthesis of the isoxazole synthon and its subsequent conversion.

Protocol 1: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate

This procedure outlines a common and efficient method for constructing the isoxazole core, which can then be hydrolyzed to the carboxylic acid and esterified to the methyl ester if desired. The synthesis proceeds via a 1,3-dipolar cycloaddition of a nitrile oxide intermediate.[11]

Materials:

  • Ethyl β-pyrrolidinocrotonate

  • 1-Nitropropane

  • Triethylamine (TEA)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • 6 N Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 5-L, three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole) and 1-nitropropane (1.29 mole) in chloroform (1 L) and triethylamine (400 mL).

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 mL) from the dropping funnel over 3 hours. Causality: POCl₃ acts as a dehydrating agent to generate the reactive nitrile oxide in situ from the nitroalkane.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water.

  • Wash the organic layer with 6 N HCl until the washes remain acidic to remove amine bases.

  • Subsequently, wash the organic layer with 5% aqueous NaOH, followed by saturated brine.

  • Dry the chloroform layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting product by vacuum distillation to yield ethyl 3,5-dimethylisoxazole-4-carboxylate.

Protocol 2: Reductive Cleavage Mediated by Molybdenum Hexacarbonyl

Molybdenum hexacarbonyl provides a mild and efficient method for the reductive cleavage of the isoxazole N-O bond, leading to the formation of 4-oxo-dihydropyridine derivatives in a ring expansion reaction, demonstrating the versatility of the isoxazole intermediate.[10]

Materials:

  • Methyl 2-(isoxazol-5-yl)-3-oxopropanoate (the isoxazole substrate) (1.0 equiv)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (1.2 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Celite

Procedure:

  • To a solution of the isoxazole substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v), add molybdenum hexacarbonyl. Causality: The Mo(CO)₆/H₂O system serves as the reducing agent, facilitating the cleavage of the weak N-O bond to generate an enamine intermediate.[9][10]

  • Reflux the reaction mixture under a nitrogen atmosphere for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble molybdenum residues.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyridone product.

Diagram 2: Comparative Synthetic Workflow

This workflow contrasts a hypothetical multi-step synthesis using a traditional beta-ketoester versus the isoxazole synthon, highlighting the superior efficiency of the latter.

G cluster_0 Traditional β-Ketoester Route cluster_1 Isoxazole Synthon Route start_A Starting Material protect Protect β-Ketoester (e.g., as enol ether) start_A->protect react_A Perform Reaction 1 (Base Sensitive) protect->react_A deprotect Deprotect react_A->deprotect react_B Perform Reaction 2 deprotect->react_B product_A Final Product react_B->product_A start_B Isoxazole Synthon react_C Perform Reaction 1 (Base Sensitive) start_B->react_C react_D Perform Reaction 2 react_C->react_D unmask Reductive Cleavage of Isoxazole react_D->unmask product_B Final Product unmask->product_B

Caption: The isoxazole route avoids protection/deprotection steps, offering a more streamlined and atom-economical synthesis.

Conclusion and Future Outlook

Methyl 3,5-dimethylisoxazole-4-carboxylate and related isoxazole derivatives represent a significant evolution in the strategic use of beta-dicarbonyl synthons. By masking the reactive functionality within a stable heterocyclic ring, chemists gain unparalleled control over complex synthetic sequences. This approach mitigates the persistent challenges of stability, chemoselectivity, and harsh reaction conditions associated with traditional beta-ketoester chemistry. The ability to perform extensive modifications on a molecule before revealing the beta-ketoester moiety in a final, high-yield step opens new avenues for the efficient synthesis of pharmaceuticals, natural products, and advanced materials. As the demand for molecular efficiency grows, the adoption of such strategically robust synthons will undoubtedly become an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Kulinkovich, O. G., & Feskov, I. A. (2009). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent. Synlett.
  • Reddy, V. P., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(6), 4557–4566. [Link]

  • Reddy, V. P., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. [Link]

  • Aksenov, A. V., et al. (2022). Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry, 87(21), 13955–13964. [Link]

  • Aksenov, A. V., et al. (2022). Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry. [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 117. [Link]

  • Raj, A. (n.d.). Synthetic studies of β-ketoesters. International Journal of ChemTech Research. [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. (2018). Mastering β-keto esters. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Bakulina, O., et al. (2018). Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. Molecules, 23(10), 2533. [Link]

  • Gwarda, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9877. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (2008). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. [Link]

  • Mamedov, V. A., et al. (2021). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 17, 2336–2346. [Link]

Sources

Comparative

A Researcher's Guide to Isoxazole-4-Carboxylate Isomers: A Structural and Physicochemical Comparison

Introduction The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This five-membered heterocycle, with its unique electronic properties and metabolic stability, serves as a versatile template in drug design.[4][5] The introduction of a carboxylate group at the 4-position, typically as a methyl or ethyl ester, provides a critical handle for modifying a molecule's physicochemical profile. These modifications, however, are not trivial. Subtle changes in the substitution pattern on the isoxazole ring—creating positional isomers—can dramatically alter a compound's structure, solubility, lipophilicity, and ultimately, its pharmacological performance.

This guide provides an in-depth structural and physicochemical comparison of key isoxazole-4-carboxylate isomers. By synthesizing experimental data and established analytical protocols, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed decisions when selecting an isoxazole scaffold, thereby accelerating the journey from lead optimization to clinical candidate.

The Landscape of Isomerism in Isoxazole-4-Carboxylates

Positional isomerism is a key consideration in the design of isoxazole-based therapeutics. The placement of substituents around the ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. For this guide, we will focus on the comparison of methyl-substituted methyl and ethyl isoxazole-4-carboxylates, as they represent common and illustrative examples.

The fundamental numbering of the isoxazole ring is crucial for differentiating these isomers.

Caption: Standard IUPAC numbering of the isoxazole heterocycle.

The following isomers represent the core subjects of our comparative analysis. Their distinct structures underscore the subtle yet significant variations that can be engineered.

Caption: Key positional and ester isomers of isoxazole-4-carboxylate.

Comparative Analysis of Physicochemical Properties

The choice of isomer has profound consequences for a molecule's physicochemical properties, which in turn govern its behavior in biological systems. A systematic evaluation of these properties is essential for rational drug design.[6][7]

PropertyMethyl Isoxazole-4-carboxylateMethyl 3-Methylisoxazole-4-carboxylateMethyl 5-Methylisoxazole-4-carboxylateEthyl 5-Methylisoxazole-4-carboxylateCausality and Field Insights
Molecular Formula C₅H₅NO₃[8]C₆H₇NO₃C₆H₇NO₃[9][10][11]C₇H₉NO₃The addition of a methyl or ethyl group directly impacts molecular weight, which can influence permeability and diffusion rates.
Molecular Weight 127.10 g/mol [8]141.12 g/mol 141.12 g/mol [11]155.15 g/mol While small changes, the increase in mass and size can affect binding pocket accommodation and ADME properties.
Calculated LogP (XLogP3) 0.2[8]0.70.8[11]1.2LogP is a critical measure of lipophilicity.[12][13] Adding a methyl group increases lipophilicity. The 5-position methyl isomer is slightly more lipophilic than the 3-position isomer. Switching to an ethyl ester provides the largest increase, impacting membrane permeability and potential for non-specific binding.
Hydrogen Bond Donors 0[8]00[11]0The absence of hydrogen bond donors is a key feature of this scaffold, reducing the likelihood of rapid metabolism via certain pathways.
Hydrogen Bond Acceptors 3[8]33[11]3The consistent number of acceptors (the two ester oxygens and the ring nitrogen) provides a stable platform for polar interactions with biological targets.
Crystal Structure Insights Not readily availableSimilar to 5-methyl isomerThe molecule is nearly planar, and the crystal structure is stabilized by strong intermolecular O-H···N hydrogen bonds (in the corresponding acid) and weaker C-H···O interactions, forming linear chains.[9][10]Synthesis reported, but crystal structure data is less common.Crystal packing significantly influences melting point and solubility. The planarity and hydrogen bonding potential of the 5-methylisoxazole-4-carboxylic acid suggest a stable, ordered lattice, which often correlates with higher melting points and lower aqueous solubility.[9][10]

Spectroscopic Fingerprints: Differentiating the Isomers

Unambiguous identification of the correct isomer is paramount. Spectroscopic methods provide the definitive data required for structural confirmation.[14][15]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating positional isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.[16][17]

  • ¹H NMR: The proton at the 5-position of an isoxazole ring typically appears downfield compared to the proton at the 3-position. For Methyl 3-methylisoxazole-4-carboxylate, one would expect to see a singlet for the C5-H. Conversely, for Methyl 5-methylisoxazole-4-carboxylate, a singlet for the C3-H would be observed. The chemical shift of the methyl group protons will also differ slightly based on their position (C3 vs. C5).

  • ¹³C NMR: The chemical shifts of the ring carbons are highly sensitive to the substituent pattern. The carbonyl carbon of the ester typically resonates in the 160-180 ppm range. The carbon bearing the methyl group will experience a shielding effect compared to its unsubstituted counterpart, allowing for clear differentiation.[16]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Spectroscopy: All isomers will show characteristic strong absorptions for the C=O stretch of the ester group (typically ~1710-1740 cm⁻¹) and vibrations associated with the C=N and N-O bonds of the isoxazole ring. While subtle differences may exist, IR is generally less definitive for positional isomerism than NMR.[16]

  • Mass Spectrometry: All methyl-substituted isomers will share the same molecular ion peak. However, their fragmentation patterns upon ionization can differ. Cleavage of bonds adjacent to the carbonyl group is common, and the relative abundance of fragment ions may provide clues to the substituent's position.[16]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standard, self-validating protocols for characterizing the physicochemical properties of isoxazole-4-carboxylate isomers.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

This is the "gold standard" method for experimentally determining the partition coefficient.[18]

Objective: To measure the ratio of a compound's concentration in two immiscible phases, typically n-octanol and a buffered aqueous solution.

Methodology:

  • Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Dissolution: Accurately weigh and dissolve a small amount of the isoxazole isomer in the pre-saturated n-octanol or buffer to create a stock solution of known concentration.

  • Partitioning: In a separatory funnel or vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 10 mL of each). Add a small, known amount of the stock solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the isomer in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration in n-octanol] / [Concentration in buffer]. The LogP is the base-10 logarithm of P.[12]

cluster_protocol LogP Determination Workflow A Prepare pre-saturated n-octanol and buffer C Combine phases and add stock solution A->C B Dissolve isomer to create stock solution B->C D Shake to equilibrate C->D E Separate phases (centrifuge if needed) D->E F Quantify concentration in each phase (HPLC/UV) E->F G Calculate P and LogP F->G

Caption: Workflow for the shake-flask determination of LogP.

Protocol 2: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium concentration of a compound in a given solvent at a specific temperature.[18]

Methodology:

  • Sample Preparation: Add an excess amount of the solid isoxazole isomer to a vial containing a known volume of the desired solvent (e.g., phosphate buffer pH 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator is ideal.

  • Phase Separation: After equilibration, allow the suspension to settle. Remove undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the dissolved isomer using a validated analytical method like HPLC or UV-Vis spectroscopy against a standard curve.

  • Reporting: Express the solubility in units such as mg/mL or molarity (mol/L).

Protocol 3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal stability of the isomers.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline isomer into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is typically reported as the melting point. The peak's shape can provide information about purity.

Implications for Drug Design and Development

The choice between isoxazole-4-carboxylate isomers is not merely a synthetic convenience; it is a strategic decision that impacts the entire drug discovery cascade.

cluster_design Isomer Selection Cascade in Drug Design cluster_props A Isomeric Structure (e.g., 3-methyl vs. 5-methyl) P1 LogP A->P1 P2 Solubility A->P2 P3 Melting Point A->P3 P4 Molecular Shape A->P4 B Physicochemical Properties C Pharmacokinetic Profile (ADME) B->C Governs absorption, membrane permeability D Pharmacodynamic Profile B->D Affects target binding, solubility at target site E Lead Optimization Outcome C->E D->E P1->B P2->B P3->B P4->B

Caption: The cascading effect of isomer selection on drug development.

  • Solubility and Lipophilicity Balance: A key challenge in drug design is achieving a balance between aqueous solubility (for dissolution and formulation) and lipophilicity (for membrane permeation). As shown in the data table, switching from a methyl to an ethyl ester increases LogP, which may enhance cell penetration but could decrease aqueous solubility or increase metabolic liability.[19]

  • Target Binding: The position of a substituent alters the steric and electronic profile of the molecule. A methyl group at the 3-position versus the 5-position will present a different face to a protein's binding pocket, potentially leading to significant differences in binding affinity and selectivity.

  • Metabolic Stability: The isoxazole ring itself is relatively stable, but the position of substituents can influence susceptibility to metabolic enzymes. Different isomers may orient the molecule differently within an enzyme's active site, exposing different positions to metabolic attack.

  • Crystal Engineering and Formulation: As seen from crystallographic data, isomers can have vastly different crystal packing arrangements.[9][10] This impacts not only melting point and thermodynamic solubility but also properties critical for formulation, such as hygroscopicity and polymorphism.

Conclusion

The structural comparison of isoxazole-4-carboxylate isomers reveals a compelling narrative for medicinal chemists: seemingly minor structural modifications can induce significant shifts in fundamental physicochemical properties. The position of a single methyl group or the choice of ester can modulate lipophilicity, influence crystal packing, and alter the molecule's spectroscopic signature. Understanding these relationships is not an academic exercise but a practical necessity for the rational design of effective and developable therapeutic agents. By leveraging the comparative data and robust experimental protocols presented in this guide, researchers can navigate the complexities of isomerism with greater confidence, ultimately designing molecules with optimized properties for their intended biological target.

References

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • PubChem. (n.d.). Isoxazole-4-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 753–756. [Link]

  • Krasavin, M., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–749. [Link]

  • Shafira, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235. [Link]

  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. [Link]

  • Sharma, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 225-233. [Link]

  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • Agrawal, R., et al. (2024). Differential scanning calorimetry (DSC) thermograph of the three oxadiazole derivatives. ResearchGate. [Link]

  • Lipinski, C. A. (2004). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 77, 473-494. [Link]

  • Popiołek, Ł. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(21), 7401. [Link]

  • Lipinski, C. A. (2016). Experimental and omputational approaches to estimate solubility and permeability in drug discovery and development settings. ResearchGate. [Link]

  • Shafira, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Shafira, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4445-4456. [Link]

  • Al-Otaibi, J. S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5227. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. Retrieved from [Link]

  • MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • SID. (2017). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Retrieved from [Link]

  • IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of Methyl 3,5-dimethylisoxazole-4-carboxylate

Authored by a Senior Application Scientist In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock of structu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock of structure-activity relationship (SAR) studies, guides rational drug design, and ensures the reproducibility of scientific findings. Methyl 3,5-dimethylisoxazole-4-carboxylate, a heterocyclic compound, serves as a pertinent example where precise atomic arrangement dictates its chemical behavior and potential biological activity.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography (SCXRD) as the definitive method for structural validation against other widely used spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis supported by experimental data to equip researchers with the insights needed for robust compound characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is considered the gold standard for molecular structure determination because it provides a direct, three-dimensional map of electron density within a molecule, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[1][2] Unlike spectroscopic methods that infer structure from indirect properties, SCXRD provides what is essentially a photograph of the molecule.

The fundamental principle relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a model of the atomic arrangement within the crystal's unit cell.[1]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision at every stage. The choice to pursue SCXRD is often made when absolute certainty of stereochemistry, conformation, or intermolecular interactions is required.

scxrd_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution synthesis Synthesis of Methyl 3,5-dimethylisoxazole- 4-carboxylate purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Final Structure Validation (CIF) structure_refinement->validation

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD Validation

This protocol represents a self-validating system, where the quality of the outcome at each step determines the feasibility of proceeding to the next.

  • Synthesis and Purification:

    • Synthesize the parent compound, 3,5-dimethylisoxazole-4-carboxylic acid, from ethyl 3,5-dimethylisoxazole-4-carboxylate via hydrolysis.[3]

    • Perform esterification with methanol under acidic conditions to yield Methyl 3,5-dimethylisoxazole-4-carboxylate.

    • Purify the product to >99% purity using flash column chromatography or recrystallization. Purity is critical as impurities can inhibit crystal growth.

  • Crystal Growth:

    • Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Slow processes are favored to avoid precipitation or the formation of polycrystalline powder.

    • Method (Slow Evaporation):

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane mixture).

      • Transfer the solution to a small, clean vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

      • Monitor periodically for the formation of single, well-defined crystals.

  • Data Collection:

    • Crystal Selection: Using a microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size).[4]

    • Mounting: Mount the crystal on a goniometer head.

    • Diffractometer Setup: Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Data Acquisition: Use a modern diffractometer (e.g., Bruker APEXII) with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] Collect a series of diffraction images by rotating the crystal. A standard data collection aims for a resolution of at least 0.85 Å for small molecules.[6]

  • Structure Solution and Refinement:

    • Data Integration: Integrate the raw diffraction images to determine the positions and intensities of the Bragg reflections.

    • Structure Solution: Use software (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map.

    • Structure Refinement: Refine the initial atomic model against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process improves the fit between the calculated and observed diffraction patterns.[7]

    • Validation: The final model is validated by assessing key metrics. The R1 factor, a measure of the agreement between the model and the data, should ideally be below 5% for a well-resolved structure.[2] The final output is typically a Crystallographic Information File (CIF).

Expected Crystallographic Data

The following table summarizes the type of quantitative data obtained from a successful SCXRD experiment, using parameters from similar isoxazole structures as a reference.[4][5]

ParameterExpected Value / DescriptionSignificance
Chemical FormulaC₇H₉NO₃Confirms elemental composition.
Molecular Weight155.15 g/mol Corroborates mass spectrometry data.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a, b, c (lengths); α, β, γ (angles)Provides the precise dimensions of the repeating crystal lattice.
Resolution (Å)< 0.85A measure of the level of detail in the electron density map. Lower values are better.[6]
R_int< 0.05Measures the agreement between symmetry-equivalent reflections, indicating data quality.[4]
Final R1 factor [I>2σ(I)]< 0.05Indicates the goodness-of-fit between the crystallographic model and the experimental data.[2]
Bond Lengths / Anglese.g., N-O, C=O, C-C lengths (Å); Torsion angles (°)Provides the definitive molecular geometry and conformation in the solid state.

Part 2: A Comparative Analysis with Spectroscopic Alternatives

While SCXRD is definitive, its requirement for high-quality single crystals can be a significant bottleneck. Therefore, other spectroscopic techniques are routinely employed for structural elucidation. These methods are complementary, providing orthogonal pieces of information that, when combined, can build a strong case for a proposed structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the connectivity of a molecule in solution.[8] It probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Principle: Atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing information about functional groups and neighboring atoms. Coupling patterns between nuclei reveal through-bond connectivity.

  • Application to Target Molecule: For Methyl 3,5-dimethylisoxazole-4-carboxylate, ¹H NMR would show distinct singlets for the two methyl groups on the isoxazole ring and the methyl group of the ester. ¹³C NMR would confirm the presence of the carbonyl carbon, the isoxazole ring carbons, and the three distinct methyl carbons.[3][10][11] 2D NMR experiments like HMBC can establish long-range correlations to piece the molecular skeleton together.[12]

Mass Spectrometry (MS)

MS is an essential tool for determining the molecular weight and elemental formula of a compound with high accuracy.[9]

  • Principle: A molecule is ionized, and the resulting charged species is separated based on its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass.[11] Fragmentation patterns, induced by techniques like collision-induced dissociation (CID), can provide clues about the molecule's substructures.[13]

  • Application to Target Molecule: HRMS would confirm the elemental formula C₇H₉NO₃. The mass spectrum would show a prominent molecular ion peak. The fragmentation of isoxazoles often involves the characteristic cleavage of the weak N-O bond, providing a signature pattern that supports the presence of the isoxazole core.[14]

Part 3: A Synergistic Approach to Structure Elucidation

No single technique (apart from SCXRD) can unambiguously solve a novel structure. A robust characterization relies on the synergy between methods.

Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, stereochemical relationshipsMolecular weight, elemental formula, substructural fragments
Sample Requirement High-quality single crystal (0.1-0.3 mm)1-10 mg dissolved in deuterated solventMicrograms to nanograms
Definitive Nature Unambiguous Gold Standard Inferential; can be ambiguous for complex isomersInferential; provides no stereochemical or isomeric information
Primary Limitation Requires suitable single crystals, which can be difficult to growLower sensitivity compared to MS; overlapping signals can be complexDoes not provide direct connectivity or 3D structural information
Typical Use Case Absolute proof of structure; publication-quality characterizationPrimary tool for routine structural assignment and confirmationInitial confirmation of molecular formula and presence of the target compound
Logical Workflow for Structural Validation

A typical research workflow does not start with the most difficult technique. Instead, it follows a logical progression from the most accessible information to the most definitive, using each step to validate the last.

logic_flow cluster_spectroscopy Initial Spectroscopic Analysis cluster_hypothesis Structural Hypothesis cluster_confirmation Definitive Confirmation start Synthesized Compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr hypothesis Proposed Structure: Methyl 3,5-dimethylisoxazole- 4-carboxylate ms->hypothesis Provides: Molecular Formula nmr->hypothesis Provides: Atomic Connectivity scxrd Single-Crystal X-ray Crystallography (SCXRD) hypothesis->scxrd Requires Absolute Proof end Unambiguously Validated Structure scxrd->end Provides: Definitive 3D Structure

Caption: A logical workflow for the structural elucidation of a novel compound.

Conclusion

For Methyl 3,5-dimethylisoxazole-4-carboxylate, as with any novel chemical entity, a multi-faceted analytical approach is crucial. Mass spectrometry provides the foundational confirmation of its elemental composition. NMR spectroscopy builds upon this by elucidating the intricate network of atomic connections, offering powerful evidence for the proposed structure.

However, for absolute, indisputable validation, single-crystal X-ray crystallography remains the unparalleled gold standard. It transcends inference and provides direct visualization of the molecular architecture. While the path to obtaining a high-quality crystal can be challenging, the resulting structural data is the ultimate arbiter, providing the definitive proof required by regulatory bodies, top-tier journals, and the rigorous demands of modern chemical science.

References

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. [Link]

  • Leclaire, C., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition. [Link]

  • Clegg, W., et al. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

  • Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole...[Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Stephens, C. E., & Arafa, R. K. (2007). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • DeFrancesco, N., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. [Link]

  • Wang, Z-L., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Isoxazole Synthesis: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals due to its unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals due to its unique electronic properties and ability to act as a versatile pharmacophore. The efficient construction of this five-membered heterocycle is, therefore, a subject of paramount importance. While the classical approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, the choice of catalyst profoundly influences the reaction's efficiency, regioselectivity, and substrate scope.

This guide provides an in-depth comparative analysis of four prominent catalytic systems employed in isoxazole synthesis: workhorse Copper catalysts, sophisticated Palladium systems, environmentally benign Hypervalent Iodine reagents, and metal-free TEMPO-based Organocatalysts . We will dissect the mechanistic underpinnings of each system, present detailed experimental protocols, and offer a quantitative comparison to guide catalyst selection in your research endeavors.

Copper-Catalyzed [3+2] Cycloaddition: The "Click" Chemistry Workhorse

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a celebrated "click" reaction, and its principles have been successfully extended to the synthesis of isoxazoles. Copper(I) catalysts are prized for their ability to dramatically accelerate the reaction between terminal alkynes and in situ generated nitrile oxides, affording 3,5-disubstituted isoxazoles with high regioselectivity.

Theoretical Basis & Rationale: The primary role of the Cu(I) catalyst is to activate the terminal alkyne by forming a copper-acetylide intermediate. This activation significantly lowers the energy barrier for the cycloaddition with the nitrile oxide dipole, which is typically generated in situ from an aldoxime. This method is robust, often proceeds under mild, aqueous conditions, and displays broad functional group tolerance, making it a go-to strategy in many synthetic campaigns.[1][2]

Catalytic Cycle: Copper-Mediated Activation

The generally accepted mechanism involves the formation of a copper acetylide, which then reacts with the nitrile oxide. The resulting cupracycloheptadiene intermediate undergoes reductive elimination to furnish the isoxazole ring and regenerate the Cu(I) catalyst.

Copper_Catalyzed_Isoxazole_Synthesis cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide R²-C≡C-Cu(I) Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R²-C≡CH Intermediate Cupracycloheptadiene Intermediate Cu_Acetylide->Intermediate + Nitrile Oxide Nitrile_Oxide R¹-C≡N⁺-O⁻ Intermediate->Cu_I Regeneration Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole Reductive Elimination Aldoxime R¹-CH=NOH Aldoxime->Nitrile_Oxide Oxidation Oxidant Oxidant (e.g., Chloramine-T) Oxidant->Nitrile_Oxide

Caption: Copper(I)-catalyzed cycloaddition workflow.

Representative Experimental Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole[1][3]
  • Reaction Setup: To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (10 mL) are added hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv) and copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Catalyst Generation: Sodium ascorbate (0.1 mmol, 10 mol%) is added to reduce Cu(II) to the active Cu(I) species, followed by the addition of phenylacetylene (1.0 mmol, 1.0 equiv).

  • Nitrile Oxide Generation: An aqueous solution of Chloramine-T trihydrate (1.2 mmol, 1.2 equiv) is added dropwise over 10 minutes.

  • Reaction: The mixture is stirred vigorously at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3,5-diphenylisoxazole.

Palladium-Catalyzed Cascade Reactions: A Strategy for Complexity

Palladium catalysis offers a more sophisticated route to highly substituted isoxazoles, often through elegant cascade or domino reactions. These methods are particularly powerful for constructing fully substituted or functionalized isoxazole rings that are challenging to access via traditional cycloadditions.

Theoretical Basis & Rationale: A prominent palladium-catalyzed strategy involves the cascade annulation/allylation of alkynyl oxime ethers.[3][4] This approach leverages the ability of Pd(0) to coordinate with the alkyne, initiating an intramolecular nucleophilic attack by the oxime nitrogen (a 5-endo-dig cyclization). The resulting vinyl-palladium intermediate is then trapped by an allyl halide, leading to a fully substituted isoxazole in a single operation. This method provides rapid access to molecular complexity from readily available starting materials.

Catalytic Cycle: Palladium-Mediated Cascade

The catalytic cycle begins with the oxidative addition of Pd(0) to the allyl halide. The resulting allyl-Pd(II) complex undergoes a migratory insertion with the alkynyl oxime ether, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Palladium_Catalyzed_Isoxazole_Synthesis cluster_cycle Catalytic Cycle Pd_0 Pd(0) Allyl_Pd_II Allyl-Pd(II)-X Pd_0->Allyl_Pd_II + Allyl-X AlkynylOxime Alkynyl Oxime Ether AllylHalide Allyl-X OxidativeAddition Oxidative Addition Vinyl_Pd Vinyl-Pd(II) Intermediate Allyl_Pd_II->Vinyl_Pd + Alkynyl Oxime Ether Cyclization Intramolecular Nucleopalladation (5-endo-dig) Vinyl_Pd->Pd_0 Regeneration Product Fully Substituted Isoxazole Vinyl_Pd->Product Reductive Elimination ReductiveElimination Reductive Elimination

Caption: Palladium-catalyzed cascade annulation workflow.

Representative Experimental Protocol: Synthesis of a Fully Substituted Isoxazole[5]
  • Reaction Setup: A sealed tube is charged with the alkynyl oxime ether (0.2 mmol, 1.0 equiv), allyl bromide (0.3 mmol, 1.5 equiv), palladium(II) acetate (0.01 mmol, 5 mol%), and tetrabutylammonium bromide (n-Bu₄NBr) (0.2 mmol, 1.0 equiv).

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) (2.0 mL) is added, and the tube is sealed.

  • Reaction: The mixture is stirred and heated to 80 °C for 30 minutes. The reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the desired functionalized isoxazole.

Hypervalent Iodine Catalysis: The Green, Metal-Free Oxidative Approach

Hypervalent iodine reagents have emerged as powerful, environmentally benign alternatives to heavy metals for mediating a wide range of oxidative transformations. In isoxazole synthesis, they serve as efficient catalysts for the in situ generation of nitrile oxides from aldoximes under mild conditions.

Theoretical Basis & Rationale: The catalytic cycle involves an active I(III) species, which is generated in situ from a pre-catalyst like 2-iodobenzoic acid and a terminal oxidant (e.g., m-CPBA or Oxone).[5] This active species reacts with the aldoxime to form a key intermediate that readily eliminates the nitrile oxide. The subsequent 1,3-dipolar cycloaddition with an alkyne proceeds smoothly. This method is attractive for its low toxicity, mild reaction conditions, and high efficiency, particularly for intramolecular variants leading to fused isoxazole systems.

Mechanism: Iodine-Mediated Nitrile Oxide Formation

The process is initiated by the oxidation of a stable I(I) pre-catalyst to an active I(III) species. This species undergoes ligand exchange with the aldoxime, facilitating the elimination of the nitrile oxide dipole, which is then trapped by the dipolarophile (alkyne).

Hypervalent_Iodine_Mechanism cluster_cycle Catalytic Cycle I_I I(I) Pre-catalyst (e.g., 2-Iodobenzoic acid) I_III Active I(III) Species I_I->I_III Oxidation Oxidant Terminal Oxidant (e.g., m-CPBA) Oxidant->I_III Intermediate Iodonium Intermediate I_III->Intermediate + Aldoxime (Ligand Exchange) Aldoxime R¹-CH=NOH Intermediate->I_I Regeneration Nitrile_Oxide R¹-C≡N⁺-O⁻ Intermediate->Nitrile_Oxide Elimination Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole + Alkyne (Cycloaddition) Alkyne R²-C≡CH

Caption: Catalytic cycle for hypervalent iodine-mediated isoxazole synthesis.

Representative Experimental Protocol: Catalytic Intramolecular Cycloaddition[6]
  • Reaction Setup: In a flask, the alkyne-tethered aldoxime (0.20 mmol, 1.0 equiv), 2-iodobenzoic acid (0.02 mmol, 10 mol%), and p-toluenesulfonic acid monohydrate (0.04 mmol, 20 mol%) are dissolved in dichloromethane (2 mL).

  • Oxidant Addition: m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 0.30 mmol, 1.5 equiv) is added in one portion.

  • Reaction: The mixture is stirred at room temperature for 24 hours, with progress monitored by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (5 mL) and sodium bicarbonate (5 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the fused isoxazole derivative.

TEMPO Organocatalysis: A Metal-Free Radical Pathway

For researchers seeking to avoid metals entirely, organocatalysis presents a compelling alternative. The stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can catalyze the formation of isoxazoles from primary nitroalkanes and alkynes under aerobic conditions, often in environmentally friendly solvents like water.

Theoretical Basis & Rationale: This method proceeds via a radical mechanism where TEMPO facilitates the conversion of a primary nitroalkane into a nitrile oxide. The reaction is typically performed in open air, using molecular oxygen as the terminal oxidant. The use of water as a solvent and the avoidance of any metal catalyst align well with the principles of green chemistry.

Proposed Mechanism: TEMPO-Catalyzed Radical Cascade

The proposed mechanism involves the deprotonation of the nitroalkane to form a nitronate, which is then oxidized by the TEMPO radical/O₂ system to generate the nitrile oxide. This dipole then undergoes a standard [3+2] cycloaddition with the alkyne.

TEMPO_Catalysis_Mechanism Nitroalkane R¹-CH₂NO₂ Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base (trace) Nitrile_Oxide R¹-C≡N⁺-O⁻ Nitronate->Nitrile_Oxide Oxidation TEMPOH TEMPO-H TEMPO TEMPO• TEMPO->Nitrile_Oxide O2 O₂ (Air) O2->Nitrile_Oxide Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole + Alkyne (Cycloaddition) Alkyne R²-C≡CH

Caption: Proposed pathway for TEMPO-catalyzed isoxazole synthesis.

Representative Experimental Protocol: TEMPO-Catalyzed Synthesis in Water
  • Reaction Setup: A mixture of the primary nitroalkane (e.g., phenylnitromethane, 1.2 mmol, 1.2 equiv), the terminal alkyne (e.g., phenylacetylene, 1.0 mmol, 1.0 equiv), and TEMPO (0.1 mmol, 10 mol%) is prepared in water (5 mL).

  • Reaction: The reaction mixture is stirred vigorously in a flask open to the air at 80 °C for 12-24 hours. Reaction progress is monitored by TLC.

  • Workup: After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Comparative Performance Analysis

Direct, head-to-head comparisons of different catalyst systems under identical conditions are rare in the literature. However, by compiling data for the synthesis of a common benchmark compound, 3,5-diphenylisoxazole , from phenylacetylene and a benzaldehyde-derived nitrile oxide precursor, we can establish a valuable performance baseline.

Catalyst System Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Typical Yield (%) Primary Reference
Copper(I) Iodide / Ascorbate 5 (CuSO₄)t-BuOH / H₂ORoom Temp.4 - 690 - 98%Hansen, T. V. et al. (2005)[1][6]
Palladium(II) Acetate 5DMF800.5 - 1~85% (for analogous systems)Li, C. et al. (2019)[4]
Iodoarene / m-CPBA 10 (Iodoarene)CH₂Cl₂Room Temp.24~91% (for intramolecular)Zhdankin, V. V. et al. (2022)[7]
TEMPO / Air 10Water8012 - 2475 - 85%Praveen, C. et al. (2019)

Note: Yields are highly substrate-dependent. The data for Palladium and Hypervalent Iodine systems are extrapolated from protocols for structurally related, though not identical, substrates and serve as a benchmark for comparison.

Qualitative Comparison and Field Insights
  • Cost and Accessibility: Copper catalysts and organocatalysts like TEMPO are significantly cheaper and more abundant than Palladium catalysts, making them highly suitable for large-scale synthesis. Hypervalent iodine pre-catalysts are also relatively inexpensive.

  • Regioselectivity: Copper(I) catalysis provides excellent and reliable regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes. Other methods can sometimes yield mixtures of regioisomers, although the specific cascade pathways in Palladium catalysis can also provide exquisite control over the substitution pattern.

  • Functional Group Tolerance: Modern Copper and Palladium systems exhibit broad functional group tolerance. The mild, metal-free conditions of Hypervalent Iodine and TEMPO catalysis are particularly advantageous for sensitive or complex substrates where metal coordination could be problematic.

  • Reaction Conditions: Copper and Hypervalent Iodine systems often operate at room temperature, representing the mildest conditions. Palladium and TEMPO methods typically require moderate heating (80 °C). The ability to run reactions in water (Copper, TEMPO) is a significant green chemistry advantage.

  • Scope and Complexity: While Copper is the workhorse for standard 3,5-disubstituted isoxazoles, Palladium catalysis excels in constructing more complex, fully substituted rings through cascade reactions that would be difficult to achieve otherwise.

Conclusion and Strategic Recommendations

The selection of a catalyst for isoxazole synthesis is a strategic decision dictated by the target molecule's complexity, scale, cost considerations, and the desired substitution pattern.

  • For routine, regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, Copper(I) catalysis remains the undisputed method of choice due to its high efficiency, mild conditions, and low cost.

  • When the goal is to construct highly substituted or functionalized isoxazoles , particularly those with substitution at the C4 position, Palladium-catalyzed cascade reactions offer unparalleled power and elegance.

  • For syntheses involving sensitive substrates where metal contamination is a concern, or for applications demanding green chemistry principles, Hypervalent Iodine and TEMPO organocatalysis present excellent, mild, and effective metal-free alternatives.

Future developments will likely focus on further expanding the scope of these catalytic systems, developing enantioselective variants, and harnessing new technologies like photoredox catalysis to achieve even more efficient and sustainable isoxazole syntheses.

References

  • Malyshev, A. E., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3860. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32837-32854. [Link]

  • Yoshimura, A., et al. (2013). Hypervalent iodine catalyzed generation of nitrile oxides from oximes and their cycloaddition with alkenes or alkynes. Organic Letters, 15(15), 4010-4013. [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Machetti, F., et al. (2007). Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles. European Journal of Organic Chemistry, 2007(28), 4352-4359. [Link]

  • Li, C., et al. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958-11970. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Future Journal of Pharmaceutical Sciences, 4(1), 1-19. [Link]

  • Vadivelu, M., et al. (2019). TEMPO-Catalyzed Machetti–De Sarlo Reaction of Nitroalkenes with Alkynes/Alkenes under Sustainable Conditions. The Journal of Organic Chemistry, 84(21), 13636-13645. [Link]

  • Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. (2019). Organic Chemistry Portal. [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (2005). Organic Chemistry Portal. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Functional Group Confirmation: FTIR Analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone. Every subsequent step, from assessing biological activity to formulating a final...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone. Every subsequent step, from assessing biological activity to formulating a final drug product, rests upon the certainty of the synthesized chemical entity. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly accessible method for the primary identification of functional groups.

This guide provides an in-depth, practical comparison of analytical techniques, centered on the FTIR analysis of Methyl 3,5-dimethylisoxazole-4-carboxylate , a heterocyclic compound representative of the scaffolds frequently explored in medicinal chemistry. We will not only detail the protocol for FTIR analysis but also explain the causal reasoning behind experimental choices and compare its utility against complementary methods like Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy.

The Target Molecule: Methyl 3,5-dimethylisoxazole-4-carboxylate

Our model compound possesses a distinct set of functional groups, each with a characteristic vibrational signature that can be probed by spectroscopic methods.

  • Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Key vibrations include C=N and N-O stretching.

  • Ester Group: A carboxylate functional group (-COOCH₃) characterized by a prominent carbonyl (C=O) stretch and two distinct C-O stretches.

  • Methyl Groups: Three methyl (CH₃) groups—two on the isoxazole ring and one in the ester moiety—which exhibit characteristic C-H stretching and bending vibrations.

The precise identification of these groups is paramount to confirming the successful synthesis of the target structure.

Part 1: Primary Confirmation with FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern creates a unique spectral fingerprint. For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The goal of sample preparation is to obtain a thin, uniform sample that allows for optimal transmission of the IR beam. For a solid compound like our target molecule, the Attenuated Total Reflectance (ATR) method is often the most straightforward and reproducible.

Step-by-Step Methodology (ATR-FTIR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts interfering signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount (a few milligrams) of the crystalline Methyl 3,5-dimethylisoxazole-4-carboxylate powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is vital for achieving a strong, high-quality signal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is now ready for interpretation.

.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample Powder Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Scan Sample (4000-400 cm⁻¹) Pressure->Acquire Process Process Data (Baseline Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret Structure_Spectrum cluster_structure Molecular Structure cluster_peaks Characteristic FTIR Peaks mol Methyl 3,5-dimethylisoxazole-4-carboxylate CO_str C=O Stretch ~1740 cm⁻¹ (Strong) mol->CO_str Ester CN_str C=N Stretch ~1610 cm⁻¹ (Medium) mol->CN_str Isoxazole COC_str C-O Stretches 1300-1000 cm⁻¹ (Strong) mol->COC_str Ester CH_str sp³ C-H Stretch <3000 cm⁻¹ (Medium) mol->CH_str Methyl Groups

Caption: Correlation of functional groups to FTIR peaks.

Part 2: Comparative Analysis with Alternative Techniques

While FTIR is excellent for identifying which functional groups are present, it provides limited information about their connectivity or the overall molecular architecture. For unambiguous structural proof, especially in a regulatory environment, complementary techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Would confirm the presence of the three distinct methyl groups by their chemical shift and integration. It would also show the absence of any protons directly attached to the isoxazole ring's C4 position, confirming the substitution pattern.

  • ¹³C NMR: Would show a distinct signal for every carbon atom in the molecule, including the ester carbonyl carbon (typically ~160-170 ppm) and the carbons of the isoxazole ring, providing definitive proof of the carbon skeleton. [2]Differentiating isoxazole isomers is a key strength of NMR. [3]

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FTIR. [1]It detects vibrations that cause a change in the polarizability of a molecule.

  • Strengths: Raman is particularly sensitive to non-polar, symmetric bonds. While the C=O group is strong in FTIR, symmetric C=C or C-C bonds within a molecular framework can be more prominent in a Raman spectrum. [4][5]This can provide complementary fingerprint information for the isoxazole ring structure.

  • Practical Advantages: Water is a very weak Raman scatterer, making it an excellent solvent for Raman analysis without the overwhelming interference seen in FTIR.

Performance Comparison
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Raman Spectroscopy
Principle Absorption of IR radiation due to changes in dipole moment. [1]Nuclear spin transitions in a magnetic field.Inelastic scattering of monochromatic light due to changes in polarizability. [4]
Information Identifies functional groups present.Provides detailed atom connectivity and structural framework. [3]Identifies functional groups, excels at symmetric bonds and skeletal vibrations. [5]
Key Strengths Excellent for polar bonds (C=O, O-H, N-H). Fast and widely available.Unambiguous structure determination and stereochemistry.Complements FTIR, excellent for aqueous samples, strong signal for C=C, C-S, S-S bonds.
Limitations Limited connectivity information; water is a strong interferent.Lower throughput, requires larger sample amounts, more expensive instrumentation.Can be affected by sample fluorescence; weaker signal for highly polar bonds.
Best Use Case Rapid confirmation of functional groups, reaction monitoring.Definitive proof of structure for new chemical entities.Analysis of aqueous systems, confirmation of skeletal structures, polymorph studies.

Conclusion: An Integrated Approach to Structural Verification

For the drug development professional, no single technique provides the complete picture. The most robust and trustworthy approach is synergistic.

  • FTIR as the First Line: FTIR analysis serves as the initial, rapid confirmation that the key expected functional groups—most notably the ester carbonyl—are present in the synthesized product. It quickly validates that the desired chemical transformation has likely occurred.

  • NMR for Definitive Proof: NMR spectroscopy follows to provide the irrefutable evidence of the complete molecular structure, confirming the precise arrangement of every atom relative to the others.

  • Raman as a Specialized Tool: Raman spectroscopy can be employed when FTIR is ambiguous, for analyzing samples in aqueous media, or for studying subtle changes in the molecular framework, such as in polymorphism studies.

By understanding the strengths and limitations of each technique, researchers can design a logical, self-validating analytical workflow. This ensures the scientific integrity of their work and builds a foundation of trust in the data that guides the entire drug development pipeline.

References

  • Raman Spectroscopy . (2025). Chemistry LibreTexts. [Link]

  • What Raman spectroscopy can tell you . Renishaw. [Link]

  • IR Infrared Absorption Bands of Carboxylate . (2017). 911Metallurgist. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy . Geochimica et Cosmochimica Acta. [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation . (2025). RSIS International. [Link]

  • IR Spectroscopy Tutorial: Esters . University of Colorado Boulder. [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean . (2018). Spectroscopy Online. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations . Science Arena Publications. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities . (2022). PubMed Central. [Link]

  • IR and NMR spectrum of isoxazole 2k . ResearchGate. [Link]

  • Introduction to Interpretation of Raman Spectra Using Database Searching and Functional Group Detection and Identification . (2016). Spectroscopy Online. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers . Organic Letters. [Link]

  • Infrared and Raman spectroscopic study of carboxylic acids in heavy water . Physical Chemistry Chemical Physics. [Link]

  • ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole telodendrimer . ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . (2023). JoVE. [Link]

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati . (2020). Semantic Scholar. [Link]-of-Al-Obaidi-Al-Amiery/104f7a77e9d7240c5f59040854c6008c2a514d02)

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity . (2024). ResearchGate. [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties . (2020). ACG Publications. [Link]

  • Infrared Spectroscopy Absorption Table . (2025). Chemistry LibreTexts. [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data . (2025). ACS Omega. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three . (2018). Spectroscopy Online. [Link]

  • Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements . Taylor & Francis Online. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹ . ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups . (2020). Chemistry LibreTexts. [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models . NSF Public Access Repository. [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data . PubMed Central. [Link]

  • Isoxazole . PubChem. [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models . (2021). Semantic Scholar. [Link]

  • FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f) . ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes . World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates . (2025). ResearchGate. [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate . PubMed Central. [Link]

  • 5-methyl-3-phenyl-4-isoxazolecarboxylic acid - [FTIR] - Spectrum . SpectraBase. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid . ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-dimethylisoxazole-4-carboxylate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3,5-dimethylisoxazole-4-carboxylate. As drug development professionals, our responsibility extends beyond synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3,5-dimethylisoxazole-4-carboxylate. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This document is structured to provide not just a protocol, but the scientific rationale behind each critical step, fostering a culture of safety and regulatory adherence in the laboratory.

Core Principle: Hazard-Based Waste Management

The foundational principle of chemical disposal is to treat all laboratory-generated materials as hazardous until proven otherwise.[1] Methyl 3,5-dimethylisoxazole-4-carboxylate, like many heterocyclic building blocks used in medicinal chemistry, possesses properties that necessitate its classification as regulated chemical waste.[2] The disposal plan is therefore dictated by its inherent hazards and is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Hazard Identification and Risk Assessment

A thorough understanding of the compound's hazard profile is non-negotiable. While a specific Safety Data Sheet (SDS) for the methyl ester may vary between suppliers, we can infer its primary hazards from the closely related parent compound, 3,5-Dimethylisoxazole-4-carboxylic acid, and general knowledge of similar chemical classes.

The primary hazards are identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5]

  • Skin Irritation (H315): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation, potentially leading to damage if not addressed immediately.[5][6]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]

These classifications mandate that Methyl 3,5-dimethylisoxazole-4-carboxylate cannot be disposed of via standard laboratory drains or as common refuse.[1][7]

Data Summary: Chemical & Hazard Properties
PropertyValueSource
Chemical Name Methyl 3,5-dimethylisoxazole-4-carboxylateN/A
Synonyms Ethyl 3,5-dimethylisoxazole-4-carboxylate (closely related)
Molecular Formula C₈H₁₁NO₃ (for the ethyl ester)[8]
Physical State Typically a solid or liquid[8][9]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[5]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logically sound. The primary objective is to securely contain the waste for removal by a licensed chemical waste disposal facility.[7][10]

Step 1: Don Personal Protective Equipment (PPE)

Causality: The identified skin and eye irritation hazards (H315, H319) make direct contact dangerous.[5] Proper PPE is the first line of defense.

  • Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166 or ANSI Z87.1 standards).[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or perforations before use.[11]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.[11]

Step 2: Waste Segregation

Causality: Improperly mixing chemical waste streams is a primary cause of laboratory incidents. It can lead to violent reactions, the generation of toxic gases, or pressure buildup.[12][13] Therefore, segregate this waste scrupulously.

  • Solid Waste: Collect unadulterated solid Methyl 3,5-dimethylisoxazole-4-carboxylate, or materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels), in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.

  • DO NOT MIX: Do not mix this waste stream with other incompatible chemicals, particularly strong acids, bases, or oxidizing agents. Keep chlorinated and non-chlorinated solvent waste streams separate.[13]

Step 3: Container Selection and Labeling

Causality: The container's integrity is critical for preventing leaks and ensuring safe transport.[14] Clear, accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[1][15]

  • Container Material: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[14][15] Do not use metal containers for any acidic or basic solutions.[14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste Methyl 3,5-dimethylisoxazole-4-carboxylate."

    • All components and their approximate percentages if it is a solution.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

Step 4: Temporary On-Site Storage

Causality: Regulations allow for the temporary storage of hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[15] This practice minimizes the movement of hazardous materials within the facility.

  • Location: Store the sealed and labeled waste container in a designated SAA. This area should be under the direct control of laboratory personnel.[14]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[13]

  • Container Status: Keep the waste container closed at all times except when adding waste.[1][15] Do not overfill containers; a maximum of 90% capacity is a safe practice.[14]

Step 5: Final Disposal Arrangement

Causality: The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste until its final, safe disposal.[16] This requires using a licensed and certified hazardous waste management service.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office or an equivalent department.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your lab to the final disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3,5-dimethylisoxazole-4-carboxylate.

DisposalWorkflow start Waste Generated: Methyl 3,5-dimethylisoxazole-4-carboxylate ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_state Step 2: Assess Physical State ppe->assess_state solid_waste Solid Waste (Powder, Contaminated Items) assess_state->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_state->liquid_waste Liquid container_solid Step 3: Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Step 3: Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Step 4: Store in Designated Satellite Accumulation Area (Secondary Containment) container_solid->storage container_liquid->storage pickup Step 5: Arrange Pickup by EHS / Licensed Waste Contractor storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for handling and disposing of Methyl 3,5-dimethylisoxazole-4-carboxylate waste.

Management of Empty Containers and Spills

Empty Container Disposal

An "empty" container that held this chemical must still be managed carefully.

  • Procedure: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[1] Collect the rinsate and manage it as hazardous liquid waste.[1]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing or removing the original chemical label.[1] Confirm this procedure with your institutional EHS guidelines.

Spill Response

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess: If the spill is large or you are unsure how to proceed, contact your EHS emergency line immediately.

  • Cleanup (for minor spills):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[1]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of Methyl 3,5-dimethylisoxazole-4-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • PubChem. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2013). Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dimethylisoxazole-4-carbonyl chloride.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3). Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information.
  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from a specific company blog or resource page.
  • West Virginia Department of Environmental Protection. (n.d.). RCRA Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4,5-dimethylisoxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Dimethyl sulfate.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3,5-dimethylisoxazole-4-carboxylate

Hazard Assessment: Understanding the Risks Based on comprehensive analysis of related isoxazole compounds, Methyl 3,5-dimethylisoxazole-4-carboxylate should be handled as a substance that is potentially: Harmful if swall...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on comprehensive analysis of related isoxazole compounds, Methyl 3,5-dimethylisoxazole-4-carboxylate should be handled as a substance that is potentially:

  • Harmful if swallowed. [2]

  • A cause of skin irritation. [3][4]

  • A cause of serious eye irritation. [3][4]

  • A cause of respiratory tract irritation. [3]

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. The fundamental principle is to prevent all direct contact with the substance.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate step to prevent exposure. Do not handle this compound without the appropriate protective gear.[5]

PPE CategoryItem SpecificationRationale & Best Practices
Eye & Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][6]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. For larger scale operations or where splashing is likely, a full-face shield should be worn in addition to goggles.[7]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Inspect gloves for any signs of degradation or perforation before each use.[8] For prolonged contact, consider double-gloving. Remove and wash contaminated gloves, including the inside, before re-use.[8] Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection A full-length, buttoned laboratory coat.[7]This protects your skin and personal clothing from accidental spills and contamination. Ensure the coat is fully fastened during all handling procedures.
Respiratory Protection Work in a certified chemical fume hood.[7]All weighing and solution preparation must be conducted in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors.[6][7] If significant dust is generated, a NIOSH-approved N95 respirator or higher may be required.[9]
Foot Protection Closed-toe shoes made of a non-porous material.[7]Protects feet from spills and dropped equipment.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure risk at every stage of the compound's lifecycle in the lab.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don all required PPE (Goggles, Lab Coat, Gloves) B Prepare work area in a certified chemical fume hood A->B Secure Environment C Carefully weigh solid compound, avoiding dust generation B->C Begin Work D Slowly add solid to solvent when preparing solutions C->D Proceed with Experiment E Keep container tightly closed when not in use D->E F Wipe down work surfaces with appropriate solvent E->F End of Experiment G Segregate waste into approved chemical waste container F->G Waste Management H Doff PPE in correct order (Gloves first) G->H Decontamination I Wash hands thoroughly H->I

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dimethylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dimethylisoxazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.